Antimony dioxide
Description
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Properties
CAS No. |
12786-74-2 |
|---|---|
Molecular Formula |
O2Sb |
Molecular Weight |
153.7588 |
Synonyms |
antimony dioxide |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Antimony Dioxide (Sb₂O₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony dioxide (Sb₂O₄), also known as antimony tetroxide, is a mixed-valence compound of antimony, containing both Sb(III) and Sb(V) oxidation states. It exists in two primary polymorphs: the orthorhombic α-Sb₂O₄ and the monoclinic β-Sb₂O₄. This oxide has garnered significant interest in various fields, including catalysis, flame retardants, and as a component in certain glass and ceramic formulations. In the context of drug development, antimony compounds have a long history of use, and understanding the synthesis of their various oxide forms is crucial for the development of new therapeutic agents and delivery systems. This technical guide provides an in-depth overview of the core synthesis methods for this compound, complete with experimental protocols and comparative data.
Core Synthesis Methodologies
The synthesis of this compound can be broadly categorized into three main approaches: thermal oxidation, hydrothermal synthesis, and wet chemical precipitation. The choice of method often dictates the resulting particle size, morphology, and crystallinity of the Sb₂O₄.
Thermal Oxidation
Thermal oxidation is a direct and widely employed method for the synthesis of this compound.[1] This process involves the heat treatment of antimony trioxide (Sb₂O₃) in an oxygen-containing atmosphere. The transformation of Sb₂O₃ to α-Sb₂O₄ typically begins at temperatures around 400°C, with complete conversion occurring at higher temperatures, often in the range of 800-900°C.[1] This method is valued for its simplicity and scalability.
-
Starting Material: High-purity antimony trioxide (Sb₂O₃) powder.
-
Furnace and Atmosphere: A programmable tube furnace with a controlled atmosphere (e.g., flowing air or oxygen) is utilized.
-
Heating Regimen:
-
Place the Sb₂O₃ powder in a ceramic crucible.
-
Heat the furnace to 800°C at a ramping rate of 5°C/min.
-
Maintain the temperature at 800°C for 4 hours to ensure complete oxidation.
-
Cool the furnace naturally to room temperature.
-
-
Product Collection: The resulting white or slightly yellowish powder is this compound (α-Sb₂O₄).
-
Characterization: The product should be characterized by X-ray diffraction (XRD) to confirm the phase purity and crystal structure.
Hydrothermal Synthesis
Hydrothermal synthesis is a versatile method that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials. This technique allows for excellent control over the size, morphology, and crystallinity of the resulting this compound nanostructures, such as nanorods and nanosheets.[1]
This protocol is adapted from a method for synthesizing α-Sb₂O₄ nanorods.
-
Precursors and Reagents:
-
Antimony(III) chloride (SbCl₃)
-
Iodine (I₂)
-
Deionized water
-
-
Procedure:
-
In a typical synthesis, dissolve a specific molar ratio of SbCl₃ and I₂ in deionized water.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C in an oven.
-
Maintain the temperature for 12-24 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
-
Product Isolation and Purification:
-
Collect the white precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at 60°C for 12 hours.
-
-
Characterization: The morphology and crystal structure of the resulting α-Sb₂O₄ nanorods can be characterized using scanning electron microscopy (SEM), transmission electron microscopy (TEM), and XRD.
Wet Chemical Precipitation
Wet chemical precipitation is a straightforward method that involves the precipitation of an antimony-containing precursor from a solution, followed by calcination to form this compound. This method is advantageous for its low cost and ease of implementation.
-
Precipitation:
-
Prepare an aqueous solution of an antimony salt, such as antimony(III) chloride (SbCl₃) or potassium antimony tartrate.
-
Slowly add a precipitating agent, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), to the solution while stirring vigorously until a white precipitate (antimony hydroxide or a related species) is formed.
-
Continue stirring for a period to ensure complete precipitation.
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove residual ions.
-
Dry the precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain the precursor powder.
-
-
Calcination:
-
Transfer the dried precursor powder to a furnace.
-
Heat the powder in air at a temperature between 400°C and 600°C for several hours. The exact temperature and duration will influence the final product's characteristics.
-
The precursor decomposes and oxidizes to form this compound.
-
-
Product Collection and Characterization:
-
Allow the furnace to cool to room temperature and collect the Sb₂O₄ powder.
-
Characterize the product using XRD, SEM, and other relevant techniques to determine its phase, morphology, and purity.
-
Quantitative Data Summary
The following table summarizes key quantitative data associated with the different synthesis methods for this compound.
| Parameter | Thermal Oxidation | Hydrothermal Synthesis | Wet Chemical Precipitation |
| Typical Precursor(s) | Antimony Trioxide (Sb₂O₃) | Antimony(III) Chloride (SbCl₃) | Antimony(III) Chloride, Potassium Antimony Tartrate |
| Key Reagents | Oxygen/Air | Water, Urea, Iodine | Ammonium Hydroxide, Sodium Hydroxide |
| Reaction Temperature | 400 - 900 °C | 120 - 200 °C | Precipitation at room temp.; Calcination at 400 - 600 °C |
| Reaction Time | 2 - 24 hours | 12 - 48 hours | Precipitation: 1-2 hrs; Calcination: 2-8 hrs |
| Typical Morphology | Microparticles | Nanorods, Nanosheets, Nanoparticles | Micro- or Nanoparticles (post-calcination) |
| Resulting Phase | α-Sb₂O₄ | α-Sb₂O₄ | α-Sb₂O₄ |
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the primary synthesis methods for this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be achieved through several effective methods, with thermal oxidation, hydrothermal synthesis, and wet chemical precipitation being the most prominent. The choice of synthesis route is critical as it significantly influences the physicochemical properties of the final product, such as crystal phase, particle size, and morphology. For applications requiring high purity and specific nanostructures, hydrothermal synthesis offers superior control. In contrast, thermal oxidation provides a simpler, more direct route for producing bulk quantities of this compound. Wet chemical precipitation represents a balance between scalability and control over particle characteristics. A thorough understanding of these synthesis methods is essential for researchers and professionals working with antimony compounds in various scientific and industrial domains, including the development of novel therapeutic agents.
References
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Antimony Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony dioxide (Sb₂O₄), a mixed-valence compound containing both antimony(III) and antimony(V) cations, presents a fascinating case study in solid-state chemistry. Its structural versatility, manifesting in at least two distinct polymorphic forms, dictates its physicochemical properties and potential applications, which span from flame retardants to catalysts and electrode materials. This technical guide provides an in-depth exploration of the crystal structure of this compound, offering detailed crystallographic data, experimental protocols for its synthesis and characterization, and visualizations of its structural and synthetic relationships.
Polymorphism of this compound
This compound is known to exist in two primary crystalline forms: the orthorhombic α-polymorph and the monoclinic β-polymorph. The α-form, mineralogically known as cervantite, is the thermodynamically stable phase at ambient conditions.[1][2] The β-form, or clinocervantite, can be synthesized at higher temperatures.[1] Both structures are built from a combination of SbO₆ octahedra and SbO₄ tetragonal polyhedra, reflecting the presence of both Sb(V) and Sb(III) oxidation states.[3]
Crystallographic Data
The fundamental crystallographic parameters for both α-Sb₂O₄ and β-Sb₂O₄ are summarized in the tables below. This quantitative data is essential for unambiguous phase identification and for theoretical modeling of the material's properties.
Table 1: Crystallographic Data for α-Antimony Dioxide (Cervantite)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 5.434 |
| b (Å) | 4.8091 |
| c (Å) | 11.779 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Unit Cell Volume (ų) | 308.05 |
| Z | 4 |
| Atomic Coordinates | |
| Atom | Wyckoff |
| Sb1 (Sb⁵⁺) | 4a |
| Sb2 (Sb³⁺) | 4a |
| O1 | 4a |
| O2 | 4a |
| O3 | 4a |
| O4 | 4a |
Data sourced from the Crystallography Open Database (COD) and supporting literature.
Table 2: Crystallographic Data for β-Antimony Dioxide (Clinocervantite)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 12.057 |
| b (Å) | 4.8352 |
| c (Å) | 5.384 |
| α (°) | 90 |
| β (°) | 104.56 |
| γ (°) | 90 |
| Unit Cell Volume (ų) | 303.8 |
| Z | 4 |
| Atomic Coordinates (ICSD Entry: 63272) | |
| Atom | Wyckoff |
| Sb1 (Sb⁵⁺) | 4e |
| Sb2 (Sb³⁺) | 4d |
| O1 | 8f |
| O2 | 8f |
Data sourced from the Inorganic Crystal Structure Database (ICSD) and supporting literature.[1]
Experimental Protocols
The synthesis and characterization of this compound polymorphs require precise control over experimental conditions. The following sections detail common methodologies employed in the preparation and analysis of these materials.
Synthesis of this compound Polymorphs
1. Solid-State Synthesis of α-Sb₂O₄ and β-Sb₂O₄
This is a conventional and widely used method for producing polycrystalline this compound.
-
Objective: To synthesize α-Sb₂O₄ or β-Sb₂O₄ through the thermal oxidation of antimony trioxide (Sb₂O₃).
-
Materials: High-purity antimony trioxide (Sb₂O₃) powder, alumina or porcelain crucible, tube furnace with temperature and atmosphere control.
-
Procedure:
-
Place the Sb₂O₃ powder in a crucible.
-
For the synthesis of α-Sb₂O₄ , heat the crucible in a tube furnace under a constant flow of air or oxygen. The temperature should be maintained between 400 °C and 500 °C for several hours.[3] Complete conversion can be achieved at higher temperatures, around 800 °C.
-
For the synthesis of β-Sb₂O₄ , a higher temperature is generally required. Heat the Sb₂O₃ precursor in air to temperatures above 900 °C. The exact temperature and duration will influence the phase purity of the final product.
-
After the heating period, allow the furnace to cool down slowly to room temperature.
-
The resulting white or pale yellow powder is this compound. The specific polymorph should be confirmed by characterization techniques.
-
2. Microwave-Assisted Synthesis of α-Sb₂O₄ Nanostructures
This method offers a rapid and energy-efficient route to nanostructured α-Sb₂O₄.
-
Objective: To synthesize leaf-like α-Sb₂O₄ nanostructures using a microwave-assisted hydrothermal method.
-
Materials: Antimony trichloride (SbCl₃), ethylenediaminetetraacetic acid (EDTA), deionized water, microwave synthesis system.
-
Procedure:
-
Dissolve 912 mg of SbCl₃ in deionized water with stirring for 10 minutes.
-
Slowly add 744 mg of EDTA to the solution while continuing to stir for another 15 minutes.
-
Transfer the resulting emulsion to a microwave reactor.
-
Irradiate the mixture at 180 W for 20 minutes.
-
Collect the precipitate by filtration and wash it thoroughly with deionized water.
-
Dry the product at 80 °C in air for 3 hours.
-
Calcine the dried powder at 600 °C in an ambient atmosphere for 2 hours to obtain the final α-Sb₂O₄ nanostructures.
-
Characterization Techniques
X-Ray Diffraction (XRD)
XRD is the primary technique for identifying the crystalline phase and determining the structural parameters of this compound.
-
Objective: To obtain the diffraction pattern of the synthesized material for phase identification and structural analysis.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Procedure:
-
A small amount of the powdered sample is placed on a sample holder.
-
The sample is scanned over a 2θ range, typically from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
The resulting diffraction pattern is then compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD). The JCPDS card number for α-Sb₂O₄ is 11-0694.[3]
-
For detailed structural analysis, Rietveld refinement of the powder diffraction data can be performed to refine lattice parameters, atomic positions, and other structural details.
-
Visualizations
To better understand the relationships between the synthesis pathways and the resulting crystal structures, the following diagrams are provided.
References
An In-depth Technical Guide to the Electronic Band Structure of Antimony Dioxide (Sb₂O₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony dioxide, with the empirical formula SbO₂, is more accurately represented as antimony tetroxide (Sb₂O₄). This mixed-valence compound, containing both Sb(III) and Sb(V) oxidation states, is a material of significant interest in various fields, including catalysis, gas sensing, and as a flame retardant. A thorough understanding of its electronic band structure is paramount for the rational design and development of novel applications, particularly in areas where charge transport and optical properties are critical. This guide provides a comprehensive overview of the electronic band structure of the different polymorphs of this compound, detailing both theoretical and experimental findings. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile material.
Crystal Structure of this compound Polymorphs
This compound primarily exists in two well-characterized polymorphs: the orthorhombic α-Sb₂O₄ and the monoclinic β-Sb₂O₄. Additionally, recent theoretical studies have predicted the existence of stable two-dimensional (2D) polymorphs, designated as γ-Sb₂O₄ and δ-Sb₂O₄.[1]
The α-polymorph (cervantite) possesses an orthorhombic crystal structure.[2][3] In this configuration, the Sb(V) ions are in a distorted octahedral coordination, while the Sb(III) ions exhibit a stereochemically active lone pair of electrons, leading to a more complex coordination environment.[4] The β-polymorph (clinocervantite) crystallizes in a monoclinic system.[3][5][6] A key distinction in the β-phase is the more regular, undistorted octahedral coordination of the Sb(V) ions.[3] The predicted 2D γ- and δ-polymorphs exhibit unique layered structures with rectangular symmetry in their monolayer forms.[1]
A summary of the crystal structures is presented in Table 1.
Table 1: Crystal Structure of this compound Polymorphs
| Polymorph | Crystal System | Space Group | Notes |
| α-Sb₂O₄ | Orthorhombic | Pna2₁ | Contains distorted Sb(V)O₆ octahedra.[3][7] |
| β-Sb₂O₄ | Monoclinic | C2/c | Features more regular Sb(V)O₆ octahedra.[3][5][6] |
| γ-Sb₂O₄ (predicted) | (Bulk) Triclinic | P1 | Exhibits out-of-plane ferroelectricity in its 2D form.[1] |
| δ-Sb₂O₄ (predicted) | (Bulk) Monoclinic | Pc | Shows in-plane ferroelectricity in its 2D form.[1] |
Electronic Band Structure and Band Gap
The electronic band structure of a material dictates its electrical and optical properties. For this compound, both theoretical calculations and experimental measurements have been employed to determine the band gap and the nature of the electronic transitions.
Theoretical Insights
Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of Sb₂O₄ polymorphs. These calculations reveal that the valence band maximum (VBM) is predominantly composed of O 2p orbitals with a significant contribution from Sb 5s states, particularly associated with the Sb(III) ions.[7][8] The conduction band minimum (CBM), on the other hand, is largely formed by unoccupied Sb 5p states.[3]
The presence of the lone pair on Sb(III) introduces a high degree of electronic localization in the upper valence band, which significantly influences the electronic properties. DFT studies have suggested that while many antimony oxides are indirect band gap materials, β-Sb₂O₄ is an exception, possessing a direct band gap.[7][8] In contrast, α-Sb₂O₄ is reported to have a direct band gap based on both experimental and some computational findings.[3][9] For the more recently predicted 2D polymorphs, DFT calculations using the Perdew-Burke-Ernzerhof (PBE) functional indicate indirect band gaps for both γ-Sb₂O₄ and δ-Sb₂O₄ in their bulk and monolayer forms.[9][10] To obtain more accurate band gap values, calculations beyond standard DFT, such as those employing the GW approximation, have been performed, yielding larger band gaps for the monolayer structures.[1][9]
Experimental Determination
Experimental determination of the band gap is crucial for validating theoretical predictions and for practical applications. UV-Visible (UV-Vis) spectroscopy is a widely used technique for this purpose. For α-Sb₂O₄, a direct band gap of approximately 3.26 eV has been determined from the analysis of UV-Vis absorption spectra.[1][9]
A compilation of theoretical and experimental band gap data for the different polymorphs of this compound is presented in Table 2.
Table 2: Electronic Band Gap of this compound Polymorphs
| Polymorph | Method | Band Gap (eV) | Type | Reference(s) |
| α-Sb₂O₄ | ||||
| Experimental (UV-Vis) | 3.26 | Direct | [1][9] | |
| β-Sb₂O₄ | ||||
| Theoretical (DFT) | - | Direct | [7][8] | |
| γ-Sb₂O₄ (bulk) | ||||
| Theoretical (DFT-PBE) | 1.88 | Indirect | [1][9] | |
| δ-Sb₂O₄ (bulk) | ||||
| Theoretical (DFT-PBE) | 0.63 | Indirect | [1][9] | |
| γ-Sb₂O₄ (monolayer) | ||||
| Theoretical (DFT-PBE) | 2.63 | Indirect | [1][9] | |
| Theoretical (GW) | 5.51 | Indirect | [1][9] | |
| δ-Sb₂O₄ (monolayer) | ||||
| Theoretical (DFT-PBE) | 0.96 | Indirect | [1][9] | |
| Theoretical (GW) | 3.39 | Indirect | [1][9] |
Experimental Protocols
Band Gap Determination using UV-Vis Diffuse Reflectance Spectroscopy
This protocol outlines the steps for determining the optical band gap of powdered this compound samples.
Objective: To measure the diffuse reflectance spectrum of Sb₂O₄ powder and to calculate the optical band gap using the Tauc plot method.
Materials and Equipment:
-
This compound (Sb₂O₄) powder (α or β polymorph)
-
BaSO₄ or other suitable white standard for reference
-
UV-Vis-NIR spectrophotometer equipped with an integrating sphere accessory
-
Sample holder for powders
-
Spatula and weighing paper
Procedure:
-
Instrument Preparation:
-
Turn on the UV-Vis-NIR spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Install the integrating sphere accessory.
-
-
Reference Measurement (Baseline Correction):
-
Fill the powder sample holder with the BaSO₄ reference standard, ensuring a smooth, level surface.
-
Place the holder in the measurement port of the integrating sphere.
-
Perform a baseline correction scan over the desired wavelength range (e.g., 200-800 nm). This will account for the instrument's response and the reflectance of the standard.
-
-
Sample Measurement:
-
Carefully clean the sample holder.
-
Fill the holder with the Sb₂O₄ powder, again ensuring a smooth and densely packed surface.
-
Place the sample holder in the measurement port.
-
Acquire the diffuse reflectance spectrum of the Sb₂O₄ sample over the same wavelength range as the baseline. The data is typically recorded as %Reflectance (%R).
-
-
Data Analysis (Tauc Plot):
-
Convert the measured reflectance (R) to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α): F(R) = (1 - R)² / 2R
-
Convert the wavelength (λ) in nm to photon energy (E) in eV using the equation: E (eV) = 1240 / λ (nm)
-
The relationship between the absorption coefficient and the incident photon energy for a direct band gap semiconductor is given by the Tauc equation: (αhν)² = A(hν - E_g) where hν is the photon energy and E_g is the band gap energy.
-
Since F(R) is proportional to α, plot (F(R)hν)² versus hν.
-
Identify the linear portion of the plot corresponding to the absorption edge.
-
Extrapolate this linear region to the energy axis (where (F(R)hν)² = 0). The intercept on the energy axis gives the value of the direct band gap (E_g). For an indirect band gap, (F(R)hν)¹/² would be plotted against hν.
-
Valence Band Analysis using X-ray Photoelectron Spectroscopy (XPS)
This protocol provides a general framework for the analysis of the valence band structure of this compound using XPS.
Objective: To acquire the valence band spectrum of Sb₂O₄ and identify the contributions of different atomic orbitals.
Materials and Equipment:
-
This compound (Sb₂O₄) sample (thin film or powder pressed into a pellet)
-
X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source
-
Argon ion gun for sputter cleaning (optional)
-
High-vacuum compatible sample holder
-
Conductive carbon tape
Procedure:
-
Sample Preparation:
-
Mount the Sb₂O₄ sample onto the sample holder using conductive carbon tape to ensure good electrical contact and minimize charging effects.
-
For powder samples, press them into a clean indium foil or a specialized powder sample holder.
-
-
Instrument Setup and Calibration:
-
Introduce the sample into the XPS analysis chamber and allow the pressure to reach ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Calibrate the energy scale of the spectrometer using the core level peaks of standard reference materials (e.g., Au 4f₇/₂ at 84.0 eV or C 1s from adventitious carbon at 284.8 eV).
-
-
Sputter Cleaning (Optional):
-
If the sample surface is contaminated, perform a gentle sputter cleaning using a low-energy argon ion beam to remove the surface contaminants. This step should be performed with caution as it can potentially alter the surface stoichiometry.
-
-
Data Acquisition:
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.
-
Acquire a high-resolution spectrum of the valence band region (typically from -5 to 30 eV binding energy). Use a low pass energy and a small step size to achieve good energy resolution.
-
Acquire high-resolution spectra of the core levels of interest (e.g., Sb 3d, O 1s) to determine the chemical states of the elements.
-
-
Data Analysis:
-
Perform charge correction on the high-resolution spectra if necessary, by referencing a known peak position (e.g., adventitious C 1s).
-
Analyze the valence band spectrum. The features in the spectrum correspond to the density of occupied electronic states.
-
Compare the experimental valence band spectrum with theoretical density of states (DOS) calculations from DFT to identify the contributions of Sb 5s, Sb 5p, and O 2p orbitals to the different features in the spectrum. The valence band maximum (VBM) can be determined by extrapolating the leading edge of the valence band spectrum to the baseline.
-
Signaling Pathways and Logical Relationships
The determination and understanding of the electronic band structure of this compound involve a logical progression from its fundamental properties to its functional characteristics.
Conclusion
The electronic band structure of this compound is a complex and fascinating area of study, with the material's properties being highly dependent on its polymorphic form. The interplay between the mixed-valence states of antimony and the crystal structure gives rise to a range of band gaps and electronic characteristics. While α-Sb₂O₄ has been experimentally shown to be a direct band gap semiconductor, theoretical studies suggest that the β-polymorph also possesses a direct band gap, and the novel 2D polymorphs are predicted to have indirect band gaps. This in-depth guide provides a consolidated resource of the current understanding of the electronic band structure of Sb₂O₄, along with detailed experimental protocols for its characterization. A continued synergistic approach, combining advanced theoretical calculations with precise experimental measurements, will be essential for fully elucidating the electronic properties of this compound and unlocking its full potential in various technological applications.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Antimony oxide (Sb2O4) | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. inorganic chemistry - How to measure band gap of powder sample with using diffuse reflectance method - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. rsc.org [rsc.org]
An In-Depth Technical Guide on the Thermodynamic Stability of Antimony Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony dioxide (Sb₂O₄), also known as antimony tetroxide, is a mixed-valence oxide of antimony containing both Sb(III) and Sb(V) oxidation states. Its thermodynamic stability is a critical parameter in various scientific and industrial applications, including catalysis, flame retardants, and as a precursor in the synthesis of other antimony compounds. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, including its enthalpy of formation, thermal decomposition behavior, and crystal structures. Detailed experimental protocols for the characterization of its thermodynamic stability are also presented.
Thermodynamic Data
The thermodynamic stability of a compound is fundamentally described by its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°). While extensive data is available for other antimony oxides like antimony trioxide (Sb₂O₃), specific and directly measured values for this compound are less common in readily available literature. However, key thermodynamic parameters have been determined through various experimental techniques.
Table 1: Summary of Thermodynamic Data for this compound (Sb₂O₄)
| Thermodynamic Parameter | Value | Method of Determination |
| Standard Enthalpy of Formation (ΔfH°) | -893.7 ± 8.4 kJ/mol | Knudsen Effusion Mass Spectrometry |
Thermal Stability and Decomposition
This compound is a thermally stable compound over a wide range of temperatures. It is typically formed through the oxidation of antimony trioxide (Sb₂O₃) in an oxidizing atmosphere or the thermal decomposition of antimony pentoxide (Sb₂O₅).
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) studies show that the oxidation of Sb₂O₃ to Sb₂O₄ in air begins at approximately 510°C. The reaction proceeds in two stages, as indicated by the TG and DTA curves.
The formation of this compound from its precursor oxides can be represented by the following reactions:
2 Sb₂O₃(s) + O₂(g) → 2 Sb₂O₄(s) 2 Sb₂O₅(s) → 2 Sb₂O₄(s) + O₂(g)
At very high temperatures, around 930°C, this compound begins to decompose.
Crystal Structure
This compound is known to exist in at least two polymorphic forms: the orthorhombic α-Sb₂O₄ (cervantite) and the monoclinic β-Sb₂O₄. The α-form is the more common and stable polymorph at ambient conditions.
Table 2: Crystallographic Data for α-Antimony Dioxide (Cervantite)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a | 5.44 Å |
| b | 4.81 Å |
| c | 11.77 Å |
| Z | 4 |
The crystal structure of α-Sb₂O₄ is characterized by a framework of corner-sharing [SbO₆] octahedra and [SbO₃] trigonal pyramids, corresponding to the Sb(V) and Sb(III) centers, respectively.
Experimental Protocols
The determination of the thermodynamic properties of this compound involves a combination of experimental techniques. The following sections provide detailed methodologies for key experiments.
Knudsen Effusion Mass Spectrometry (KEMS) for Enthalpy of Formation
Knudsen Effusion Mass Spectrometry is a high-temperature technique used to study the thermodynamics of vaporization of low-volatility materials. The standard enthalpy of formation of gaseous species can be determined from the temperature dependence of the ion intensities, and through the use of thermodynamic cycles, the enthalpy of formation of the solid can be derived.
Experimental Workflow:
Thermogravimetric and Differential Thermal Analysis (TG-DTA)
TG-DTA is used to study the thermal stability and phase transitions of materials by measuring the change in mass and the temperature difference between a sample and a reference as a function of temperature.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the antimony oxide sample (e.g., 5-10 mg of Sb₂O₃ or Sb₂O₅) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The crucible is placed in the TG-DTA instrument. The desired atmosphere (e.g., air or nitrogen) is purged through the furnace at a constant flow rate.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 1200 °C).
-
Data Acquisition: The instrument continuously records the sample mass (TGA curve) and the temperature difference between the sample and an inert reference (DTA curve).
-
Data Analysis: The TGA curve is analyzed to determine the temperatures at which mass changes occur, corresponding to oxidation or decomposition. The DTA curve reveals the temperatures of endothermic or exothermic events, such as phase transitions and reactions.
Signaling Pathways and Logical Relationships
The thermodynamic relationships between the different oxides of antimony can be visualized to understand their relative stabilities under varying conditions.
This diagram illustrates the general pathways for the formation and decomposition of this compound in relation to antimony trioxide and pentoxide, highlighting the role of oxygen and temperature.
Conclusion
The thermodynamic stability of this compound is a key factor in its synthesis and application. While the standard enthalpy of formation has been determined, further research is needed to experimentally measure its standard Gibbs free energy of formation and standard molar entropy to provide a more complete thermodynamic profile. The experimental protocols outlined in this guide provide a framework for researchers to investigate these properties and to further understand the thermal behavior of this important inorganic compound. The provided visualizations offer a clear representation of the relationships and processes involved in the study of this compound's thermodynamic stability.
Unveiling Antimony's-Own: A Technical Guide to the Historical Discovery and Synthesis of Antimony Oxides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the historical discovery and synthesis of key antimony oxides, with a particular focus on antimony tetroxide (Sb₂O₄), a compound often empirically referred to as antimony dioxide (SbO₂). While the term "this compound" is a misnomer for a stable, discrete molecule, it accurately reflects the empirical formula of antimony tetroxide, a mixed-valence compound containing both antimony(III) and antimony(V). This document delves into the historical context of antimony and its oxides, details experimental protocols for their synthesis, presents key quantitative data in a comparative format, and explores their relevance in biological signaling pathways pertinent to drug development.
Historical Perspective: From Ancient Cosmetics to Modern Materials
Antimony compounds, particularly the sulfide mineral stibnite (Sb₂S₃), have been known since antiquity, used by the ancient Egyptians as a cosmetic for eyeliner known as kohl.[1] The isolation of elemental antimony is often credited to the alchemist Basil Valentine in the 15th century, who described its extraction from stibnite.[2] The formal recognition of antimony as an element came later with the advent of modern chemistry.
The oxides of antimony, primarily antimony trioxide (Sb₂O₃) and the naturally occurring antimony tetroxide (as the mineral cervantite), have been known for centuries, formed through the heating of antimony or its sulfide ores in the air.[3][4] Antimony trioxide, found in nature as the minerals valentinite and senarmontite, is the most commercially significant antimony compound.[3] Antimony pentoxide (Sb₂O₅), a more oxidized form, can be synthesized through the oxidation of the trioxide.[5] The mixed-valence antimony tetroxide represents a stable intermediate oxidation state.
The Chemistry of Antimony Oxides: A Clarification on "this compound"
The term "this compound" with the chemical formula SbO₂ does not represent a stable, isolated molecular compound of antimony. Instead, the empirical formula SbO₂ corresponds to antimony tetroxide (Sb₂O₄) .[4] This compound is a mixed-valence oxide, meaning it contains antimony atoms in two different oxidation states: Sb(III) and Sb(V).[4] This distinction is crucial for understanding its chemical properties and reactivity. The primary and most stable oxides of antimony are:
-
Antimony Trioxide (Sb₂O₃)
-
Antimony Tetroxide (Sb₂O₄)
-
Antimony Pentoxide (Sb₂O₅)
This guide will focus on these three key oxides, providing comparative data and synthesis protocols.
Quantitative Data on Antimony Oxides
The following tables summarize key physical, chemical, and crystallographic properties of the common antimony oxides for easy comparison.
Table 1: Physical and Chemical Properties of Antimony Oxides
| Property | Antimony Trioxide (Sb₂O₃) | Antimony Tetroxide (Sb₂O₄) | Antimony Pentoxide (Sb₂O₅) |
| Molar Mass | 291.52 g/mol [6] | 307.52 g/mol [4] | 323.52 g/mol [5] |
| Appearance | White solid[6] | White solid, yellows on heating[4] | Yellow, powdery solid[5] |
| Density | α-form: 5.2 g/cm³; β-form: 5.67 g/cm³[6] | 6.64 g/cm³ (orthorhombic)[4] | 3.78 g/cm³[5] |
| Melting Point | 656 °C[6] | > 930 °C (decomposes)[4] | 380 °C (decomposes)[5] |
| Boiling Point | 1425 °C[6] | Decomposes[4] | Decomposes[5] |
| Solubility in Water | 0.0033 g/100 ml (at 20 °C)[6] | Insoluble[4] | 0.3 g/100 mL[5] |
Table 2: Crystallographic Data of Antimony Oxides
| Property | Antimony Trioxide (α-Sb₂O₃, Senarmontite) | Antimony Trioxide (β-Sb₂O₃, Valentinite) | Antimony Tetroxide (α-Sb₂O₄, Cervantite) | Antimony Pentoxide (Sb₂O₅) |
| Crystal System | Cubic | Orthorhombic | Orthorhombic | Cubic[5] |
| Space Group | Fd-3m | Pccn[2] | Pna2₁ | Fd-3m |
| Lattice Parameters | a = 11.15 Å | a = 4.96 Å, b = 5.40 Å, c = 12.38 Å[2] | a = 5.44 Å, b = 4.81 Å, c = 11.77 Å | a = 10.28 Å |
| Natural Mineral | Senarmontite[6] | Valentinite[6] | Cervantite[4] | Stibiconite (hydrated form) |
Experimental Protocols for Synthesis
Detailed methodologies for the synthesis of antimony oxides are provided below. These protocols are intended for a laboratory setting and should be performed with appropriate safety precautions.
Synthesis of Antimony Trioxide (Sb₂O₃)
Method 1: Oxidation of Metallic Antimony [3]
-
Place high-purity antimony metal powder in a ceramic crucible.
-
Heat the crucible in a furnace with a controlled air or oxygen supply.
-
Maintain the temperature at approximately 500-650 °C. The antimony will oxidize to form gaseous Sb₄O₆, which is the molecular form of Sb₂O₃ in the vapor phase.
-
The gaseous product is then sublimated and collected in a cooler part of the apparatus, such as a bag filter system, as a fine white powder of antimony trioxide.
Method 2: Hydrolysis of Antimony Trichloride [7]
-
Dissolve antimony trichloride (SbCl₃) in a minimal amount of concentrated hydrochloric acid to prevent premature hydrolysis.
-
Slowly add this solution to a large volume of hot deionized water with vigorous stirring.
-
A white precipitate of antimony oxychloride (SbOCl) will form.
-
Boil the suspension to complete the hydrolysis to antimony trioxide.
-
Filter the white precipitate, wash thoroughly with hot deionized water until the washings are free of chloride ions (test with AgNO₃ solution).
-
Dry the resulting antimony trioxide powder in an oven at 100-120 °C.
Synthesis of Antimony Tetroxide (Sb₂O₄)
Method 1: Thermal Oxidation of Antimony Trioxide [4]
-
Place a known quantity of antimony trioxide (Sb₂O₃) powder in a porcelain crucible.
-
Heat the crucible in a muffle furnace open to the air.
-
Gradually raise the temperature to 700-800 °C.
-
Maintain this temperature for several hours to ensure complete oxidation. The reaction is: 2 Sb₂O₃ + O₂ → 2 Sb₂O₄.
-
Allow the furnace to cool slowly to room temperature.
-
The resulting white powder is antimony tetroxide.
Method 2: Thermal Decomposition of Antimony Pentoxide [4]
-
Place antimony pentoxide (Sb₂O₅) in a crucible suitable for high-temperature reactions.
-
Heat the crucible in a furnace to approximately 900 °C.[5]
-
At this temperature, antimony pentoxide will decompose, releasing oxygen, to form antimony tetroxide. The reaction is: 2 Sb₂O₅ → 2 Sb₂O₄ + O₂.
-
Hold at this temperature for a sufficient time to ensure complete conversion.
-
Cool the furnace and collect the antimony tetroxide product.
Method 3: Oxidation of Antimony Trioxide with Nitric Acid [8]
-
Preheat nitric acid (at least 45% weight concentration) to approximately 70-80 °C.
-
Slowly add antimony trioxide powder to the preheated acid with continuous stirring. A molar ratio of HNO₃ to Sb₂O₃ of 4:1 or higher is recommended.
-
Maintain the mixture at a temperature of at least 104 °C until the conversion to antimony tetroxide is complete. This can be monitored by techniques like X-ray diffraction.
-
After the reaction is complete, separate the solid product from the acid by filtration.
-
Wash the filter cake with deionized water until the washings are neutral.
-
Dry the product at a temperature between 70 °C and 200 °C.
Synthesis of Antimony Pentoxide (Sb₂O₅)
Method: Oxidation of Antimony Trioxide with Nitric Acid [5]
-
Suspend antimony trioxide (Sb₂O₃) in concentrated nitric acid.
-
Gently heat the mixture to initiate the oxidation reaction.
-
Continue heating until the evolution of nitrogen oxides ceases, indicating the completion of the reaction.
-
The resulting product is hydrated antimony pentoxide.
-
Filter the product, wash with deionized water, and dry at a controlled temperature to obtain the anhydrous form.
Visualization of Experimental and Biological Pathways
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of antimony oxides.
Signaling Pathways in Drug Development
Antimony compounds have been shown to interact with various cellular signaling pathways, which is of significant interest in drug development, particularly in oncology.
MAPK/ERK Pathway
Chronic exposure to antimony trioxide has been linked to the exacerbation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in lung cancers, often through mutations in Kras and EGFR.[9][10]
References
- 1. Antimony-trioxide- and arsenic-trioxide-induced apoptosis in myelogenic and lymphatic cell lines, recruitment of caspases, and loss of mitochondrial membrane potential are enhanced by modulators of the cellular glutathione redox system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. Antimony trioxide - Wikipedia [en.wikipedia.org]
- 4. Antimony tetroxide - Wikipedia [en.wikipedia.org]
- 5. Antimony pentoxide - Wikipedia [en.wikipedia.org]
- 6. Antimony(III) oxide - Sciencemadness Wiki [sciencemadness.org]
- 7. US5783166A - Process for producing antimony trioxide - Google Patents [patents.google.com]
- 8. US3442607A - Antimony tetroxide production - Google Patents [patents.google.com]
- 9. Chronic Inhalation Exposure to Antimony Trioxide Exacerbates the MAPK Signaling in Alveolar Bronchiolar Carcinomas in B6C3F1/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Inhalation Exposure to Antimony Trioxide Exacerbates the MAPK Signaling in Alveolar Bronchiolar Carcinomas in B6C3F1/N Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Antimony Dioxide: CAS Numbers, Safety Data, and Biological Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of antimony dioxide, including its chemical identification, safety information, and biological effects at the cellular level. The term "this compound" is often used to refer to the empirical formula SbO₂, however, the more accurate chemical name for this compound is antimony tetroxide (Sb₂O₄), a mixed-valence oxide containing both Antimony(III) and Antimony(V).[1] For the purpose of clarity, this guide will primarily refer to the compound as antimony tetroxide, while acknowledging the common use of "this compound." We will also provide comparative data for the commercially significant antimony trioxide (Sb₂O₃), as much of the toxicological research has been conducted on this compound.
This document is intended to be a resource for researchers and professionals working with antimony compounds, providing detailed information on safety protocols, experimental methodologies, and the molecular pathways affected by these metalloids.
Chemical Identification and Physical Properties
Antimony oxides are inorganic compounds with distinct properties. The table below summarizes the key identifiers and physical characteristics of antimony tetroxide and antimony trioxide.
| Property | Antimony Tetroxide (this compound) | Antimony Trioxide |
| Chemical Formula | Sb₂O₄ | Sb₂O₃ |
| CAS Number | 1332-81-6[2][3], 12786-74-2 (for SbO₂)[4][5] | 1309-64-4[5][6] |
| Molecular Weight | 307.52 g/mol [3] | 291.52 g/mol |
| Appearance | White to off-white powder[3] | White crystalline powder[7] |
| Melting Point | 930 °C[3] | 656 °C[6] |
| Boiling Point | Decomposes at 1060°C to form Sb₂O₃[8] | 1550 °C[6] |
| Solubility in Water | Almost insoluble[8] | Insoluble[7] |
| Density | 5.82 g/mL at 25 °C[3] | 5.2 - 5.67 g/cm³ |
Safety Data and Hazard Information
Both antimony tetroxide and antimony trioxide are considered hazardous materials. Below is a summary of their key safety information.
| Hazard Information | Antimony Tetroxide | Antimony Trioxide |
| GHS Hazard Statements | H315 (Causes skin irritation)[3] | H351 (Suspected of causing cancer)[7] |
| Signal Word | Warning[3] | Warning[7] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion | Inhalation, skin, eye[2] |
| Health Hazards | Irritation to skin, eyes, and respiratory tract. | Suspected of causing cancer by inhalation.[2] Harmful if swallowed or inhaled.[2] Causes irritation to skin, eyes, and respiratory tract.[2] |
| Environmental Hazards | Not explicitly classified in searches, but antimony compounds can be harmful to aquatic life. | Harmful to aquatic life with long lasting effects.[2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, respiratory protection, and impervious clothing. | Use personal protective equipment as required.[2] This includes adequate ventilation, protective eyewear, gloves, and clothing.[2] |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water. | Inhalation: If not breathing, give artificial respiration. Seek medical attention. Eyes: Flush eyes thoroughly with water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Consult a physician.[2] |
Signaling Pathways and Biological Effects
Antimony compounds are known to exert a range of biological effects, primarily through the induction of oxidative stress, interference with DNA repair mechanisms, and modulation of key signaling pathways. Much of the research has focused on antimony trioxide.
SEK1/JNK Signaling Pathway
Antimony trioxide has been shown to induce apoptosis (programmed cell death) in various cell lines, and this process is dependent on the SEK1/JNK signaling pathway.[2] Exposure to antimony trioxide leads to the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK).[2] Activated JNK then phosphorylates downstream targets, such as the transcription factor AP-1, leading to the expression of pro-apoptotic genes.
Caption: SEK1/JNK signaling pathway activated by antimony trioxide.
MAPK Signaling Pathway
Chronic inhalation exposure to antimony trioxide has been linked to the exacerbation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in lung carcinomas.[4] This involves mutations in genes such as Kras and Egfr, leading to the increased expression of p44/42 MAPK (Erk1/2) and the activation of downstream signaling cascades that promote cell survival and proliferation.[4]
Caption: MAPK signaling pathway exacerbated by chronic antimony trioxide exposure.
Genotoxicity and DNA Repair Inhibition
Antimony compounds have been shown to be genotoxic, causing DNA damage indirectly through the induction of oxidative stress and by inhibiting DNA repair mechanisms.[8] Trivalent antimony can disrupt key proteins in the nucleotide excision repair pathway by displacing zinc from the protein structure, thereby hindering its function. While antimony compounds may not be mutagenic in bacterial assays, they can induce chromosomal aberrations and micronuclei formation in mammalian cells.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological effects.
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxicity of antimony compounds on a cell line.
Materials:
-
Cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium
-
Antimony oxide stock solution (e.g., Sb₂O₃ or Sb₂O₄ suspended in sterile, deionized water and sonicated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of the antimony oxide stock solution in serum-free medium. Remove the culture medium from the wells and add 100 µL of the different concentrations of the antimony oxide suspension. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group (100% viability).
Assessment of DNA Damage using the Comet Assay
Objective: To detect single-strand and double-strand DNA breaks in cells exposed to antimony compounds.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow to dry.
-
Cell Embedding: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA (at 37°C) and quickly pipette onto the pre-coated slide. Cover with a coverslip and place on ice for 10 minutes to solidify.
-
Lysis: Remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes in the cold.
-
Neutralization: Carefully remove the slides and immerse them in neutralizing buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the slides with a DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using appropriate software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).
Analysis of JNK Activation by Western Blot
Objective: To determine the phosphorylation status of JNK in cells treated with antimony compounds.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Lysis: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-JNK antibody to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated JNK to total JNK.
Caption: Experimental workflow for assessing antimony-induced apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchtweet.com [researchtweet.com]
Unlocking the Behavior of Antimony Dioxide Under Extreme Conditions: A Technical Guide to Pressure-Induced Phase Transitions
For Immediate Release
STUTTGART, Germany – December 13, 2025 – Antimony dioxide (SbO₂), a material with significant potential in various technological applications, exhibits intriguing structural transformations under high-pressure conditions. A comprehensive understanding of these phase transitions is crucial for researchers, scientists, and drug development professionals seeking to harness its properties. This technical guide provides an in-depth analysis of the pressure-induced phase transitions of this compound, summarizing key experimental findings, detailing methodologies, and presenting the data in a clear, comparative format.
This compound, also known as antimony tetroxide (Sb₂O₄), is a mixed-valence compound containing both Sb(III) and Sb(V) centers. At ambient conditions, it primarily exists in two polymorphic forms: the orthorhombic α-Sb₂O₄ and the monoclinic β-Sb₂O₄.[1][2] High-pressure studies, particularly those employing in-situ X-ray diffraction in diamond anvil cells, have revealed a critical phase transition from the orthorhombic to the monoclinic structure, highlighting the influence of pressure on the material's stability and crystal structure.[1]
Pressure-Induced Phase Transition: From Orthorhombic to Monoclinic
The primary focus of high-pressure research on this compound has been the transition from the α-Sb₂O₄ (orthorhombic) phase to the β-Sb₂O₄ (monoclinic, space group C12/c1) phase.[3] Investigations have shown that β-Sb₂O₄, previously considered the high-temperature phase, is in fact the more stable modification at high pressures and lower temperatures.[1][4] This transition is a key finding, suggesting that the typically synthesized α-form is a metastable phase at ambient conditions due to kinetic effects.[1][4]
A significant study by Orosel et al. (2005) demonstrated that at high pressure and a temperature of 600°C, the orthorhombic phase of SbO₂ transforms into the monoclinic phase at approximately 27.3 GPa.[3] This research provides crucial insights into the phase diagram of this compound.
Quantitative Analysis of High-Pressure Behavior
The mechanical properties of the two primary phases of this compound under pressure have been characterized by their bulk moduli, which indicate a material's resistance to compression.
| Phase | Crystal System | Bulk Modulus (K₀) |
| α-Sb₂O₄ | Orthorhombic | 143 GPa |
| β-Sb₂O₄ | Monoclinic | 105 GPa |
Table 1: Bulk Moduli of this compound Polymorphs.[1]
Experimental Protocols
The investigation of phase transitions in this compound under pressure relies on sophisticated experimental techniques. The following outlines a typical methodology based on the available literature.
Synthesis of Starting Material
-
α-Sb₂O₄ Preparation: The orthorhombic α-Sb₂O₄ phase is typically synthesized by heating antimony trioxide (Sb₂O₃) in an oxygen-rich atmosphere. A common procedure involves heating Sb₂O₃ powder at 530°C for 24 hours.[3]
-
β-Sb₂O₄ Preparation: The monoclinic β-Sb₂O₄ phase can be prepared by heating the α-Sb₂O₄ phase at elevated temperatures, for instance, at 935°C at 1 atm, although it is the high-pressure phase that is of primary interest in these studies.[3]
High-Pressure X-ray Diffraction
-
Pressure Generation: A diamond anvil cell (DAC) is used to generate high pressures. The powdered this compound sample is placed in a small hole in a metal gasket, which is then compressed between two diamond anvils.
-
Pressure Calibration: The pressure inside the DAC is typically determined using the ruby fluorescence method, where the pressure-dependent shift of the R1 fluorescence line of a small ruby chip placed in the sample chamber is measured.
-
In-Situ X-ray Diffraction: The DAC is mounted on an X-ray diffractometer, and synchrotron radiation is often employed due to its high brightness and energy. X-ray diffraction patterns are collected at various pressures to monitor changes in the crystal structure.
-
Data Analysis: The collected diffraction patterns are analyzed to determine the crystal structure and lattice parameters of the material at each pressure point. The pressure-volume data is then fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus.
High-Pressure Raman Spectroscopy
-
Sample Preparation: Similar to XRD experiments, the sample is loaded into a DAC.
-
Spectra Collection: A laser is focused on the sample through one of the diamond anvils, and the scattered Raman signal is collected. The evolution of Raman peaks (position, intensity, and width) with increasing pressure provides information about changes in vibrational modes and can indicate a phase transition.
Logical Workflow of High-Pressure Experimentation
Phase Transition Pathway of this compound
The pressure-induced transformation of this compound follows a distinct pathway from a less dense orthorhombic phase to a more compact monoclinic structure.
The study of this compound under extreme pressures not only expands our fundamental understanding of materials science but also opens avenues for the synthesis of novel materials with tailored properties. Further research, including detailed Raman spectroscopy at high pressures and theoretical calculations, will continue to illuminate the complex behavior of this fascinating compound.
References
An In-depth Technical Guide to the Optical Absorption Spectrum of Antimony Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony dioxide, a compound with applications in catalysis, flame retardants, and functional materials, presents a degree of ambiguity in its nomenclature. The term can refer to the stoichiometric compound with the chemical formula SbO₂. However, it more commonly denotes the mixed-valence oxide, antimony tetroxide (Sb₂O₄), which is the more stable and widely studied form. This guide provides a comprehensive overview of the optical absorption properties of both SbO₂ and, more extensively, α-Sb₂O₄, the orthorhombic polymorph of antimony tetroxide, also found naturally as the mineral cervantite. Understanding the optical characteristics of these materials is crucial for their application in optoelectronics and other light-interactive technologies.
The Nature of "this compound": SbO₂ vs. Sb₂O₄
Antimony can exist in multiple oxidation states, primarily +3 and +5. Antimony tetroxide (Sb₂O₄) is a mixed-valence compound containing both Sb(III) and Sb(V) ions. Due to its empirical formula sometimes being written as SbO₂, it is often referred to as this compound. True stoichiometric this compound (SbO₂) is less common and has been synthesized as nanoparticles. This guide will address both species, with a focus on the more extensively characterized α-Sb₂O₄.
Optical Properties of Antimony Tetroxide (α-Sb₂O₄)
The optical properties of α-Sb₂O₄ have been investigated, revealing its characteristics as a wide bandgap semiconductor.
Optical Absorption Spectrum
The UV-Vis absorption spectrum of hydrothermally synthesized α-Sb₂O₄ reveals a distinct absorption edge in the ultraviolet region. The lower cut-off wavelength for as-synthesized α-Sb₂O₄ is approximately 368.0 nm.[1] This sharp increase in absorption at shorter wavelengths is characteristic of the electron transition from the valence band to the conduction band.
Quantitative Optical Data
A summary of the key quantitative optical data for α-Sb₂O₄ is presented in the table below.
| Property | Value | Method of Determination | Reference |
| Direct Band Gap (Eg) | 3.26 eV | Tauc Plot Analysis | [1] |
| Absorption Cut-off Wavelength | ~368.0 nm | UV-Vis Spectroscopy | [1] |
Experimental Protocols: α-Sb₂O₄
A detailed methodology for the synthesis and optical characterization of α-Sb₂O₄ is crucial for reproducible research.
Hydrothermal Synthesis of α-Sb₂O₄
This method yields well-crystalline α-Sb₂O₄.[1]
Materials:
-
Antimony(III) chloride (SbCl₃)
-
Urea (CO(NH₂)₂)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of antimony(III) chloride and urea.
-
Mix the solutions in a specific molar ratio.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 180°C) for a designated period (e.g., 12 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by filtration.
-
Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at a moderate temperature (e.g., 60°C).
Hydrothermal synthesis workflow for α-Sb₂O₄.
Optical Characterization
The optical properties of the synthesized α-Sb₂O₄ powder are characterized using UV-Vis Near-Infrared (NIR) spectrophotometry.[1]
Instrumentation:
-
UV-Vis-NIR Spectrophotometer (e.g., Perkin Elmer-Lambda 950)
Procedure:
-
Prepare a sample of the α-Sb₂O₄ powder for analysis. For diffuse reflectance spectroscopy, the powder is typically packed into a sample holder.
-
Record the optical absorption spectrum at room temperature over a specific wavelength range (e.g., 200-800 nm).
-
The obtained absorbance data is used to determine the optical band gap. This is often achieved by constructing a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). For a direct band gap semiconductor, a plot of (αhν)² versus hν is linear near the band edge.
-
Extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)² = 0) yields the direct band gap energy (Eg).
Workflow for optical characterization of α-Sb₂O₄.
Optical Properties of Stoichiometric this compound (SbO₂) Nanoparticles
Photoluminescence
SbO₂ nanoparticles synthesized via a co-precipitation method exhibit photoluminescence in the visible region.
Quantitative Photoluminescence Data
The emission peaks observed in the photoluminescence spectrum of SbO₂ nanoparticles are summarized below.
| Property | Wavelength (nm) | Reference |
| Maximum Emission Peak | 361 | |
| Other Emission Peaks | 437, 489 | |
| Minor Emission Peaks | 376, 410 |
Experimental Protocols: SbO₂ Nanoparticles
Co-precipitation Synthesis of SbO₂ Nanoparticles
This simple and cost-effective method is used to produce pure SbO₂ nanoparticles.
Procedure:
A detailed, step-by-step experimental protocol for the co-precipitation synthesis of SbO₂ nanoparticles is not extensively described in the available literature. However, co-precipitation generally involves the following steps:
-
Dissolving an antimony precursor salt in a suitable solvent.
-
Adding a precipitating agent to induce the formation of a solid antimony-containing compound.
-
Controlling reaction parameters such as pH, temperature, and stirring rate to influence nanoparticle size and morphology.
-
Collecting, washing, and drying the resulting nanoparticles.
General workflow for co-precipitation of SbO₂ nanoparticles.
Conclusion
The optical properties of "this compound" are primarily documented for the stable, mixed-valence α-Sb₂O₄ polymorph. This material exhibits a direct band gap of 3.26 eV, making it a wide bandgap semiconductor with potential applications in UV-range optoelectronic devices. Stoichiometric SbO₂ has been synthesized at the nanoscale and displays interesting photoluminescent properties in the blue-violet region of the visible spectrum. Further research is required to fully elucidate the optical absorption spectrum of SbO₂ and to explore the potential of both SbO₂ and Sb₂O₄ in various technological fields, including drug development where nanoparticle-based materials are of increasing interest for imaging and delivery applications. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and characterize these intriguing antimony oxides.
References
Methodological & Application
Application Notes and Protocols for the Fabrication of Antimony-Doped Tin Dioxide Gas Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony-doped tin dioxide (Sb-SnO₂) has emerged as a promising material for the fabrication of chemiresistive gas sensors. The introduction of antimony into the tin dioxide lattice enhances electrical conductivity and can improve the sensitivity, selectivity, and stability of the sensor.[1][2] These sensors operate on the principle that the electrical resistance of the material changes upon exposure to a target gas, providing a detectable signal. This document provides detailed protocols for the synthesis of Sb-SnO₂ nanomaterials and the fabrication of gas sensor devices, along with a summary of their performance characteristics for the detection of various gases. While the focus of this document is on antimony-doped tin dioxide due to the prevalence of research in this area, a protocol for the synthesis of pure antimony dioxide (SbO₂) nanoparticles is also included for investigational purposes, as the gas sensing properties of pure SbO₂ are not yet well-documented.
Data Presentation
Table 1: Performance of Antimony-Doped Tin Dioxide (Sb-SnO₂) Gas Sensors
| Target Gas | Concentration | Optimal Operating Temperature (°C) | Sensor Response | Response Time | Recovery Time | Reference |
| NO₂ | 4.8 ppm | 200 | 10.31 ± 0.25 | - | - | [2] |
| NO₂ | 4.8 ppm | - | 16.20 ± 0.25 (with microheater) | - | - | [2] |
| NO₂ | 10 ppm | 300 | ~4.5 (for 10 wt% Sb) | - | - | [3] |
| C₂H₅OH | 100 ppm | 400 | 4.5 (for 2.65 wt% Sb) | - | - | [4] |
| H₂ | 100 ppm | 400 | 3.0 (for 2.65 wt% Sb) | - | - | [4] |
Note: Sensor response is typically defined as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for reducing gases, or Rg/Ra for oxidizing gases.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Mesoporous Antimony-Doping Tin Dioxide (Sb-SnO₂)
This protocol describes a cost-effective and simple method for synthesizing mesoporous Sb-SnO₂ nanocrystalline powder under ambient pressure and temperature.[5]
Materials:
-
Hexadecylamine (90%)
-
Isopropyl alcohol (iPrOH, 99%)
-
Tin(IV) isopropoxide (Sn(OiPr)₄, 99%)
-
Antimony(III) chloride (SbCl₃, 99%)
Procedure:
-
Dissolve 0.28 g of hexadecylamine in 24.4 mL of isopropyl alcohol with continuous stirring at 25 °C.
-
To this solution, add 1.9 g of Sn(OiPr)₄ and 0.1 g of SbCl₃.
-
Continue stirring the mixture at 25 °C.
-
The resulting Sb-SnO₂ powder can then be collected.
Protocol 2: Sol-Gel Synthesis of Antimony-Doped Tin Dioxide (ATO) Thin Films
This protocol details the preparation of ATO thin films using a sol-gel method, which is suitable for creating uniform coatings on substrates.[6]
Materials:
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Absolute ethyl alcohol
Procedure:
-
Prepare a precursor solution by dissolving SnCl₂·2H₂O and SbCl₃ in absolute ethyl alcohol. The molar ratio of Sb to Sn can be varied to achieve the desired doping level.
-
Stir the solution until all precursors are fully dissolved.
-
Deposit the sol-gel onto a substrate (e.g., glass, silicon wafer) using a dip-coating or spin-coating method.
-
Dry the coated substrate to remove the solvent.
-
Perform a heat treatment (annealing) to crystallize the film and form the ATO structure. The optimal annealing temperature is typically in the range of 450–500 °C.[6]
Protocol 3: Hydrothermal Synthesis of Antimony-Doped Tin Dioxide (Sb-SnO₂) Nanoparticles
This protocol describes the synthesis of Sb-SnO₂ nanoparticles using a hydrothermal method, which allows for good control over particle size and crystallinity.[7]
Materials:
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of SnCl₄·5H₂O and SbCl₃ with the desired Sb/Sn molar ratio.
-
Slowly add NH₄OH to the solution while stirring rapidly to precipitate the metal hydroxides.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 130-250 °C) and maintain it for a set duration (e.g., 6 hours) to facilitate the hydrothermal reaction.[8]
-
After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it to obtain Sb-SnO₂ nanoparticles.
Protocol 4: Co-precipitation Synthesis of Pure this compound (SbO₂) Nanoparticles
This protocol outlines a simple co-precipitation method for synthesizing pure SbO₂ nanoparticles.[9] The gas sensing properties of nanoparticles produced via this method have not been extensively reported and present an opportunity for further research.
Materials:
-
Antimony(III) chloride (SbCl₃)
-
Double distilled water
Procedure:
-
Dissolve 0.25 M of antimony(III) chloride in 50 ml of double distilled water.
-
The formation of SbO₂ nanoparticles will occur through precipitation.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected nanoparticles with double distilled water to remove any remaining impurities.
-
Dry the purified nanoparticles. The resulting powder will be orthorhombic SbO₂.[9]
Protocol 5: Gas Sensor Fabrication and Characterization
This protocol describes the general steps for fabricating a gas sensor from the synthesized materials and for its characterization.
Fabrication:
-
Prepare a paste or dispersion of the synthesized Sb-SnO₂ or SbO₂ powder in an organic binder or solvent (e.g., ethanol).
-
Coat the paste onto a ceramic tube or a flat substrate fitted with interdigitated electrodes.
-
Dry the coated substrate to evaporate the solvent.
-
Sinter the device at an elevated temperature (e.g., 400-600 °C) to ensure good adhesion of the sensing material to the substrate and to burn out the organic binder.
Characterization:
-
Place the fabricated sensor in a sealed test chamber with a gas inlet and outlet.
-
Measure the baseline resistance of the sensor in a reference atmosphere (e.g., dry air).
-
Introduce a target gas of a known concentration into the chamber.
-
Record the change in the sensor's resistance over time until a stable response is reached.
-
Purge the chamber with the reference gas to allow the sensor to recover.
-
Repeat the measurements for different gas concentrations and at various operating temperatures to determine the optimal sensing conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of Sb-SnO₂ nanomaterials and fabrication of a gas sensor device.
Caption: Generalized gas sensing mechanism for an n-type semiconductor metal oxide sensor like Sb-SnO₂.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation on Sensing Performance of Highly Doped Sb/SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. Efficient one-pot synthesis of antimony-containing mesoporous tin dioxide nanostructures for gas-sensing applications - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal synthesis and characterization of the antimony–tin oxide nanomaterial and its application as a high-performance asymmetric supercapacitor, photocatalyst, and antibacterial agent - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. cdn.apub.kr [cdn.apub.kr]
- 9. internationaljournalssrg.org [internationaljournalssrg.org]
Application Notes and Protocols for Antimony Dioxide (SbO₂) as an Anode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony (Sb) and its oxides are gaining significant attention as potential high-capacity anode materials for next-generation lithium-ion batteries (LIBs), offering a theoretical capacity significantly higher than conventional graphite anodes.[1][2] Antimony dioxide (SbO₂), while less studied than other antimony oxides like Sb₂O₃, presents an intriguing candidate due to the high theoretical capacities associated with antimony-based materials.[3] However, like other antimony compounds, SbO₂ is expected to undergo large volume changes during the lithiation and delithiation processes, which can lead to poor cycling stability and capacity fading.[4]
This document provides a summary of the available data on this compound-based anode materials, outlines protocols for their synthesis and electrochemical characterization, and presents diagrams illustrating the experimental workflow and proposed lithium storage mechanism. It is important to note that research specifically on SbO₂ is limited, and therefore, some protocols and mechanisms are based on studies of closely related antimony oxides and composites.
Data Presentation
The electrochemical performance of a one-dimensional SbO₂/Sb₂O₃ nanocomposite embedded in N-doped carbon fibers (SbO₂/Sb₂O₃@NC) has been reported, showcasing promising results for its application as a lithium-ion battery anode.[3] The key performance metrics are summarized in the table below.
| Material | Initial Discharge Capacity (mAh g⁻¹) | Reversible Capacity (mAh g⁻¹) after 100 cycles | Current Density (mA g⁻¹) | Coulombic Efficiency (Initial) |
| SbO₂/Sb₂O₃@NC | Not Reported | 622 | 100 | Not Reported |
| Bare SbO₂ | Not Reported | Lower than SbO₂/Sb₂O₃@NC | 100 | Not Reported |
Experimental Protocols
The following are generalized protocols for the synthesis and electrochemical evaluation of antimony oxide-based anode materials, which can be adapted for the study of SbO₂.
Protocol 1: Synthesis of SbO₂/Sb₂O₃@NC Composite
This protocol is based on the synthesis of a one-dimensional SbO₂/Sb₂O₃ nanocomposite embedded in N-doped carbon fibers.[3]
1. Materials:
- Antimony source (e.g., SbCl₃)
- Polymer source for carbon and nitrogen (e.g., polyacrylonitrile)
- Solvent (e.g., N,N-dimethylformamide)
2. Procedure:
- Electrospinning:
- Dissolve the antimony source and polymer in the solvent to form a homogeneous solution.
- Load the solution into a syringe and electrospin the solution to form nanofibers.
- Calcination:
- Collect the electrospun nanofibers and subject them to a two-step calcination process.
- The first step is typically at a lower temperature in an inert atmosphere to carbonize the polymer.
- The second step is at a higher temperature in air to induce the formation of the antimony oxide nanoparticles within the carbon matrix.
Protocol 2: Electrode Preparation and Cell Assembly
1. Materials:
- Synthesized SbO₂ active material
- Conductive agent (e.g., Super P carbon black)
- Binder (e.g., polyvinylidene fluoride - PVDF)
- Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
- Copper foil (current collector)
- Lithium metal foil (counter and reference electrode)
- Separator (e.g., Celgard 2400)
- Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)
2. Procedure:
- Slurry Preparation:
- Mix the active material, conductive agent, and binder in a weight ratio of 80:10:10 in NMP to form a homogeneous slurry.
- Coating:
- Cast the slurry onto a copper foil using a doctor blade.
- Drying:
- Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours.
- Cell Assembly:
- Assemble CR2032 coin cells in an argon-filled glovebox.
- Use the prepared electrode as the working electrode, lithium foil as the counter and reference electrode, a microporous polypropylene membrane as the separator, and the prepared electrolyte.
Protocol 3: Electrochemical Characterization
1. Instruments:
- Galvanostatic charge-discharge system
- Electrochemical workstation for cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS)
2. Procedures:
- Galvanostatic Cycling:
- Cycle the cells at a constant current density (e.g., 100 mA g⁻¹) within a voltage window of 0.01-3.0 V vs. Li/Li⁺.
- Cyclic Voltammetry (CV):
- Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window to identify the redox reactions.
- Rate Capability Test:
- Cycle the cells at various current densities (e.g., from 100 to 2000 mA g⁻¹) to evaluate the high-rate performance.
- Electrochemical Impedance Spectroscopy (EIS):
- Measure the impedance of the cells at different cycle numbers to analyze the charge transfer resistance and SEI layer formation.
Visualizations
Experimental Workflow
Proposed Lithium Storage Mechanism
The lithiation and delithiation of antimony oxides in a lithium-ion battery is believed to be a multi-step process involving a conversion reaction followed by an alloying reaction.
Conclusion
This compound, particularly in composite forms, shows potential as a high-capacity anode material for lithium-ion batteries. The primary challenge remains the mitigation of volume expansion during cycling to ensure long-term stability. The provided protocols offer a starting point for researchers to synthesize and evaluate SbO₂-based anode materials. Further research is necessary to fully understand the electrochemical behavior of pure SbO₂ and to optimize its performance through nanostructuring and composite design. The development of novel synthesis methods that can produce stable SbO₂ nanostructures is a critical next step in harnessing the full potential of this material.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimony-based materials as promising anodes for rechargeable lithium-ion and sodium-ion batteries - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of TiO2 on the Electrochemical Performance of Sb2O3 Anodes for Li-Ion Batteries | MDPI [mdpi.com]
Deposition Techniques for Antimony Dioxide (SbO2) Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of various deposition techniques for producing antimony dioxide (SbO2) thin films. While direct literature on the deposition of pure SbO2 thin films is limited, this guide extrapolates from established protocols for other antimony oxides (Sb₂O₃ and Sb₂O₅) and antimony-doped tin oxide (ATO) to propose viable synthesis routes. The information is intended to serve as a foundational resource for researchers initiating work on SbO₂ thin films for applications ranging from electronics and sensors to specialized coatings in drug development and biomedical devices.
Overview of Deposition Techniques
A variety of thin film deposition techniques can be adapted for the synthesis of this compound films. The choice of method will depend on the desired film properties, such as crystallinity, thickness control, and conformity, as well as substrate compatibility and scalability. The most pertinent techniques include:
-
Sputtering: A physical vapor deposition (PVD) method that offers good control over film stoichiometry and is suitable for large-area deposition.
-
Chemical Vapor Deposition (CVD): A process involving the chemical reaction of precursor gases on a substrate surface, allowing for conformal and high-purity films.
-
Atomic Layer Deposition (ALD): A variant of CVD that provides exceptional thickness control at the atomic level and unparalleled conformality on complex topographies.
-
Sol-Gel Method: A wet-chemical technique that is cost-effective and allows for easy doping, though it may result in less dense films compared to vacuum-based methods.
-
Pulsed Laser Deposition (PLD): A versatile PVD technique that uses a high-power laser to ablate a target material, offering stoichiometric transfer to the substrate.
Experimental Protocols
The following sections detail extrapolated protocols for the deposition of SbO₂ thin films using the aforementioned techniques. It is important to note that these are starting points and may require optimization for specific applications and equipment.
Reactive Sputtering
Reactive sputtering is a promising method for depositing this compound by sputtering an antimony target in an argon-oxygen plasma. The key is to control the oxygen partial pressure to achieve the desired SbO₂ stoichiometry.
Experimental Protocol:
-
Substrate Preparation:
-
Clean the desired substrate (e.g., silicon wafer, glass, or quartz) sequentially in ultrasonic baths of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a nitrogen gun.
-
Perform a final plasma clean in the sputtering chamber to remove any residual organic contaminants.
-
-
Deposition Parameters:
-
Target: High-purity antimony (Sb) target (99.99%).
-
Sputtering Gas: Argon (Ar).
-
Reactive Gas: Oxygen (O₂).
-
Base Pressure: < 5 x 10⁻⁶ Torr.
-
Working Pressure: 1 - 10 mTorr.
-
Sputtering Power: 50 - 200 W (DC or RF, depending on target conductivity and desired film properties).
-
Ar:O₂ Flow Ratio: This is a critical parameter to be optimized. Start with a ratio of 9:1 and systematically increase the oxygen flow. The transition from metallic Sb to Sb₂O₃, SbO₂, and finally Sb₂O₅ will occur as the oxygen partial pressure increases.
-
Substrate Temperature: Room temperature to 400 °C. Higher temperatures can promote crystallinity.
-
Deposition Time: Dependent on the desired film thickness and deposition rate.
-
-
Post-Deposition Annealing (Optional):
-
Annealing the deposited films in a controlled atmosphere (e.g., air, oxygen, or inert gas) at temperatures between 300 °C and 500 °C can be used to control the oxidation state and improve crystallinity.
-
Chemical Vapor Deposition (CVD)
CVD offers the potential for high-quality, conformal SbO₂ films. The choice of precursor is critical. While specific precursors for SbO₂ are not well-documented, antimony alkoxides or amides can be suitable candidates in the presence of a controlled oxygen source.
Experimental Protocol:
-
Substrate Preparation: Follow the same procedure as for sputtering.
-
Deposition Parameters:
-
Antimony Precursor: Tris(dimethylamino)antimony(III) [Sb(NMe₂)₃] or Antimony(III) ethoxide [Sb(OEt)₃]. These are typically used for Sb₂O₃ deposition but may be oxidized to SbO₂ under controlled conditions.
-
Oxidizing Agent: A controlled flow of oxygen (O₂) or an oxygen-containing plasma. The ratio of the antimony precursor to the oxidizing agent is crucial.
-
Carrier Gas: Argon (Ar) or Nitrogen (N₂).
-
Reactor Pressure: 1 - 10 Torr (Low-Pressure CVD).
-
Substrate Temperature: 200 - 500 °C. The deposition temperature will significantly influence the film's composition and crystallinity.
-
Precursor Temperature (Bubbler): Dependent on the vapor pressure of the chosen antimony precursor. For Sb(NMe₂)₃, a temperature of 60-80 °C is a reasonable starting point.
-
-
Deposition Cycle:
-
Heat the substrate to the desired deposition temperature.
-
Introduce the carrier gas.
-
Flow the antimony precursor into the chamber.
-
Introduce the oxidizing agent at a controlled rate to promote the formation of SbO₂.
-
Monitor film growth in-situ if possible (e.g., with ellipsometry).
-
Atomic Layer Deposition (ALD)
ALD is ideal for applications requiring precise thickness control and conformal coatings. The process relies on self-limiting surface reactions. A potential route for SbO₂ involves the sequential exposure to an antimony precursor and a strong oxidizing agent.
Experimental Protocol:
-
Substrate Preparation: Follow the same procedure as for sputtering.
-
Deposition Parameters:
-
Antimony Precursor: Antimony pentachloride (SbCl₅) or Tris(dimethylamino)antimony(III) [Sb(NMe₂)₃].
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂) or ozone (O₃). H₂O₂ has been shown to produce mixed Sb₂O₅ and Sb₂O₃ films, suggesting that tuning the process could yield SbO₂.
-
Carrier/Purge Gas: High-purity Nitrogen (N₂) or Argon (Ar).
-
Reactor Temperature: 100 - 250 °C. ALD processes typically operate at lower temperatures than CVD.
-
Precursor Pulse Time: 0.1 - 1.0 seconds.
-
Purge Time: 5 - 20 seconds.
-
Oxidizer Pulse Time: 0.1 - 1.0 seconds.
-
Purge Time: 5 - 20 seconds.
-
-
Deposition Cycle:
-
One ALD cycle consists of the four steps: Sb precursor pulse, purge, oxidizer pulse, and purge.
-
Repeat the cycle until the desired film thickness is achieved. The growth per cycle (GPC) will need to be determined experimentally.
-
Sol-Gel Synthesis
The sol-gel method provides a low-cost, solution-based route to antimony oxide films. Controlling the stoichiometry to achieve pure SbO₂ can be challenging and often requires careful control of the precursor chemistry and annealing conditions.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve an antimony precursor, such as antimony(III) chloride (SbCl₃) or antimony(III) acetate (Sb(CH₃COO)₃), in a suitable solvent like 2-methoxyethanol or isopropanol.
-
Add a stabilizing agent, such as acetylacetone or triethanolamine, to control the hydrolysis and condensation reactions.
-
To promote the +4 oxidation state, a controlled amount of an oxidizing agent like hydrogen peroxide can be carefully added to the solution, or post-deposition annealing in an oxidizing atmosphere can be utilized.
-
Stir the solution at room temperature for several hours to form a stable sol.
-
-
Film Deposition:
-
Deposit the sol onto a prepared substrate using spin-coating (e.g., 3000 rpm for 30 seconds) or dip-coating.
-
-
Drying and Annealing:
-
Dry the coated substrate on a hot plate at around 100-150 °C to evaporate the solvent.
-
Perform a final annealing step in a furnace. The annealing temperature and atmosphere are critical for forming the SbO₂ phase. A temperature range of 350 - 550 °C in air or a controlled oxygen environment should be explored.
-
Data Presentation: Comparative Properties of Antimony Oxide Thin Films
The following table summarizes typical properties of antimony oxide thin films prepared by various methods. Data for SbO₂ is limited; therefore, values for Sb₂O₃, Sb₂O₅, and ATO are included for comparison and to provide an expected range for SbO₂ properties.
| Deposition Method | Oxide Phase | Precursors/Target | Substrate Temp. (°C) | Thickness (nm) | Crystal Structure | Band Gap (eV) | Refractive Index | Resistivity (Ω·cm) |
| Reactive Sputtering | ATO | Sn:Sb alloy | 300 | ~150 | Tetragonal | 3.85 - 3.89 | - | 4.9 x 10⁻³ |
| CVD | Sb₂O₃ | Sb(O₂CNMe₂)₃ | 400 | - | Cubic | >3.4 | 2.0 - 2.5 | - |
| ALD | Sb₂O₅ | Sb(NMe₂)₃, O₃ | 120 | 50-100 | Amorphous | - | - | - |
| ALD | Sb₂O₃/Sb₂O₅ mix | Sb(NMe₂)₃, H₂O₂ | low-temp | - | - | - | - | - |
| Sol-Gel | ATO | SnCl₂, SbCl₃ | Annealed at 550 | ~200 | Tetragonal | - | - | 8-10 x 10⁻³ |
| E-beam Evaporation | ATO | ATO nanoparticles | Annealed at 600 | - | Orthorhombic | - | - | - |
| Spray Pyrolysis | ATO | SnCl₂, SbCl₃ | 425 | ~400 | Tetragonal | - | - | 9.06 x 10⁻³ |
Visualizations
Experimental Workflow Diagrams
Caption: Generalized experimental workflows for the deposition of this compound thin films.
Relationship Between Antimony Oxides
Caption: Oxidation states of antimony and potential pathways to form this compound.
Characterization of this compound Thin Films
To confirm the successful deposition of SbO₂ and to understand its properties, a suite of characterization techniques should be employed:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the films.
-
X-ray Photoelectron Spectroscopy (XPS): To verify the chemical composition and the +4 oxidation state of antimony.
-
Raman Spectroscopy: To identify the vibrational modes characteristic of the Sb-O bonds in SbO₂.
-
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To investigate the surface morphology, grain size, and roughness of the films.
-
UV-Vis Spectroscopy: To determine the optical properties, such as transmittance, absorbance, and the optical band gap.
-
Four-Point Probe and Hall Effect Measurements: To measure the electrical resistivity, carrier concentration, and mobility.
Potential Applications
This compound thin films, due to their potential semiconducting and optical properties, could find applications in:
-
Transparent Conductive Oxides: As a potential alternative to more common materials like ITO and FTO.
-
Gas Sensors: The mixed-valence nature of SbO₂ could be beneficial for sensing applications.
-
Catalysis: As a catalyst or catalyst support in various chemical reactions.
-
Biomedical Coatings: The biocompatibility and stability of antimony oxides could be explored for coatings on medical implants or in drug delivery systems.
This document provides a starting point for the deposition and characterization of this compound thin films. Researchers are encouraged to use these protocols as a baseline and to systematically optimize the deposition parameters to achieve high-quality films for their specific applications.
Application Notes and Protocols for Electrochemical Impedance Spectroscopy of Antimony Dioxide Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony dioxide (SbO₂) and, more commonly, antimony-doped tin oxide (Sb-SnO₂) electrodes are widely utilized in various electrochemical applications, including electrocatalysis, wastewater treatment, and energy storage, owing to their high electrical conductivity, chemical stability, and electrocatalytic activity. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the interfacial properties of these electrodes, providing valuable insights into reaction kinetics, charge transfer mechanisms, and electrode stability.
This document provides detailed application notes and experimental protocols for performing and analyzing EIS measurements on this compound electrodes. It is intended to guide researchers in obtaining high-quality, reproducible data and interpreting the results to understand the electrochemical behavior of these important materials.
Data Presentation: Quantitative EIS Parameters
The following tables summarize typical quantitative data obtained from EIS analysis of Sb-SnO₂ electrodes under various experimental conditions, as reported in the literature. These values are derived from fitting experimental data to equivalent circuit models.
Table 1: Equivalent Circuit Parameters for Various Sb-SnO₂ Electrodes
| Electrode Composition | Electrolyte | Applied Potential (V vs. ref) | R_s (Ω·cm²) | R_f (Ω·cm²) | Q_f (S·sⁿ·cm⁻²) | R_ct (Ω·cm²) | Q_dl (S·sⁿ·cm⁻²) |
| Ti/SnO₂-Sb | 0.05 M Na₂SO₄ | 0.6 | - | - | - | - | - |
| Ti/SnO₂-Sb-Ni | 0.05 M Na₂SO₄ | 0.6 | - | - | - | - | - |
| Ti/SnO₂-Sb-Ni-Nd | 0.05 M Na₂SO₄ | 0.6 | - | - | - | - | - |
| Ti/Sb-SnO₂-TiN | 0.25 M Na₂SO₄ | 2.0 | - | - | - | - | - |
| Ti/SnO₂-Sb-Nd-Pt | - | - | - | - | - | 11.50 | - |
Note: Specific values for all parameters were not consistently available in a tabular format in the reviewed literature. The table is structured to be populated as more quantitative data becomes available. The charge transfer resistance (R_ct) is a key parameter indicating the ease of electrochemical reactions at the electrode surface.[1]
Experimental Protocols
Protocol 1: Preparation of Ti/Sb-SnO₂ Electrodes by Thermal Decomposition
This protocol describes a common method for fabricating robust and adherent Sb-SnO₂ coatings on a titanium substrate.
Materials:
-
Titanium (Ti) sheets (e.g., 20 mm × 50 mm × 0.5 mm, >99.6% purity)
-
Abrasive paper (320-grit)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Oxalic acid
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Isopropanol
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ultrasonic bath
-
Muffle furnace
Procedure:
-
Substrate Pretreatment: a. Mechanically polish the titanium sheets with 320-grit abrasive paper to remove the surface oxide layer. b. Degrease the polished sheets by sonication in a 1:1 (v/v) mixture of acetone and 1 M NaOH for 30 minutes. c. Rinse the sheets thoroughly with deionized water. d. Etch the cleaned sheets in a 10% oxalic acid solution at 98°C for 2 hours to create a rough, active surface. e. Rinse the etched sheets with deionized water and dry them.[2]
-
Precursor Solution Preparation: a. Prepare the coating solution by dissolving SnCl₄·5H₂O and SbCl₃ in isopropanol. A common molar ratio of Sn:Sb is around 10:1, but this can be varied depending on the desired properties. b. Add a small amount of concentrated HCl to the solution to aid in the dissolution and stability of the precursors.[2]
-
Coating Application (Dip-Coating): a. Dip the pretreated Ti substrate into the precursor solution for a specified time (e.g., 1-2 minutes). b. Withdraw the substrate at a slow, constant rate to ensure a uniform coating. c. Dry the coated substrate in an oven at a low temperature (e.g., 120°C) for 5-10 minutes to evaporate the solvent.[2]
-
Thermal Decomposition: a. Place the dried, coated substrate in a muffle furnace. b. Heat the substrate to a calcination temperature, typically between 450°C and 600°C, for 10-20 minutes. This step converts the precursor salts into their respective oxides. c. Repeat the dip-coating, drying, and thermal decomposition steps for a desired number of cycles (e.g., 5-10 times) to achieve the desired coating thickness and uniformity. d. After the final coating cycle, anneal the electrode at the same calcination temperature for an extended period (e.g., 1-2 hours) to improve the crystallinity and stability of the oxide layer.[2]
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
This protocol outlines the procedure for performing EIS measurements on the prepared Sb-SnO₂ electrodes.
Materials and Equipment:
-
Potentiostat with a frequency response analyzer (FRA) module
-
Three-electrode electrochemical cell
-
Prepared Ti/Sb-SnO₂ working electrode
-
Platinum (Pt) wire or mesh counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
Electrolyte solution (e.g., 0.5 M H₂SO₄ or 0.25 M Na₂SO₄)
-
Computer with EIS software (e.g., ZView)
Procedure:
-
Cell Assembly: a. Assemble the three-electrode cell with the prepared Ti/Sb-SnO₂ electrode as the working electrode, a platinum counter electrode, and a reference electrode. b. Ensure the reference electrode tip is placed close to the working electrode surface to minimize uncompensated solution resistance. c. Fill the cell with the chosen electrolyte solution.
-
Electrochemical Preconditioning: a. Before the EIS measurement, it is often necessary to precondition the electrode to obtain a stable surface. This can be done by cycling the potential in the desired range or holding it at a specific potential until the current stabilizes.
-
EIS Measurement Setup: a. Connect the electrochemical cell to the potentiostat. b. Set the EIS parameters in the software:
- DC Potential: Apply a constant DC potential at which the impedance will be measured. This is often the open-circuit potential (OCP) or a potential where a specific electrochemical reaction occurs.
- AC Amplitude: Apply a small AC voltage perturbation, typically 5-10 mV, to ensure a linear system response.
- Frequency Range: Set a wide frequency range to capture the different electrochemical processes, for example, from 100 kHz down to 0.01 Hz.
- Measurement Mode: Typically, measurements are performed in potentiostatic mode.
-
Data Acquisition: a. Start the EIS measurement. The instrument will apply the AC perturbation at each specified frequency and measure the resulting current response to calculate the impedance. b. The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Data Analysis: a. Use EIS analysis software to fit the experimental data to an appropriate equivalent circuit model. A common model for Sb-SnO₂ electrodes is R_s(Q_f R_f)(Q_dl R_ct).[1] b. The software will provide the values for the different circuit elements (e.g., R_s, R_f, Q_f, R_ct, Q_dl), which correspond to different physical and electrochemical phenomena at the electrode-electrolyte interface.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and electrochemical characterization of Sb-SnO₂ electrodes.
Interfacial Processes at the Sb-SnO₂ Electrode
This diagram illustrates the key processes occurring at the interface between the Sb-SnO₂ electrode and the electrolyte during an EIS measurement, as represented by a common equivalent circuit model.
Equivalent Circuit Model
The following diagram represents a common equivalent circuit model used to analyze EIS data from Sb-SnO₂ electrodes.
References
Application Notes and Protocols: Antimony Trioxide in Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony trioxide (Sb₂O₃) is a highly effective synergistic flame retardant widely used in a variety of polymeric materials. While not flammable on its own, when combined with halogenated compounds (chlorinated or brominated), it creates a potent flame retardant system. This synergy significantly enhances the fire resistance of polymers by interfering with the combustion process in both the gas and solid phases. This document provides detailed application notes, quantitative performance data, and experimental protocols for the use of antimony trioxide in flame retardant materials.
Mechanism of Action
The flame retardant action of antimony trioxide in the presence of a halogen source is a two-fold process:
-
Gas Phase Inhibition: During combustion, the halogenated flame retardant releases hydrogen halides (HX, where X is Cl or Br). Antimony trioxide reacts with HX to form antimony trihalides (SbX₃), antimony oxyhalides (SbOX), and water. These volatile antimony compounds act as radical scavengers in the flame, interrupting the chain reactions of combustion. They interfere with high-energy radicals such as H• and OH•, effectively quenching the flame.
-
Condensed Phase Charring: In the solid polymer phase, antimony trioxide promotes the formation of a stable char layer. This char acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, thus reducing the rate of pyrolysis and the release of flammable volatiles.
The synergistic interaction between antimony trioxide and halogenated compounds allows for a lower total loading of flame retardants compared to using a halogenated retardant alone, which can help in preserving the mechanical properties of the polymer.
Data Presentation
The following tables summarize the quantitative flame retardant performance of antimony trioxide in various polymer systems. The data is presented in parts per hundred resin (phr) unless otherwise noted.
Table 1: Flame Retardant Performance of Antimony Trioxide in High-Impact Polystyrene (HIPS)
| HIPS (phr) | Halogenated FR | Halogenated FR (phr) | Sb₂O₃ (phr) | LOI (%) | UL 94 Rating (1.6 mm) |
| 100 | - | 0 | 0 | 18 | HB |
| 100 | DecaBDE | 9 | 3 | >28 | V-0[1] |
| 82.7 (wt%) | Brominated FR | 13.3 (wt%) | 4 (wt%) | - | V-0 |
Table 2: Flame Retardant Performance of Antimony Trioxide in Polypropylene (PP)
| PP (phr) | Halogenated FR / Other Synergist | FR/Synergist (phr) | Sb₂O₃ (phr) | LOI (%) | UL 94 Rating |
| 100 | - | 0 | 0 | 18-20 | HB |
| 100 | Brominated Masterbatch | 17 | 6 | 26 | V-2[1] |
| - | APP/PER | 25 (wt%) | 2 (wt%) | 36.6 | V-0[2] |
Table 3: Flame Retardant Performance of Antimony Trioxide in Polyvinyl Chloride (PVC)
| PVC (phr) | Plasticizer (phr) | Sb₂O₃ (phr) | Other Fillers (phr) | LOI (%) |
| 100 | Varies | 0 | - | 24 |
| 100 | Varies | 3 | - | 30[1] |
| 100 | Varies | 5-10 | - | Increase of 3-5 points[3] |
| - | - | 10 (wt%) | Hydromagnesite (50 wt%), Talc (20 wt%), Zinc Borate (20 wt%) | >27 |
Table 4: Flame Retardant Performance of Antimony Trioxide in Other Polymers
| Polymer | Halogenated FR / Other Synergist | FR/Synergist (phr) | Sb₂O₃ (phr) | LOI (%) | UL 94 Rating |
| TPU | Brominated Diphenyl | 12 | 4 | - | V-0 (retains 80% tensile strength)[1] |
| ABS | Tetrabromobisphenol A (TBBPA) | 2:1 ratio with Sb₂O₃ | - | - | V-0 |
| PA6 | Aluminum Diethylphosphinate (ADP) | 8 (wt%) | 2 (wt%) | 33.8 | V-0 |
Experimental Protocols
Protocol 1: Preparation of Flame-Retardant Polymer Composites by Melt Blending
This protocol describes a general procedure for incorporating antimony trioxide and a halogenated flame retardant into a thermoplastic polymer using a twin-screw extruder.
1. Materials and Equipment:
- Thermoplastic polymer resin (e.g., PP, HIPS, ABS)
- Antimony trioxide (Sb₂O₃) powder
- Halogenated flame retardant (e.g., Decabromodiphenyl ether - DecaBDE)
- Twin-screw extruder with multiple heating zones
- Pelletizer
- Injection molding machine
- Drying oven
2. Procedure:
- Drying: Dry the polymer resin, antimony trioxide, and halogenated flame retardant in a drying oven at a temperature and for a duration appropriate for the specific polymer to remove any absorbed moisture. Typically, 80-100°C for 2-4 hours is sufficient for many polymers.
- Premixing: In a sealed bag or a suitable blender, thoroughly mix the dried polymer resin, antimony trioxide, and halogenated flame retardant in the desired weight ratios.
- Extrusion: a. Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer. The temperature should be high enough to ensure complete melting and mixing but below the degradation temperature of the polymer and additives. b. Feed the premixed blend into the extruder hopper at a constant rate. c. The molten polymer composite will be extruded through a die.
- Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce composite pellets.
- Drying of Pellets: Dry the pellets to remove surface moisture before injection molding.
- Specimen Preparation: Use an injection molding machine to mold the composite pellets into test specimens of the required dimensions for flammability testing (e.g., for UL 94 and LOI tests).
Protocol 2: Flammability Testing - Limiting Oxygen Index (LOI)
This protocol is based on the ASTM D2863 standard.
1. Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
2. Materials and Equipment:
- LOI apparatus (including a heat-resistant glass column, specimen holder, and gas flow control system)
- Test specimens of the polymer composite (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick)
- Ignition source (e.g., a propane torch)
3. Procedure:
- Specimen Mounting: Secure the test specimen vertically in the center of the glass column using the specimen holder.
- Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column. Set the initial oxygen concentration to a level at which the specimen is expected to burn.
- Ignition: Ignite the top of the specimen with the ignition source.
- Observation: Observe the burning behavior of the specimen.
- Oxygen Concentration Adjustment:
- If the specimen burns for more than 3 minutes or burns more than 50 mm, decrease the oxygen concentration.
- If the specimen extinguishes before 3 minutes or burns less than 50 mm, increase the oxygen concentration.
- Determination of LOI: Repeat the test with fresh specimens, adjusting the oxygen concentration until the minimum concentration required to sustain combustion is determined. The LOI is expressed as a percentage of oxygen.
Protocol 3: Flammability Testing - UL 94 Vertical Burn Test
1. Objective: To classify the flammability of a plastic material based on its burning behavior in a vertical orientation.
2. Materials and Equipment:
- UL 94 test chamber
- Test specimens (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and in the desired thickness)
- Burner (Tirrill or Bunsen) with a supply of methane gas
- Timing device
- Surgical cotton
3. Procedure:
- Specimen Mounting: Mount the specimen vertically from a clamp at its upper end.
- Flame Application: Place a layer of dry surgical cotton on the base of the chamber, 12 inches below the specimen. Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds.
- First Afterflame Time (t₁): After 10 seconds, remove the flame and record the duration of flaming (afterflame time, t₁).
- Second Flame Application: As soon as flaming ceases, immediately re-apply the flame for another 10 seconds.
- Second Afterflame (t₂) and Afterglow (t₃) Times: After the second flame application, remove the flame and record the second afterflame time (t₂) and the afterglow time (t₃).
- Observations: Note if any flaming drips ignite the cotton below.
- Classification: Classify the material based on the criteria in Table 5.
Table 5: UL 94 Vertical Burn Classifications
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t₁ or t₂) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t₁ + t₂) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t₂ + t₃) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite cotton | No | No | Yes |
| Burn to the holding clamp | No | No | No |
Mandatory Visualization
Caption: Synergistic flame retardant mechanism of antimony trioxide with halogenated compounds.
Caption: Experimental workflow for preparing and testing flame-retardant polymer composites.
References
Application Notes & Protocols: Synthesis and Application of Antimony Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony oxide nanoparticles, existing in several oxidation states such as antimony trioxide (Sb₂O₃) and antimony dioxide (SbO₂), have garnered significant attention due to their unique electronic, optical, and chemical properties.[1][2] These characteristics make them highly valuable in a diverse range of applications, including catalysis, gas sensing, flame retardants, and biomedicine.[3][4] Their high surface-area-to-volume ratio and quantum confinement effects at the nanoscale lead to enhanced reactivity and performance compared to their bulk counterparts.[1]
This document provides detailed protocols for the synthesis of antimony oxide nanoparticles via common methods and highlights their application in specific fields. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to aid in comprehension and reproducibility. While various oxides of antimony exist, much of the recent research has focused on antimony trioxide (Sb₂O₃) and antimony-doped metal oxides; the protocols and applications discussed will reflect this emphasis.
Synthesis Protocols and Experimental Workflows
Several methods are employed for the synthesis of antimony oxide nanoparticles, each offering distinct advantages in controlling particle size, morphology, and purity.[2] The choice of method often depends on the desired characteristics of the nanoparticles for a specific application.
Below is a generalized workflow for the synthesis and characterization of antimony oxide nanoparticles.
References
Application Notes and Protocols for Enhancing Conductivity in Metal Oxides via Antimony Doping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony-doped tin oxide (ATO) is a transparent conducting oxide (TCO) with significant potential in various applications, including transparent electrodes, heat reflectors, and gas sensors. The introduction of antimony as a dopant into the tin dioxide (SnO2) crystal lattice creates charge carriers, thereby significantly enhancing the material's electrical conductivity. This document provides an overview of common protocols for doping tin dioxide with antimony to achieve enhanced conductivity, along with the resulting material properties.
Data Presentation: Quantitative Analysis of Antimony-Doped Tin Oxide
The following table summarizes key quantitative data from various studies on antimony-doped tin oxide, highlighting the relationship between the synthesis method, antimony concentration, and the resulting electrical conductivity.
| Dopant (Sb) Concentration | Synthesis Method | Annealing/Sintering Temperature (°C) | Electrical Conductivity (S/cm) | Resistivity (Ω·cm) | Reference |
| 5 wt% Sb on CNTs | Composite | - | 3.9 | - | [1] |
| 1% Sb | Spray Pyrolysis | 520 | - | 0.4 x 10⁻⁴ | [2] |
| 4 wt% Sb | Sol-Gel | - | - | - | [3] |
| 5 mol% Sb | Sol-Gel (Spin Coating) | 550 | - | 8-10 x 10⁻³ | [4] |
| 4 at% Sb | Aerosol Assisted Chemical Vapour Deposition | - | - | 4.7 x 10⁻⁴ | [5] |
| 6.5 at% Sb (Sb/Sn = 0.065) | Spray Pyrolysis | 370 | - | 7.7 x 10⁻⁴ | [6] |
| 30% Sb | Hydrothermal | - | - | - | [7] |
| Not Specified | Co-precipitation | - | - | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis of antimony-doped tin oxide are provided below.
Sol-Gel Method
The sol-gel process is a versatile method for preparing high-purity and homogeneous ATO nanoparticles and thin films.[3][9]
Protocol for ATO Thin Film Preparation via Spin Coating:
-
Precursor Solution Preparation:
-
Dissolve tin (II) chloride dihydrate (SnCl₂·2H₂O) and antimony (III) chloride (SbCl₃) as the tin and antimony precursors, respectively, in absolute ethyl alcohol or 2-methoxyethanol.[3][4]
-
The desired antimony doping concentration (e.g., 5 mol%) is achieved by adjusting the molar ratio of SbCl₃ to SnCl₂·2H₂O.[4]
-
Stir the mixture at room temperature for several hours to obtain a homogeneous sol.[4]
-
-
Thin Film Deposition:
-
Clean the substrate (e.g., glass) thoroughly.
-
Deposit the sol onto the substrate using a spin coater at a specified rotation speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds).[4]
-
-
Drying and Annealing:
-
Dry the as-deposited film on a hot plate at a low temperature (e.g., 150°C) for a few minutes to evaporate the solvent.[4]
-
Anneal the film in a furnace at a higher temperature (e.g., 450-550°C) in a controlled atmosphere (e.g., low vacuum) to promote crystallization and dopant activation.[4][9] The optimal temperature is crucial for achieving the desired crystal structure and electrical properties.[9]
-
Hydrothermal Method
The hydrothermal method is effective for synthesizing crystalline ATO nanoparticles with controlled size and morphology.[7][10]
Protocol for ATO Nanoparticle Synthesis:
-
Precursor Solution Preparation:
-
Dissolve a tin precursor (e.g., sodium stannate, Na₂SnO₃) and an antimony precursor (e.g., potassium antimonate, KSb(OH)₆) in deionized water.[7] The desired Sb/(Sn+Sb) molar ratio is adjusted accordingly.[7]
-
Alternatively, use tin (IV) chloride pentahydrate (SnCl₄·5H₂O) and antimony trichloride (SbCl₃) as precursors.[10]
-
-
pH Adjustment and Hydrothermal Treatment:
-
Slowly add an acid (e.g., hydrochloric acid, HCl) to the precursor solution to adjust the pH to a specific value (e.g., pH 2).[7]
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 180-220°C) and maintain it for a set duration (e.g., 12-24 hours).[7][10]
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Filter the resulting precipitate, wash it with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dry it in an oven.[7]
-
Co-precipitation Method
This method involves the simultaneous precipitation of tin and antimony hydroxides from a solution, followed by calcination.[8]
Protocol for ATO Nanopowder Synthesis:
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of a tin salt (e.g., sodium stannate, Na₂SnO₃·5H₂O) and an antimony salt (e.g., antimony trioxide, Sb₂O₃).[8]
-
-
Precipitation:
-
Washing and Drying:
-
Wash the resulting precipitate thoroughly with deionized water to remove impurities.
-
Dry the washed precipitate in an oven.
-
-
Calcination:
-
Calcination of the dried powder at an elevated temperature is performed to convert the hydroxides into antimony-doped tin oxide.
-
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Sol-Gel Synthesis of ATO Thin Films.
References
- 1. Antimony doped tin oxide modified carbon nanotubes as catalyst supports for methanol oxidation and oxygen reduction reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Enhanced electrical properties of antimony doped tin oxide thin films deposited via aerosol assisted chemical vapour deposition - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. worldscientific.com [worldscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Properties of Antimony-Doped Tin Oxide Thin Films by the Sol-Gel Approach | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Antimony Trioxide in Varistor Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO) varistors are ceramic semiconductor devices with highly nonlinear current-voltage characteristics, making them essential for protecting electronic circuits from voltage surges. The electrical properties of these varistors are intricately linked to their microstructure, which is controlled by the addition of various metal oxides. Antimony trioxide (Sb₂O₃) is a key additive that plays a crucial role in refining the microstructure and enhancing the performance of ZnO varistors. Primarily, Sb₂O₃ acts as a grain growth inhibitor, which leads to a higher breakdown voltage per unit thickness. This document provides detailed application notes and experimental protocols for the incorporation of antimony trioxide in the production of ZnO varistors. While the initial query specified antimony dioxide, the prevalent and extensively researched compound in this application is antimony trioxide.
Mechanism of Action
During the high-temperature sintering process, antimony trioxide reacts with zinc oxide and other additives to form a spinel phase, most commonly Zn₇Sb₂O₁₂.[1][2] These spinel particles precipitate at the ZnO grain boundaries, effectively pinning them and inhibiting grain growth.[1] This results in a finer-grained ceramic microstructure. Since the breakdown voltage of a varistor is directly proportional to the number of grain boundaries per unit length, a smaller grain size leads to a higher breakdown voltage for a given device thickness. Additionally, the presence of antimony can influence the distribution of other additives, such as bismuth oxide (Bi₂O₃), which is crucial for forming the potential barriers at the grain boundaries responsible for the varistor's nonlinear electrical behavior.[1]
Experimental Protocols
This section details a standard experimental protocol for the fabrication of ZnO-based varistors incorporating antimony trioxide.
Materials and Equipment
-
Raw Materials:
-
Zinc oxide (ZnO) powder (99.9% purity)
-
Bismuth oxide (Bi₂O₃) powder (99.9% purity)
-
Antimony trioxide (Sb₂O₃) powder (99.5% purity)[3]
-
Other metal oxide additives (e.g., Co₂O₃, MnO₂, Cr₂O₃) as required
-
Deionized water
-
Polyvinyl alcohol (PVA) binder solution (e.g., 3 wt%)
-
-
Equipment:
-
Digital balance
-
Ball mill with zirconia milling media
-
Drying oven
-
Sieve
-
Hydraulic press with a die
-
High-temperature furnace (sintering furnace)
-
Screen printer for electrode application
-
DC power supply and ammeter for electrical characterization
-
Protocol for Varistor Fabrication
-
Powder Preparation and Mixing:
-
A common baseline composition for ZnO varistors is (in mol%): 96.2% ZnO, 1.3% Bi₂O₃, 1.5% Sb₂O₃, and smaller amounts of other oxides like Co₃O₄ and Ni₂O₃.[4]
-
Weigh the required amounts of ZnO, Bi₂O₃, Sb₂O₃, and other desired metal oxide powders using a digital balance.
-
Place the powder mixture into a polyethylene bottle containing zirconia balls for ball milling.[3]
-
Add deionized water to create a slurry and ball mill for 12-24 hours to ensure homogeneous mixing and particle size reduction.[3][4]
-
-
Drying and Granulation:
-
Dry the slurry in an oven at approximately 80-100°C until all the water has evaporated.[3]
-
Grind the dried cake into a fine powder using a mortar and pestle.
-
Add a binder solution, such as 3 wt% polyvinyl alcohol (PVA), to the powder and mix thoroughly to form granules suitable for pressing.[4]
-
Pass the granulated powder through a sieve to obtain a uniform particle size.
-
-
Pressing:
-
Press the granulated powder into pellets of the desired shape and size (e.g., discs) using a hydraulic press. A pressure of 50-100 MPa is typically applied.
-
-
Pre-sintering (Binder Burnout):
-
Place the green pellets in a furnace and heat them at a slow rate (e.g., 3-5°C/min) to a temperature of around 600°C and hold for 1-2 hours.[4] This step is to burn out the PVA binder.
-
-
Sintering:
-
Increase the furnace temperature to the desired sintering temperature, typically between 1050°C and 1250°C.[4] The exact temperature will depend on the specific composition and desired properties.
-
Hold the pellets at the sintering temperature for a specified duration, usually 1-4 hours.[4]
-
Allow the furnace to cool down to room temperature naturally.
-
-
Electrode Application and Characterization:
-
Apply silver paste to both flat surfaces of the sintered varistor discs to form electrodes.
-
Fire the electroded discs at a temperature of around 600-800°C to ensure good ohmic contact.
-
Characterize the electrical properties of the varistor, including the breakdown voltage (at 1 mA/cm²), nonlinear coefficient, and leakage current (at a specified voltage below the breakdown voltage).
-
Data Presentation
The concentration of antimony trioxide has a significant impact on the final properties of the ZnO varistor. The following table summarizes typical trends observed when varying the Sb₂O₃ content in a ZnO-Bi₂O₃-based varistor system. The data is compiled from various sources to illustrate these relationships.
| Sb₂O₃ Concentration (mol%) | Sintering Temperature (°C) | Average ZnO Grain Size (µm) | Breakdown Voltage (V/mm) | Nonlinear Coefficient (α) | Leakage Current (µA/cm²) |
| 0.5 | 1150 | 8-12 | 200-300 | 30-40 | < 5 |
| 1.0 | 1150 | 5-8 | 300-450 | 40-55 | < 2 |
| 1.5[4] | 1050[4] | 2-5[3] | 450-600 | 45-60 | < 1 |
| 2.0 | 1200 | 1-3 | > 600 | > 50 | < 1 |
Note: The values in this table are representative and can vary significantly depending on the full composition of the varistor and the precise processing parameters.
Mandatory Visualization
The following diagram illustrates the typical experimental workflow for the fabrication of ZnO varistors with antimony trioxide.
Caption: Experimental workflow for ZnO varistor fabrication.
References
Application Notes and Protocols for Antimony in Oxide-Based Thermoelectric Devices
A Note on Antimony Dioxide (Sb₂O₄):
Direct research on the use of pure this compound (Sb₂O₄) for thermoelectric applications is limited. Sb₂O₄ is a mixed-valent oxide that, while exhibiting some semiconductor properties at high temperatures, generally possesses very low electrical conductivity, making it unsuitable as a primary thermoelectric material.[1] The field of oxide thermoelectrics focuses on materials with a more favorable combination of high electrical conductivity and Seebeck coefficient, alongside low thermal conductivity.
However, antimony plays a critical role as a dopant in other oxide systems to enhance their thermoelectric performance. A prime example is Antimony-Doped Tin Oxide (SnO₂), hereafter referred to as ATO. These application notes will, therefore, focus on the synthesis, properties, and characterization of ATO as a representative and promising n-type oxide thermoelectric material.
Application Notes: Antimony-Doped Tin Oxide (ATO) for Thermoelectric Conversion
Introduction to ATO Thermoelectrics
Oxide-based thermoelectric materials are gaining significant interest for high-temperature applications due to their inherent stability in air, low toxicity, and the abundance of their constituent elements.[2] Tin dioxide (SnO₂) is a wide bandgap semiconductor that becomes a candidate for thermoelectric applications when appropriately doped. Doping SnO₂ with antimony (Sb) is an effective strategy to improve its thermoelectric figure of merit (ZT).
The fundamental goal of doping is to optimize the power factor (S²σ) and reduce thermal conductivity (κ), thereby increasing ZT (ZT = S²σT/κ). Antimony doping in SnO₂ introduces charge carriers (electrons), which significantly increases electrical conductivity (σ).[3] While this also affects the Seebeck coefficient (S) and the electronic component of thermal conductivity, a net improvement in thermoelectric performance can be achieved.
Mechanism of Performance Enhancement
When antimony (Sb) is substituted for tin (Sn) in the SnO₂ lattice, Sb can exist in Sb³⁺ and Sb⁵⁺ oxidation states. The substitution of Sn⁴⁺ with Sb⁵⁺ introduces free electrons into the conduction band, thereby increasing the carrier concentration and enhancing electrical conductivity. This makes the otherwise insulating SnO₂ metallic or heavily degenerate, a key requirement for good thermoelectric performance.[4]
Key Thermoelectric Properties of ATO
The thermoelectric properties of ATO are highly dependent on the doping concentration, synthesis method, and sintering conditions (which affect microstructure, porosity, and grain size). Porous ATO ceramics, for instance, can exhibit significantly reduced thermal conductivity.[3]
Table 1: Summary of Thermoelectric Properties of Antimony-Doped Tin Oxide (ATO)
| Material System | Synthesis Method | Sintering Method | Doping Level (x in Sn₁₋ₓSbₓO₂) | Temperature (K) | Seebeck Coefficient (S) (μV/K) | Electrical Conductivity (σ) (S/m) | Thermal Conductivity (κ) (W/m·K) | Power Factor (μW/m·K²) | Figure of Merit (ZT) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|
| Sn₁₋ₓSbₓO₂ | Solid-State Reaction | Not Specified | 0.005 - 0.04 | ~800 | - | - | 1.2 - 1.5 | - | - | [3] |
| Sb-doped SnO₂ | Hydrothermal | Spark Plasma Sintering | Not Specified | Room Temp | - | Poor (Porous Sample) | 0.79 | - | - | [3] |
| Sb-doped SnO₂ | Thermal Evaporation | Post-growth Annealing | Not Specified | ~673 | - | - | - | 5164 | 0.20 | [3] |
| 6% Cd-doped SnO₂* | Solvothermal Synthesis | Not Specified | 6% Cd | Not Specified | -297.9 | 3.33 x 10³ | - | 29.6 | - |[4] |
*Note: Data for Cadmium (Cd) doping is included for comparison to illustrate typical values for doped SnO₂. The principles of enhancing carrier concentration are similar.
Experimental Protocols
Protocol 1: Synthesis of ATO Nanopowders via Hydrothermal Method
This protocol is based on methodologies for synthesizing antimony-doped tin oxide nanopowders.[3]
1. Objective: To synthesize Sn₁₋ₓSbₓO₂ nanopowders with a controlled antimony doping level.
2. Materials & Reagents:
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Ethanol (absolute)
-
Deionized (DI) water
-
Ammonia solution (25%)
-
Teflon-lined stainless steel autoclave
3. Procedure:
- Precursor Solution: Dissolve stoichiometric amounts of SnCl₄·5H₂O and SbCl₃ in absolute ethanol to achieve the desired molar ratio of Sn:Sb. For example, for 2% Sb doping (Sn₀.₉₈Sb₀.₀₂O₂), dissolve 98 mmol of SnCl₄·5H₂O and 2 mmol of SbCl₃.
- Hydrolysis: Slowly add DI water to the precursor solution under vigorous stirring to initiate hydrolysis.
- pH Adjustment: Adjust the pH of the solution to ~9 by dropwise addition of ammonia solution. This will cause the formation of a white precipitate.
- Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180°C for 24 hours.
- Product Recovery: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation.
- Washing: Wash the collected powder repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the final nanopowder in an oven at 80°C for 12 hours.
- Calcination (Optional): The dried powder can be calcined at a higher temperature (e.g., 500-700°C) to improve crystallinity.
Protocol 2: Fabrication of Bulk ATO Pellets via Spark Plasma Sintering (SPS)
This protocol describes the densification of synthesized ATO nanopowder into pellets for thermoelectric property measurements.[3]
1. Objective: To produce dense, polycrystalline ATO pellets with controlled porosity.
2. Equipment:
-
Spark Plasma Sintering (SPS) system
-
Graphite die and punches
3. Procedure:
- Die Loading: Load the synthesized ATO nanopowder into a graphite die.
- SPS Cycle: Place the die assembly into the SPS chamber.
- Heating and Pressure: Heat the sample to the target sintering temperature (e.g., 500-800°C) under a uniaxial pressure (e.g., 50 MPa). The heating rate is typically high (e.g., 100°C/min).
- Dwell Time: Hold the sample at the peak temperature and pressure for a short duration (e.g., 5-10 minutes) to allow for densification.
- Cooling: Cool the sample down to room temperature.
- Sample Retrieval: Remove the densified pellet from the graphite die. Polish the surfaces to remove any graphite contamination and ensure flat, parallel faces for measurement. Note: The final porosity of the ceramic can be controlled by adjusting the sintering temperature.[3]
Visualizations: Diagrams and Workflows
Caption: Experimental workflow for ATO synthesis and characterization.
Caption: Logical relationship of Sb doping on SnO₂ thermoelectric properties.
References
Troubleshooting & Optimization
improving the yield and purity of antimony dioxide synthesis
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of antimony oxide synthesis. While the user specified antimony dioxide (SbO₂), the overwhelming majority of scientific literature and industrial processes focus on the more common and stable antimony trioxide (Sb₂O₃). Therefore, this guide will primarily address the synthesis of antimony trioxide, as the principles and troubleshooting steps are largely applicable to other antimony oxides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing antimony trioxide (Sb₂O₃)? A1: The primary methods for synthesizing Sb₂O₃ include the hydrolysis of antimony(III) salts like antimony trichloride (SbCl₃), the direct oxidation of antimony metal in furnaces, and the roasting of stibnite ore (Sb₂S₃).[1][2] For laboratory and nanoparticle synthesis, wet chemical methods such as hydrolysis, sol-gel processes, and hydrothermal synthesis are frequently employed.[3][4][5]
Q2: How can the purity of synthesized antimony trioxide be improved? A2: High-purity Sb₂O₃ can be achieved through several methods. A common industrial technique is the sublimation of crude antimony trioxide.[1] For chemical synthesis routes, starting with high-purity precursors is essential. For example, crude antimony trichloride (SbCl₃) can be purified by distillation before its use in hydrolysis.[6] A multi-stage process involving controlled oxidation of antimony metal, dissolution of the resulting oxide in acid, followed by hydrolysis, can yield purities greater than 99.99%.[7] Electrolytic refining of crude antimony metal before oxidation is another effective method.[8][9]
Q3: What are the most critical factors affecting the yield and purity of Sb₂O₃ in a hydrolysis reaction? A3: For the hydrolysis of SbCl₃, pH is the most critical parameter.[10] The reaction is highly pH-dependent, with optimal precipitation occurring in a pH range of 7 to 10 to form the desired cubic antimonous oxide (senarmontite).[10][11] Incorrect pH can lead to the formation of intermediate products like antimony oxychloride (SbOCl), reducing both yield and purity.[12][13] Other important factors include reaction temperature, reaction time, and the concentration of precursors.[13][14]
Q4: What are the typical impurities in antimony trioxide, and how can they be identified? A4: Common impurities in commercially produced Sb₂O₃ include oxides of arsenic, lead, copper, and iron, originating from the raw materials.[2][15] In synthesis via hydrolysis, incomplete reactions can leave antimony oxychloride (SbOCl) as a significant impurity.[16] These impurities can be identified using analytical techniques such as X-ray Diffraction (XRD) to check for crystalline phases, and X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray (EDX) for elemental analysis.[17]
Q5: Which synthesis method is recommended for producing Sb₂O₃ nanoparticles? A5: For producing nanoparticles with controlled size and morphology, sol-gel and hydrothermal methods are highly recommended.[4][5] The sol-gel method, for instance, allows for the formation of stable colloidal sols of microcrystalline antimony oxides, which can then be dried to form nanostructured materials.[18] Hydrothermal synthesis provides excellent control over the crystalline phase (e.g., cubic senarmontite vs. orthorhombic valentinite) by adjusting parameters like solvent composition and pH.[5][19]
Troubleshooting Guide
Problem 1: Low or no precipitate is forming during the hydrolysis of SbCl₃.
-
Possible Cause 1: Incorrect pH.
-
The pH of the solution may be too acidic, preventing the precipitation of antimony oxide. SbCl₃ is soluble in concentrated HCl but hydrolyzes in water.[12]
-
Solution: Carefully monitor and adjust the pH. The reaction should be maintained between pH 7 and 10 for optimal precipitation.[10][11] Use a calibrated pH meter and add a base (e.g., NH₄OH or NaOH solution) dropwise while stirring vigorously.[10]
-
-
Possible Cause 2: Insufficient Reaction Time.
-
The hydrolysis process may not have had enough time to proceed to completion.
-
Solution: Increase the reaction time. Allow the mixture to stir for at least 1-2 hours after adding all reagents to ensure the reaction is complete.[13]
-
-
Possible Cause 3: Low Concentration of Precursors.
-
If the concentration of the antimony salt solution is too dilute, precipitation may be inefficient.
-
Solution: Ensure your starting solution of SbCl₃ is sufficiently concentrated. However, be aware that overly high concentrations can affect particle size and morphology.
-
Problem 2: The final yield is significantly lower than expected.
-
Possible Cause 1: Formation of Soluble Intermediates.
-
At incorrect pH values, soluble antimony complexes or partially hydrolyzed species like antimony oxychloride (SbOCl) can form and remain in the solution.[16]
-
Solution: Strictly control the pH to the optimal 7-10 range throughout the addition of the base.[10] This ensures the complete conversion to the insoluble Sb₂O₃.
-
-
Possible Cause 2: Loss of Product During Washing.
-
The fine precipitate can be lost during decantation or filtration. Some antimony species might also have slight solubility in the washing solution.
-
Solution: Use a fine filter paper (e.g., 0.22 µm) or a centrifuge for more effective product recovery. Wash the precipitate with deionized water to remove soluble byproducts, but avoid using excessively large volumes.[13]
-
-
Possible Cause 3: Incomplete Reaction.
-
The reaction may not have reached equilibrium due to insufficient time, poor mixing, or non-optimal temperature.
-
Solution: Ensure vigorous and continuous stirring to maintain a homogeneous reaction mixture.[13] Confirm that the reaction has been allowed to proceed for a sufficient duration at the optimal temperature.
-
Problem 3: The final product is contaminated or has poor crystallinity.
-
Possible Cause 1: Presence of Antimony Oxychloride (SbOCl).
-
Incomplete hydrolysis of SbCl₃ is a common cause of SbOCl contamination.[12]
-
Solution: After the initial precipitation, boil the precipitate in fresh portions of water or a dilute basic solution (e.g., 2% sodium carbonate).[7] This procedure helps to fully decompose the residual oxychloride into antimony trioxide.
-
-
Possible Cause 2: Impurities from Starting Materials.
-
Possible Cause 3: Uncontrolled Crystal Growth.
-
Rapid precipitation can lead to amorphous or poorly crystalline material with a wide particle size distribution.
-
Solution: Control the rate of addition of the precipitating agent (base). Slower, dropwise addition with vigorous stirring promotes more uniform nucleation and growth, leading to a more crystalline product. For advanced control over crystallinity and morphology, consider hydrothermal or sol-gel methods.[5][18]
-
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis methods for antimony trioxide.
| Synthesis Method | Precursors | Typical Temperature | Optimal pH | Reported Purity | Reported Yield / Recovery | Reference |
| Hydrolysis | SbCl₃, NH₄OH/NaOH, H₂O | < 40°C | 7 - 10 | > 99% | Up to 98.25% | [10][13][20] |
| Oxidation of Sb Metal | Sb Metal, Air/O₂ | 550 - 1000°C | N/A | 99.2 - 99.5% (Commercial) | High | [1][2][21] |
| Roasting of Stibnite | Sb₂S₃, Air | 500 - 1000°C | N/A | Crude, requires purification | 85 - 90% | [1][8] |
| Sol-Gel | Sb₂O₃, V₂O₅, H₂O₂ | Reflux / 120°C (Drying) | ~7 | High (Phase Pure) | Not specified | [18] |
| Hydrothermal | SbCl₃, Ethanol, H₂O, PVP/PVA | 120 - 180°C | Varied (controls phase) | High (Phase Pure) | Not specified | [22][23] |
Experimental Protocols
Protocol 1: High-Purity Sb₂O₃ via Controlled Hydrolysis of Antimony Trichloride
This method focuses on achieving high purity by carefully controlling the hydrolysis conditions.
Materials:
-
Antimony Trichloride (SbCl₃, high purity)
-
Ammonium Hydroxide (NH₄OH, ~28% solution) or Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated, optional for dissolving SbCl₃)
Procedure:
-
Preparation of SbCl₃ Solution: In a well-ventilated fume hood, prepare a solution of antimony trichloride. If starting with solid SbCl₃, it can be carefully dissolved in a minimal amount of concentrated HCl to prevent initial hydrolysis before being diluted with deionized water.[12]
-
Hydrolysis: Place the aqueous SbCl₃ solution in a reaction vessel equipped with a magnetic stirrer. Begin vigorous stirring.
-
pH Adjustment: Slowly add an aqueous solution of a base, such as ammonium hydroxide, dropwise to the stirring SbCl₃ solution.[10] Continuously monitor the pH of the mixture with a calibrated pH meter.
-
Precipitation: Continue adding the base until the pH of the slurry is stable in the range of 8.0 to 9.0.[10] A white precipitate of antimonous oxide (senarmontite form) will form. The reaction should be maintained at a temperature below 40°C.[10]
-
Digestion: Allow the mixture to stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Washing: Separate the precipitate from the solution via filtration or centrifugation. Wash the precipitate several times with deionized water until the washings are free of chloride ions (test with AgNO₃ solution). To ensure complete conversion of any antimony oxychloride, the precipitate can be boiled with a 2% sodium carbonate solution for 5-10 minutes, followed by washing with hot deionized water.[7]
-
Drying: Dry the final white powder in an oven at a low temperature (e.g., 80-100°C) to obtain pure antimony trioxide.
Protocol 2: Nanoparticle Sb₂O₃ Synthesis via Hydrothermal Method
This protocol is adapted for creating Sb₂O₃ nanocrystals with controlled properties.[23]
Materials:
-
Antimony Chloride (SbCl₃)
-
Tin Chloride (SnCl₂, if doping is desired, otherwise omit)
-
Ethanol
-
Deionized Water
-
Polyvinylpyrrolidone (PVP) and/or Polyvinyl Alcohol (PVA)
-
Ethylene Glycol
Procedure:
-
Precursor Solution: Prepare a mixed solvent of ethanol and deionized water (e.g., 100 mL total volume). Dissolve 0.04 M of antimony chloride in this solution with vigorous stirring.[23]
-
Homogenization: Heat the solution gently (e.g., to 50-60°C) and stir for 30 minutes to ensure a homogeneous mixture.[23]
-
Surfactant Addition: Slowly add a capping agent/surfactant, such as 1 gram of PVP or PVA, to the solution. This helps control particle size and prevent agglomeration.[23]
-
Additive: Add 10 mL of ethylene glycol to the solution and continue stirring for another 30 minutes.[23]
-
Hydrothermal Reaction: Transfer the final solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven to a temperature between 120°C and 180°C for several hours (e.g., 12-24 hours). The exact temperature and time will influence the final particle size and phase.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the resulting precipitate by centrifugation. Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and surfactants.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) overnight.
Visualizations
References
- 1. Antimony trioxide - Wikipedia [en.wikipedia.org]
- 2. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Antimony Trioxide (CASRN 1309-64-4) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrothermal synthesis of antimony oxychloride and oxide nanocrystals: Sb{sub 4}O{sub 5}Cl{sub 2}, Sb{sub 8}O{sub 11}Cl{sub 2}, and Sb{sub 2}O{sub 3} (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antimony Extraction Method and Economic Efficiency - Xinhai [xinhaimining.com]
- 9. The whole process of producing antimony trioxide by pyrometallurgical and electrolytic refining of antimony ore - Company news - Rotary furnace_Copper refining furnace|Four d'affinage du cuivre_Rectangular aluminum melting furnace_Tai'an Anyutian General Equipment Co., Ltd [furnacehome.com]
- 10. US3917793A - Process for the production of senarmontite by controlled hydrolysis of antimony trichloride - Google Patents [patents.google.com]
- 11. US5783166A - Process for producing antimony trioxide - Google Patents [patents.google.com]
- 12. Antimony trichloride - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. publications.iarc.who.int [publications.iarc.who.int]
- 16. researchgate.net [researchgate.net]
- 17. Efficient one-pot synthesis of antimony-containing mesoporous tin dioxide nanostructures for gas-sensing applications - Arabian Journal of Chemistry [arabjchem.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Hydrothermal synthesis of antimony oxychloride and oxide nanocrystals: Sb4O5Cl2, Sb8O11Cl2, and Sb2O3 [inis.iaea.org]
- 20. US3944653A - Process for preparing high purity antimony trichloride and antimony oxide from stibnite ores - Google Patents [patents.google.com]
- 21. briefs.techconnect.org [briefs.techconnect.org]
- 22. Hydrothermal synthesis and characterization of the antimony–tin oxide nanomaterial and its application as a high-performance asymmetric supercapacitor, photocatalyst, and antibacterial agent - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 23. Hydrothermal synthesis and characterization of the antimony–tin oxide nanomaterial and its application as a high-performance asymmetric supercapacitor ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00666A [pubs.rsc.org]
Technical Support Center: Overcoming Challenges in Antimony Dioxide (Sb2O4) Thin Film Adhesion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing adhesion challenges during the deposition of antimony dioxide (Sb₂O₄) thin films.
Troubleshooting Guides
Poor adhesion of this compound thin films can manifest as delamination, peeling, or cracking. Below are common issues, their potential causes, and recommended solutions.
Issue 1: Film Delaminates or Peels Immediately After Deposition
| Potential Cause | Recommended Solutions |
| Inadequate Substrate Cleaning | Organic residues, particulates, or native oxide layers on the substrate surface are a primary cause of poor adhesion. Implement a rigorous multi-step cleaning protocol. For glass or silicon substrates, this may include ultrasonic cleaning in a sequence of solvents like acetone and isopropanol, followed by a deionized water rinse and drying with nitrogen.[1] An in-situ plasma cleaning step (e.g., with Argon) immediately before deposition can be highly effective in removing final traces of contaminants. |
| High Internal Stress in the Film | Intrinsic stress from the deposition process can exceed the adhesive forces, causing the film to detach. This can be influenced by deposition parameters. For sputtered films, increasing the working gas pressure can reduce compressive stress by decreasing the kinetic energy of sputtered particles.[1] Optimizing deposition power is also crucial; excessively high power can increase stress. |
| Poor Surface Wetting | The surface energy of the substrate may not be favorable for the nucleation and growth of the Sb₂O₄ film.[2] Surface treatments can modify the substrate's surface energy. For glass substrates, consider using an adhesion promoter or a thin adhesion layer (e.g., a few nanometers of titanium or chromium) to improve the interface.[3] |
| Incorrect Substrate Temperature | Substrate temperature affects the mobility of deposited atoms. If the temperature is too low, atoms may not have enough energy to form a dense, well-adhered film. If it's too high, it can lead to increased stress. For thermally evaporated antimony trioxide (a related material), substrate temperatures between 293 K and 553 K have been shown to produce adherent films.[2][4] |
Issue 2: Film Adhesion Degrades Over Time or During Post-Deposition Processing
| Potential Cause | Recommended Solutions |
| Thermal Expansion Mismatch | A significant difference in the coefficient of thermal expansion (CTE) between the Sb₂O₄ film and the substrate can induce stress during thermal cycling (e.g., annealing or in-device operation), leading to delamination. If possible, select a substrate with a closer CTE to that of this compound. Alternatively, a ductile adhesion layer can help accommodate some of the stress. |
| Environmental Factors | Adhesion can be compromised by the absorption of moisture or other atmospheric contaminants at the film-substrate interface over time. Post-deposition annealing can help to densify the film and the interface, reducing the potential for environmental degradation. Annealing in a controlled atmosphere (e.g., nitrogen or vacuum) is recommended.[5] |
| Stress Introduced During Annealing | While annealing can improve crystallinity and adhesion, improper execution can introduce thermal stress. Use a controlled ramp rate for heating and cooling during the annealing process to minimize stress. For antimony tin oxide films, annealing temperatures between 300°C and 500°C have been investigated.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to ensure good adhesion of my Sb₂O₄ thin film?
A1: The most critical step is thorough and appropriate substrate cleaning. The presence of any contaminants, including organic residues, moisture, dust, or even a native oxide layer, can act as a weak boundary that prevents strong chemical and physical bonding between the film and the substrate.
Q2: Can I use an adhesion layer for Sb₂O₄ films? If so, what materials are recommended?
A2: Yes, using an adhesion layer is a common strategy to improve the adhesion of films that do not naturally bond well with the substrate. For oxide films on glass or silicon, thin layers (typically 5-20 nm) of reactive metals like titanium (Ti) or chromium (Cr) are often effective.[3] These metals form a stable oxide at the interface with the substrate and bond well with the subsequently deposited Sb₂O₄ film.
Q3: How does sputtering pressure affect the adhesion of my Sb₂O₄ film?
A3: Sputtering pressure influences the energy of the particles arriving at the substrate. At lower pressures, sputtered atoms and ions have a higher kinetic energy, which can lead to film densification but also to higher compressive stress. This stress can cause delamination if it exceeds the adhesion strength. Increasing the sputtering pressure leads to more collisions in the gas phase, reducing the energy of the depositing species and often resulting in lower film stress, which can improve adhesion.[1]
Q4: My Sb₂O₄ film passed the "tape test" initially but failed after annealing. Why?
A4: This delayed failure is often due to stress induced by a mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate. During annealing, the differential expansion and contraction can create significant stress at the interface, leading to delamination. To mitigate this, you can try to lower the annealing temperature, use slower heating and cooling ramp rates, or consider a substrate with a more closely matched CTE. Annealing can also cause phase changes or densification that alters the internal stress of the film.
Q5: What is a good starting point for the substrate temperature during deposition?
A5: For related antimony oxide (Sb₂O₃) films deposited by thermal evaporation, adherent films have been achieved with substrate temperatures ranging from room temperature (293 K) up to 553 K (280 °C).[2][4] A good starting point for Sb₂O₄ would be within this range, for example, 100-150 °C, followed by optimization based on adhesion test results.
Data Presentation
The following tables present illustrative quantitative data for adhesion strength based on typical values for metal oxide thin films. Note: This data is hypothetical and intended for comparative purposes in the absence of specific literature values for Sb₂O₄.
Table 1: Illustrative Adhesion Strength (Pull-off Test) vs. Substrate Cleaning Method
| Substrate Cleaning Method | Adhesion Strength (MPa) |
| No Cleaning | < 1 |
| Solvent Clean Only (Acetone, IPA) | 2 - 5 |
| Solvent Clean + N₂ Dry | 5 - 10 |
| Solvent Clean + In-situ Ar Plasma Etch | 15 - 25 |
Table 2: Illustrative Critical Load (Scratch Test) vs. Deposition & Post-Processing Parameters
| Deposition Method | Substrate Temperature (°C) | Annealing Temperature (°C) | Critical Load (N) |
| Sputtering | 25 | None | 3 - 5 |
| Sputtering | 150 | None | 6 - 9 |
| Sputtering | 150 | 300 | 10 - 15 |
| E-beam Evaporation | 100 | None | 4 - 7 |
| E-beam Evaporation | 100 | 300 | 8 - 12 |
Experimental Protocols
Protocol 1: Substrate Cleaning for Glass or Silicon
-
Initial Degreasing:
-
Place substrates in a beaker with acetone.
-
Sonnicate for 10-15 minutes.
-
Remove and rinse thoroughly with deionized (DI) water.
-
-
Secondary Solvent Clean:
-
Place substrates in a beaker with isopropanol (IPA).
-
Sonnicate for 10-15 minutes.
-
Remove and rinse thoroughly with DI water.
-
-
Drying:
-
Dry the substrates using a high-purity nitrogen gun.
-
Visually inspect for any remaining residues or streaks.
-
-
Optional In-situ Plasma Clean:
-
Immediately before deposition, perform an in-situ Argon plasma etch within the deposition chamber for 2-5 minutes to remove any remaining organic contaminants and the native oxide layer.
-
Protocol 2: Scratch Test for Adhesion Measurement
-
Equipment: A nano- or micro-scratch tester equipped with an optical microscope and sensors for acoustic emission and frictional force.
-
Sample Mounting: Securely fix the coated substrate onto the sample stage.
-
Test Parameters (Example):
-
Stylus: Rockwell diamond tip with a 200 µm radius.
-
Start Load: 0.1 N.
-
End Load: 30 N.
-
Loading Rate: 10 N/min.
-
Scratch Speed: 5 mm/min.
-
Scratch Length: 5 mm.
-
-
Execution: Initiate the test. The stylus will traverse the film surface with a progressively increasing normal load.
-
Analysis:
-
Record the normal force, lateral force, and acoustic emission signals.
-
Use the optical microscope to identify the critical load (Lc) at which the first sign of adhesive failure (e.g., delamination or chipping at the interface) occurs.
-
Mandatory Visualizations
Caption: Troubleshooting logic for Sb₂O₄ thin film adhesion failure.
Caption: Experimental workflow for enhancing Sb₂O₄ thin film adhesion.
References
Technical Support Center: Stabilizing Antimony Dioxide Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony dioxide nanoparticles (SbO₂ NPs). The focus is on preventing and addressing aggregation, a common challenge in nanoparticle research.
Troubleshooting Guide: Common Aggregation Issues
Q1: My SbO₂ NP solution appears cloudy and/or has visible precipitates immediately after synthesis. What is causing this rapid aggregation?
A1: Rapid aggregation immediately following synthesis is typically due to one or more of the following factors:
-
Suboptimal pH: The surface charge of SbO₂ NPs is highly dependent on the pH of the solution. At or near the isoelectric point (IEP), the nanoparticles have a net neutral charge, leading to minimal electrostatic repulsion and rapid aggregation due to van der Waals forces.
-
High Ionic Strength: The presence of excess ions in the solution can compress the electrical double layer around the nanoparticles, reducing the repulsive forces between them and leading to aggregation. This is a common issue if residual salts from precursor materials are not adequately removed.
-
Lack of Stabilizers: Without the presence of a stabilizing agent, freshly synthesized nanoparticles are highly prone to aggregation to minimize their high surface energy.
Troubleshooting Steps:
-
pH Adjustment: Measure the pH of your nanoparticle suspension. Adjust the pH to be significantly different from the isoelectric point of SbO₂. For many metal oxides, a pH below 4 or above 8 can induce a sufficiently high positive or negative surface charge, respectively, to ensure colloidal stability.[1][2]
-
Purification: Ensure that the nanoparticles are thoroughly washed and purified after synthesis to remove unreacted precursors and byproduct salts. Centrifugation and redispersion in a suitable solvent is a common method.
-
Immediate Stabilization: Introduce a stabilizing agent during or immediately after the synthesis process.
Q2: My SbO₂ NP dispersion is stable initially but aggregates over time or upon storage. What could be the cause?
A2: Delayed aggregation can be caused by several factors:
-
Inadequate Stabilizer Concentration: The concentration of the stabilizing agent may be insufficient to provide long-term stability.
-
Stabilizer Desorption: The stabilizing agent may slowly desorb from the nanoparticle surface over time.
-
Changes in Storage Conditions: Fluctuations in temperature or exposure to light can affect the stability of the nanoparticle dispersion.[1][2] Storing at refrigerated temperatures (e.g., 4°C) is often recommended to enhance long-term stability.[2]
-
Gravitational Settling: Larger nanoparticles or small aggregates may settle over time, leading to the formation of larger, irreversible agglomerates.
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: Experiment with different concentrations of your chosen stabilizer to find the optimal level for long-term stability.
-
Covalent Surface Functionalization: For applications requiring high stability, consider covalently attaching the stabilizing molecules to the nanoparticle surface.
-
Controlled Storage: Store the nanoparticle dispersion in a dark, cool place. Avoid freezing the dispersion, as this can induce aggregation.[1]
-
Periodic Redispersion: If gentle settling occurs, mild sonication can sometimes redisperse the nanoparticles. However, be aware that excessive sonication can also induce aggregation.
Q3: I'm observing aggregation after surface functionalization of my SbO₂ NPs for a specific application. Why is this happening?
A3: Aggregation during or after surface functionalization can occur due to:
-
Change in Surface Charge: The functionalization process may alter the surface charge of the nanoparticles, bringing them closer to their isoelectric point.
-
Bridging Flocculation: If the functionalizing molecule is large and can attach to multiple nanoparticles, it can form bridges between them, leading to aggregation.
-
Solvent Incompatibility: The solvent used for the functionalization reaction may not be optimal for maintaining the stability of the nanoparticles.
Troubleshooting Steps:
-
Monitor Zeta Potential: Measure the zeta potential of the nanoparticles before and after functionalization to understand the changes in surface charge.[3][4][5][6][7]
-
Control Reaction Stoichiometry: Carefully control the ratio of the functionalizing molecule to the nanoparticles to avoid excess molecules that could cause bridging.
-
Solvent Selection: Choose a solvent that is compatible with both the nanoparticles and the functionalizing molecule and that promotes nanoparticle stability.
-
Stepwise Functionalization: Consider a multi-step functionalization process where a primary stabilizing layer is first applied, followed by the attachment of the functional molecule.
Frequently Asked Questions (FAQs)
Q4: What is the role of zeta potential in SbO₂ NP stability?
A4: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between adjacent, similarly charged particles in a dispersion.[3][4][5][6][7] For nanoparticle dispersions to be considered stable, the zeta potential of the particles should generally be more positive than +30 mV or more negative than -30 mV.[8] A zeta potential value close to zero indicates a high tendency for aggregation.[6]
Q5: What are the common types of stabilizers used for SbO₂ NPs?
A5: Common stabilizers for metal oxide nanoparticles like SbO₂ fall into two main categories:
-
Electrostatic Stabilizers: These are typically small charged molecules or ions that adsorb to the nanoparticle surface and create a repulsive electrostatic force between particles. The stability is highly dependent on pH and ionic strength.
-
Steric Stabilizers: These are long-chain polymers or bulky molecules that adsorb to the nanoparticle surface and create a physical barrier that prevents the nanoparticles from coming into close contact. Common examples include polyvinyl alcohol (PVA) and polyethylene glycol (PEG).[9]
Q6: How can I characterize the aggregation state of my SbO₂ NP dispersion?
A6: Several techniques can be used to assess nanoparticle aggregation:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in a suspension. An increase in the average particle size over time is indicative of aggregation.[10][11][12][13]
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the nanoparticles and can reveal the presence of aggregates.
-
UV-Vis Spectroscopy: For some nanoparticles, aggregation can cause a shift in the surface plasmon resonance peak in the UV-Vis spectrum.
Q7: Can I reverse the aggregation of my SbO₂ NPs?
A7: Reversing aggregation depends on the nature of the aggregates.
-
Reversible Aggregation (Flocculation): If the nanoparticles are held together by weak van der Waals forces, it may be possible to redisperse them by adjusting the pH, adding a suitable stabilizer, or using gentle sonication.[1]
-
Irreversible Aggregation (Agglomeration): If strong chemical bonds have formed between the nanoparticles, the aggregation is likely irreversible.
Quantitative Data Summary
The following tables provide representative data on how different stabilization strategies can affect the properties of metal oxide nanoparticles. Note that this data is illustrative and the optimal conditions for SbO₂ NPs should be determined experimentally.
Table 1: Effect of pH on Zeta Potential and Particle Size of a Generic Metal Oxide Nanoparticle Dispersion
| pH | Zeta Potential (mV) | Average Hydrodynamic Diameter (nm) | Observation |
| 2 | +35.2 ± 2.1 | 120 ± 5 | Stable dispersion |
| 4 | +15.8 ± 1.5 | 250 ± 15 | Some aggregation |
| 6 | +2.1 ± 0.8 | >1000 | Significant aggregation (near IEP) |
| 8 | -20.5 ± 1.9 | 300 ± 20 | Moderate stability |
| 10 | -38.4 ± 2.5 | 115 ± 8 | Stable dispersion |
Table 2: Effect of Stabilizer (Polyvinyl Alcohol - PVA) Concentration on the Stability of a Generic Metal Oxide Nanoparticle Dispersion
| PVA Concentration (wt%) | Zeta Potential (mV) | Average Hydrodynamic Diameter (nm) | Stability after 24 hours |
| 0 | -5.3 ± 1.2 | >1500 | Unstable, significant precipitation |
| 0.1 | -15.1 ± 1.8 | 450 ± 30 | Partial precipitation |
| 0.5 | -28.9 ± 2.3 | 150 ± 10 | Stable, minor settling |
| 1.0 | -32.5 ± 2.0 | 130 ± 7 | Highly stable, no precipitation |
Experimental Protocols
Protocol 1: General Procedure for Surfactant-Based Stabilization of SbO₂ Nanoparticles
-
Prepare a stock solution of the surfactant: Dissolve the chosen surfactant (e.g., sodium dodecyl sulfate - SDS, or cetyltrimethylammonium bromide - CTAB) in deionized water to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Synthesize SbO₂ nanoparticles: Prepare SbO₂ nanoparticles using a suitable method (e.g., hydrolysis or sol-gel).
-
Purify the nanoparticles: Centrifuge the nanoparticle suspension to pellet the SbO₂ NPs. Discard the supernatant and redisperse the nanoparticles in deionized water. Repeat this washing step at least three times to remove residual reactants.
-
Add the surfactant solution: To the purified SbO₂ NP dispersion, add the surfactant stock solution dropwise while stirring vigorously. The final concentration of the surfactant should be optimized for your specific system.
-
Characterize the stabilized dispersion: Measure the hydrodynamic diameter using DLS and the zeta potential to assess the stability of the dispersion.[3][4][5][6][7][10][11][12][13]
Protocol 2: General Procedure for Polymer Coating of SbO₂ Nanoparticles
-
Prepare a polymer solution: Dissolve a biocompatible polymer (e.g., polyethylene glycol - PEG, or polyvinylpyrrolidone - PVP) in deionized water to a desired concentration (e.g., 1% w/v).
-
Synthesize and purify SbO₂ nanoparticles: Follow steps 2 and 3 from Protocol 1.
-
Coat the nanoparticles: Add the purified SbO₂ NP dispersion to the polymer solution under constant stirring. Allow the mixture to stir for several hours (e.g., 12-24 hours) to ensure complete coating of the nanoparticles.
-
Remove excess polymer: Purify the polymer-coated nanoparticles by centrifugation or dialysis to remove any unbound polymer chains.
-
Characterize the coated nanoparticles: Analyze the particle size and zeta potential to confirm the stability of the coated nanoparticles.
Visualizations
Caption: Experimental workflow for synthesis and stabilization of SbO₂ NPs.
References
- 1. nanohybrids.net [nanohybrids.net]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump | NIST [nist.gov]
- 11. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Antimony Dioxide Films
This guide provides troubleshooting advice, experimental protocols, and technical data to assist researchers in optimizing the thermal annealing process for antimony dioxide (Sb₂O₄) and related antimony oxide films.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the annealing of antimony-based oxide films in a question-and-answer format.
Q1: My post-annealing XRD analysis shows a broad hump instead of sharp peaks. What does this mean and how can I fix it?
A: A broad hump in the XRD pattern indicates that your film is amorphous or has very poor crystallinity. Sharp peaks are characteristic of a well-defined polycrystalline structure.[1][2]
-
Cause: The annealing temperature was too low or the annealing time was too short to provide sufficient thermal energy for crystallite nucleation and growth.
-
Solution 1: Increase Annealing Temperature: Crystallinity and grain size generally improve with higher annealing temperatures.[3][4][5] For instance, in antimony-doped tin oxide (ATO) films, samples that were amorphous became polycrystalline when the annealing temperature was increased beyond 400°C.[2]
-
Solution 2: Increase Annealing Time: A longer duration at the target temperature can promote the growth of larger, more well-defined crystals. An annealing time of at least one hour is a common starting point.[3][6][7]
Q2: The film has cracked or is peeling off the substrate after the annealing process. Why is this happening?
A: Cracking and delamination are typically signs of excessive mechanical stress.
-
Cause: A significant mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate material can induce high thermal stress during heating and cooling. Rapid temperature changes exacerbate this issue.
-
Solution 1: Reduce Heating and Cooling Rates: Employ a slower, more gradual ramp-up to the target temperature and a controlled ramp-down afterward. A rate of around 4-5 °C per minute has been used successfully in protocols for related materials.[6][8]
-
Solution 2: Optimize Film Thickness: Thicker films are more susceptible to cracking. If possible, try reducing the film thickness to minimize accumulated stress.
Q3: My film's surface is rough and non-uniform after annealing. How can I achieve a smoother morphology?
A: Surface roughness can be influenced by the annealing atmosphere and temperature.
-
Cause 1: Uncontrolled Crystal Growth: High temperatures can sometimes lead to the agglomeration of small grains into larger, irregularly shaped ones, increasing roughness.[6]
-
Cause 2: Atmospheric Reactions: Annealing in air can sometimes lead to different surface morphologies compared to vacuum or inert atmospheres. Interestingly, for antimony trioxide, vacuum annealing was found to increase surface roughness due to the formation of larger, more closely packed grains, while air annealing led to a decrease.[6]
-
Solution: The optimal atmosphere is application-specific. Experiment with annealing in a vacuum versus an inert atmosphere (like nitrogen or argon) or air to determine which condition yields the desired surface morphology for your specific film and substrate.[3]
Q4: The optical and electrical properties of my films are inconsistent across different batches. What should I control more carefully?
A: The optical (transmittance, band gap) and electrical (resistivity) properties of semiconductor films are highly sensitive to their crystalline structure and defect density, which are directly controlled by the annealing process.[2][3]
-
Cause: Minor variations in annealing temperature, time, or atmosphere can lead to significant changes in film properties. For example, the optical band gap and electrical resistivity of ATO films are directly correlated with the annealing temperature.[2][3] Inadequate atmosphere control can also lead to unintended oxidation or defects.[9]
-
Solution: Strict Process Control:
-
Temperature: Ensure your furnace is well-calibrated and provides uniform heating.[9]
-
Atmosphere: Use a controlled atmosphere (vacuum or a specific gas) to prevent unwanted reactions.[9]
-
Ramp/Cool Rates: Standardize the heating and cooling rates for all experiments to ensure consistent thermal history.[8]
-
Data Summary Tables
The following tables summarize the effects of key annealing parameters on the properties of antimony-based oxide thin films, based on published research. Note: Much of the available data is for related compounds like Sb₂O₃ and Antimony Tin Oxide (ATO), but the general principles are instructive for the optimization of Sb₂O₄ films.
Table 1: Effect of Annealing Temperature on Film Properties
| Parameter | General Trend with Increasing Temperature | Example Data Points |
| Crystallinity | Improves; transition from amorphous to polycrystalline structure.[2][4] | ATO films became polycrystalline above 400°C.[2] |
| Grain/Crystallite Size | Increases.[1][10] | For Sb₂O₃, vacuum annealing at 250°C increased grain size from ~47 nm to ~62 nm.[6] |
| Optical Band Gap (Eg) | Tends to increase.[1][2] | For ATO films, the band gap increased from 3.59 eV to 3.76 eV as annealing temperature rose.[2] |
| Electrical Resistivity | Generally decreases to an optimal point, then may increase. | The lowest resistivity for certain ATO films was achieved after annealing at 500°C.[3] |
| Surface Roughness | Varies depending on atmosphere and material system.[6] | For Sb₂O₃, vacuum annealing increased RMS roughness from 6.34 nm to 22.21 nm.[6] |
Table 2: Influence of Annealing Atmosphere on Film Properties
| Atmosphere | Observed Effects & Characteristics |
| Air | Can promote oxidation and affect stoichiometry. Often used to improve crystallinity and optical transmittance in TCO films like ATO.[3][11] |
| Vacuum | Prevents oxidation and removes adsorbed impurities. Can significantly improve crystallinity and grain size, but may also increase surface roughness.[6][8] |
| Inert (N₂, Ar) | Provides a clean, non-reactive environment to study the effects of thermal energy alone, preventing oxidation.[3][10] |
Experimental Protocols
Protocol 1: Standard Thermal Annealing
This protocol provides a general procedure for annealing this compound films. Parameters should be optimized for your specific deposition method, substrate, and desired film properties.
-
Sample Placement: Carefully place the substrate with the as-deposited film in the center of a programmable tube furnace.
-
Atmosphere Control:
-
For Vacuum Annealing: Seal the furnace tube and evacuate to a base pressure of at least 10⁻³ Torr.
-
For Controlled Gas Annealing: Purge the tube with the desired gas (e.g., N₂, Ar) for 15-20 minutes to remove ambient air, then maintain a low flow rate.
-
-
Heating Ramp: Program the furnace to ramp up to the target annealing temperature (e.g., 250°C - 500°C) at a controlled rate (e.g., 4.5 °C/min).[6][8]
-
Dwell Time: Hold the sample at the target temperature for the desired duration, typically 1 to 2 hours.[6][7]
-
Cooling Down: Program the furnace to cool down slowly and controllably to room temperature at the same rate as the heating ramp.[8]
-
Sample Removal: Once the furnace has cooled to below 50°C, vent the chamber (if necessary) and carefully remove the annealed sample.
Protocol 2: Standard Film Characterization
-
Structural Analysis (XRD): Use X-ray Diffraction to assess the film's crystal structure, identify crystalline phases, and estimate crystallite size using the Scherrer equation. Polycrystalline films will show distinct diffraction peaks.[1][4][6]
-
Morphological Analysis (SEM/AFM): Use Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to visualize the surface morphology, grain structure, and uniformity of the film.[4][6] AFM also provides quantitative data on surface roughness.[6]
-
Optical Analysis (UV-Vis Spectroscopy): Use a UV-Visible spectrophotometer to measure the transmittance and absorbance spectra of the film. This data can be used to calculate the optical band gap.[1][6]
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for deposition, annealing, and characterization of thin films.
Diagram 2: Parameter-Property Relationships
References
- 1. rjp.nipne.ro [rjp.nipne.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. rjp.nipne.ro [rjp.nipne.ro]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. eoxs.com [eoxs.com]
- 10. redalyc.org [redalyc.org]
- 11. mpm.spbstu.ru [mpm.spbstu.ru]
Technical Support Center: Troubleshooting Poor Electrochemical Performance of Antimony Dioxide (SbO₂)
Welcome to the technical support center for antimony dioxide (SbO₂) electrodes. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during electrochemical experiments with SbO₂.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to the poor electrochemical performance of this compound electrodes.
Issue 1: Rapid Decrease in Electrode Activity and Stability
Question: My SbO₂ electrode shows good initial activity, but its performance rapidly declines over a short period. What could be the cause, and how can I improve its stability?
Answer:
Rapid degradation of SbO₂ electrodes is a common challenge, often stemming from several factors related to the material's inherent properties and experimental conditions.
Possible Causes:
-
Mechanical Instability: Antimony-based anodes, particularly in battery applications, are known to undergo significant volume changes during electrochemical cycling (ion insertion/extraction). This can lead to pulverization, loss of electrical contact, and detachment of the active material from the current collector.
-
Anode Passivation: In aqueous electrolytes, especially during anodic processes like wastewater treatment, a passivation layer can form on the electrode surface. This insulating layer hinders electron transfer and deactivates the electrode. For Ti-supported electrodes, a passivation film of TiO₂ can form between the substrate and the SbO₂ coating, leading to electrode failure.[1][2]
-
Dissolution of the Oxide Layer: The active SbO₂ layer can dissolve into the electrolyte, particularly under harsh conditions such as strong acidic or alkaline media and high current densities.[2] This leads to a gradual loss of electroactive material.
-
Poor Adhesion to the Substrate: If the SbO₂ coating is not well-adhered to the substrate (e.g., Titanium), it can peel off during operation, causing a complete loss of activity.[1]
Troubleshooting and Solutions:
-
Optimize Electrode Fabrication:
-
Incorporate a Stable Interlayer: When using a Titanium (Ti) substrate, applying a stable interlayer, such as Sb-doped SnO₂, can improve the adhesion of the active layer and prevent the formation of an insulating TiO₂ layer.
-
Composite Materials: For applications involving significant volume changes, consider fabricating a composite electrode. Embedding SbO₂ nanoparticles in a conductive and mechanically stable matrix, like carbon nanotubes or graphene, can buffer the volume expansion and improve cycling stability.
-
Control Morphology: Preparation methods like sol-gel, thermal decomposition, or electrodeposition significantly influence the electrode's morphology. A "cracked-mud" structure, often seen in thermally prepared electrodes, can have a high surface area but may be prone to mechanical instability.[3]
-
-
Select Appropriate Electrolyte and Operating Conditions:
-
pH of the Medium: The stability of SbO₂ is pH-dependent. For instance, in some applications, Sb-doped SnO₂ electrodes have shown high stability and reusability in alkaline mediums for dye degradation.[4][5]
-
Current Density: Operating at excessively high current densities can accelerate electrode degradation. It is advisable to work within an optimal current density range to balance performance and stability.
-
-
Enhance Stability with Dopants:
-
While the focus is on pure SbO₂, it is well-documented for the analogous Sb-doped SnO₂ system that co-doping with elements like platinum can dramatically increase the service life of the electrode, sometimes by orders of magnitude.
-
Issue 2: Low Electrocatalytic Activity or High Overpotential
Question: My SbO₂ electrode exhibits low catalytic activity for my target reaction (e.g., organic pollutant degradation, oxygen evolution), indicated by a high overpotential. How can I improve its performance?
Answer:
Low electrocatalytic activity can be related to the intrinsic properties of the SbO₂ material, the electrode structure, and the experimental setup.
Possible Causes:
-
Low Surface Area: A planar or dense electrode surface will have fewer active sites available for the electrochemical reaction, resulting in lower activity.
-
Poor Electrical Conductivity: While antimony oxides are semiconductors, their conductivity might be insufficient for high-rate electrochemical processes, leading to significant ohmic losses and high overpotential.
-
Surface Poisoning: The electrode surface can be deactivated by the adsorption of reaction intermediates or byproducts, blocking the active sites.
Troubleshooting and Solutions:
-
Increase the Electrochemically Active Surface Area (ECSA):
-
Nanostructuring: Synthesize SbO₂ with a high surface area morphology, such as nanowires, nanorods, or porous structures. This can be achieved through methods like electrospinning or using templating agents during synthesis.[6][7]
-
Porous Substrates: Fabricating the SbO₂ coating on a porous substrate (e.g., titanium mesh) can improve mass transfer and increase the overall active surface area compared to a planar substrate.[3]
-
-
Improve Electrical Conductivity:
-
Composite with Conductive Materials: As mentioned for stability, incorporating conductive additives like carbon black or graphene into the electrode formulation can enhance the overall electronic conductivity.
-
Doping: Although the focus is on pure SbO₂, doping with elements like Sn is a common strategy to significantly increase the conductivity of metal oxide electrodes.
-
-
Optimize Operating Parameters:
-
Electrolyte Composition: The choice of supporting electrolyte can influence the reaction kinetics. Ensure the electrolyte is not causing any interfering side reactions or passivation.
-
Temperature: Increasing the reaction temperature can sometimes enhance the catalytic activity, but this needs to be balanced with potential impacts on electrode stability.
-
Quantitative Data Summary
The following tables summarize key performance metrics for antimony-based electrodes from various studies. It is important to note that much of the available data is for antimony-doped tin dioxide (Sb-SnO₂) rather than pure SbO₂.
Table 1: Accelerated Lifetime of Sb-SnO₂ Based Anodes
| Electrode Composition | Test Conditions | Accelerated Lifetime | Reference |
| Ti/Sb-SnO₂ (Mesh) | 10 mA cm⁻² | 1.89 times longer than planar anode | [3] |
| Ti/Sb-SnO₂/Co₃O₄-PbO₂ | Not specified | 684 h | [8] |
| Ti/RuO₂-IrO₂-SnO₂-Sb₂O₅ | 3 M H₂SO₄, 4 A cm⁻² | Varies with preparation | [9] |
Table 2: Electrochemical Performance for Pollutant Degradation (Sb-SnO₂ based)
| Electrode Composition | Pollutant | Degradation Efficiency | Key Findings | Reference |
| La-doped Ti/SnO₂-Sb | Methylene Blue (50 ppm) | ~95% in 25 min | La-doping increased efficiency by 45% compared to Eu-doping | [3] |
| Ti/Sb-SnO₂ (Planar) | Phenol | TOC removal: ~80% | Mesh anode showed 9.95% higher TOC removal | [3] |
| Sb-doped SnO₂/Ti | Rhodamine B (50 mg·L⁻¹) | 99.1% in 150 min (pH 11) | High stability in alkaline medium | [4] |
Experimental Protocols
Protocol 1: Preparation of a Polycrystalline SbO₂ Electrode
This protocol describes a general method for preparing a solid antimony oxide electrode for electrochemical testing.
Materials:
-
Antimony (Sb) powder (99.9% purity)
-
Teflon rod (with a hole for mounting)
-
SiC abrasive paper (up to 2000 grit)
-
Electrolyte for oxidation (e.g., 0.5 M H₂SO₄, phosphate buffer pH 7, or borax buffer pH 10)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working Electrode: Sb, Counter Electrode: Platinum foil, Reference Electrode: Saturated Calomel Electrode - SCE)
Procedure:
-
Ingot Preparation: Melt the antimony powder in a suitable crucible or glass tube and allow it to solidify to form a polycrystalline ingot.[10]
-
Electrode Assembly: Mount the Sb ingot into the Teflon rod, ensuring a good electrical contact at the back. The front face will be the working electrode surface.
-
Surface Preparation: Mechanically polish the exposed Sb surface with successively finer grades of SiC paper, down to 2000 grit, until a mirror-like finish is achieved.[10] Rinse thoroughly with deionized water and dry.
-
Electrochemical Oxidation:
-
Assemble the three-electrode cell with the polished Sb electrode as the working electrode.
-
Fill the cell with the chosen electrolyte for oxidation.
-
Form the antimony oxide layer using one of the following methods:
-
Cyclic Voltammetry (CV): Cycle the potential in a range where Sb oxidation occurs (e.g., -0.6 V to +0.8 V vs. SCE in 0.5 M H₂SO₄) for a set number of cycles.[10]
-
Potentiostatic/Galvanostatic Polarization: Apply a constant potential or current for a specific duration to grow the oxide film.
-
-
-
Final Rinse: After oxidation, gently rinse the newly formed SbO₂ electrode with deionized water and it is ready for use.
Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)
Objective: To assess the electrochemical activity and stability of the prepared SbO₂ electrode.
Setup:
-
Potentiostat/Galvanostat
-
Three-electrode cell with the SbO₂ working electrode, Pt counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or SCE).
-
Electrolyte relevant to the intended application (e.g., 0.5 M H₂SO₄, 1 M NaOH, or a specific buffer solution).
Procedure:
-
Cell Assembly: Assemble the three-electrode cell and fill it with the electrolyte. Ensure the reference electrode tip is close to the working electrode surface.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a few minutes until it reaches a steady value.
-
CV Scan:
-
Set the potential window based on the stability of the electrolyte and the expected redox processes. A typical range could be from the hydrogen evolution potential to the oxygen evolution potential.
-
Choose an appropriate scan rate (e.g., 50 mV/s).
-
Run the cyclic voltammogram for a number of cycles to observe any changes in the electrochemical behavior, which can indicate electrode activation or degradation.[11]
-
-
Data Analysis:
-
Analyze the resulting voltammogram for redox peaks, capacitive current, and the onset potentials for hydrogen and oxygen evolution.
-
A decrease in peak currents or a shift in peak potentials over successive cycles can indicate poor stability or passivation.
-
Visualizing Degradation and Troubleshooting Logic
The following diagrams illustrate the common degradation pathways for substrate-supported this compound electrodes and a logical workflow for troubleshooting poor performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrocatalytic Degradation of Rhodamine B on the Sb-Doped SnO2/Ti Electrode in Alkaline Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An oxygen evolution catalyst on an antimony doped tin oxide nanowire structured support for proton exchange membrane liquid water electrolysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. abechem.com [abechem.com]
- 11. ossila.com [ossila.com]
Technical Support Center: Reducing Oxygen Vacancies in Antimony Dioxide (Sb₂O₄)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antimony dioxide (Sb₂O₄). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing oxygen vacancies.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: My synthesized this compound powder shows significant oxygen vacancies. What are the primary methods to reduce them?
A1: The two primary strategies for reducing oxygen vacancies in metal oxides like Sb₂O₄ are post-synthesis annealing and doping. Annealing in an oxygen-rich atmosphere can help to fill existing vacancies, while doping with specific elements can suppress their formation during synthesis.
Q2: I am trying to reduce oxygen vacancies by annealing. What are the recommended conditions?
A2: While specific optimal conditions can be material-dependent, a general approach is to anneal the Sb₂O₄ powder in a controlled, oxygen-rich environment. Key parameters to consider are temperature, atmosphere composition, and duration. For other metal oxides, annealing in air or a pure oxygen atmosphere at temperatures ranging from 300°C to 600°C has been shown to be effective in reducing oxygen vacancies. It is recommended to start with a systematic study within this temperature range, carefully monitoring the changes in stoichiometry.
Q3: How can I control the oxygen partial pressure during annealing, and what is its effect?
A3: Controlling the oxygen partial pressure is crucial for managing the concentration of oxygen vacancies. This can be achieved by using a tube furnace with a controlled gas flow system. You can mix an inert gas like argon or nitrogen with a specific percentage of oxygen. A higher oxygen partial pressure during annealing will create a chemical potential gradient that favors the incorporation of oxygen into the lattice, thereby reducing the concentration of oxygen vacancies.
Q4: What dopants can be used to reduce oxygen vacancies in this compound?
A4: While extensive research specifically on doping to reduce oxygen vacancies in Sb₂O₄ is limited, general principles from other metal oxides can be applied. Doping with higher-valent cations can decrease the concentration of oxygen vacancies for charge compensation. For instance, in other oxide systems, aliovalent doping is a common strategy. Theoretical studies suggest that p-type dopants can lower the formation energy of charged oxygen vacancies in some transition metal oxides.[1] The selection of a suitable dopant for Sb₂O₄ would require careful consideration of ionic radii and charge neutrality principles.
Q5: How can I quantify the reduction of oxygen vacancies in my samples?
A5: X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique to quantify changes in oxygen vacancy concentration. Instead of directly observing the vacancies, which do not emit photoelectrons, the effect on the antimony cations is analyzed. A reduction in oxygen vacancies will lead to a higher oxidation state of antimony. By analyzing the Sb 3d core level spectra, you can determine the ratio of Sb⁵⁺ to Sb³⁺. A higher Sb⁵⁺/Sb³⁺ ratio indicates a lower concentration of oxygen vacancies. Additionally, analyzing the O 1s peak can provide information about the lattice oxygen and defect-related oxygen species.
Quantitative Data Summary
| Method | Key Parameters | Expected Effect on Oxygen Vacancies | Typical Characterization Techniques |
| Thermal Annealing | Temperature, Atmosphere (Air, O₂), Duration | Decrease | XPS, XRD, Raman Spectroscopy |
| Doping | Dopant Element, Dopant Concentration | Decrease (with appropriate dopant) | XPS, XRD, EDX/EDS |
Experimental Protocols
Protocol 1: Post-Synthesis Annealing in an Oxygen-Rich Atmosphere
This protocol provides a general procedure for reducing oxygen vacancies in as-synthesized Sb₂O₄ powder through thermal annealing.
Materials and Equipment:
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As-synthesized Sb₂O₄ powder
-
Tube furnace with programmable temperature controller
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Quartz or alumina combustion boat
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Gas flow controllers for oxygen and an inert gas (e.g., Argon)
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XPS system for analysis
Procedure:
-
Place a known amount of the as-synthesized Sb₂O₄ powder in a combustion boat.
-
Position the boat in the center of the tube furnace.
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Purge the furnace tube with an inert gas (e.g., Argon) for 15-30 minutes to remove any residual air.
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Introduce a controlled flow of oxygen or a mixture of oxygen and the inert gas. A typical starting point is a 20% O₂ / 80% Ar mixture.
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Ramp up the temperature to the desired annealing temperature (e.g., starting with 400°C) at a controlled rate (e.g., 5°C/minute).
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Hold the temperature for a specific duration (e.g., 2-4 hours).
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After the annealing period, cool down the furnace to room temperature at a controlled rate. Maintain the oxygen-containing atmosphere during cooling.
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Once at room temperature, switch off the oxygen flow and purge with the inert gas before removing the sample.
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Characterize the annealed sample using XPS to quantify the change in the Sb⁵⁺/Sb³⁺ ratio, which is indicative of the reduction in oxygen vacancies.
Protocol 2: Quantification of Oxygen Vacancies using XPS
This protocol outlines the steps for analyzing the oxidation states of antimony in Sb₂O₄ to indirectly quantify oxygen vacancies.
Equipment:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Mount the Sb₂O₄ powder sample on a sample holder using conductive carbon tape.
-
Introduce the sample into the XPS analysis chamber and ensure ultra-high vacuum conditions.
-
Acquire a survey spectrum to identify all the elements present on the surface.
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Perform high-resolution scans of the Sb 3d and O 1s regions.
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Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
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Deconvolute the Sb 3d spectrum to identify and quantify the contributions from Sb³⁺ and Sb⁵⁺ oxidation states. Note that the O 1s peak may overlap with the Sb 3d₅/₂ peak, so careful analysis of the Sb 3d₃/₂ peak is often preferred.
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Calculate the atomic ratio of Sb⁵⁺ to Sb³⁺. An increase in this ratio after a treatment (e.g., annealing) indicates a reduction in oxygen vacancies.
Visualizations
Caption: Experimental workflow for reducing oxygen vacancies in Sb₂O₄.
Caption: Logical relationship of methods to reduce oxygen vacancies.
References
Technical Support Center: Crystal Morphology Control of Antimony Dioxide (SbO₂)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of antimony dioxide (SbO₂) with controlled crystal morphology.
A Note on Nomenclature: In scientific literature, the term "this compound" (SbO₂) is often used to refer to antimony tetroxide (Sb₂O₄). Antimony tetroxide is a mixed-valence compound containing both Sb(III) and Sb(V) centers.[1] The most common and commercially significant oxide of antimony is antimony trioxide (Sb₂O₃).[2] This guide focuses on the synthesis of the orthorhombic SbO₂ phase.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound (SbO₂) nanoparticles?
A1: this compound nanoparticles can be synthesized through various techniques. A common and cost-effective method is co-precipitation.[3] Other methods reported for antimony oxide nanostructures in general, which may be adapted for SbO₂, include hydrothermal and solvothermal synthesis, vapor transport and condensation, and chemical reduction.[3][4][5][6][7]
Q2: Which experimental parameters are most critical for controlling the crystal morphology of SbO₂?
A2: Several parameters significantly influence the final morphology of antimony oxide crystals. For SbO₂ synthesized via co-precipitation, the pH of the reaction solution is a critical factor.[3] Other key parameters for antimony oxides include the choice of solvent, the concentration of precursors, reaction temperature and time, and the use of surfactants or capping agents.[4][6][7]
Q3: What are the typical morphologies observed for antimony oxide nanostructures?
A3: Antimony oxides exhibit a rich variety of morphologies depending on the synthesis conditions. These include nanoparticles (spherical and granular), nanorods, nanosheets, nanobelts, nanowires, and flower-like or polyhedral microstructures.[3][6][7][8][9] For SbO₂ specifically, spherical and granular-like structures have been reported.[3]
Q4: How can I confirm that I have synthesized the correct phase of this compound?
A4: Powder X-ray Diffraction (PXRD) is the primary technique used to identify the crystal phase of the synthesized material. The resulting diffraction pattern should be compared with standard reference patterns from crystallographic databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS). For orthorhombic SbO₂, the pattern can be compared to JCPDS File No. 65-2446.[3] Raman spectroscopy can also be used to confirm the formation of pure SbO₂ nanoparticles by identifying characteristic vibrational modes.[3]
Troubleshooting Guides
Problem 1: The PXRD pattern of my product does not match the standard for SbO₂. It seems I have synthesized antimony trioxide (Sb₂O₃) instead.
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Possible Cause: The oxidation state of the antimony precursor was not fully converted to the mixed Sb(III)/Sb(V) state required for SbO₂. This can happen if the oxidizing conditions are not strong enough or if the calcination step is not performed at the correct temperature.
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Suggested Solution:
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Verify Calcination Temperature: Ensure that the calcination of the precursor precipitate is carried out at a sufficiently high temperature to induce the phase transformation to SbO₂. A temperature of 500°C has been shown to be effective.[3]
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Control Oxygen Availability: In methods like vapor transport, the oxygen content in the gas phase must be carefully controlled to prevent the formation of Sb₂O₃ instead of SbO₂.[10]
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Check Precursor Purity: Ensure the purity of the antimony precursor (e.g., antimony chloride) as impurities can influence the final product phase.
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Problem 2: My synthesized SbO₂ nanoparticles have a wide size distribution and are heavily agglomerated.
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Possible Cause: The nucleation and growth rates during the precipitation process were not well-controlled, leading to non-uniform particle sizes. Agglomeration often occurs during the drying and calcination steps.
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Suggested Solution:
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Optimize Precursor Addition Rate: Add the precipitating agent (e.g., NH₄OH) dropwise and under vigorous stirring. This promotes homogeneous nucleation and can lead to a narrower size distribution.[3]
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Use a Surfactant: For other antimony oxide syntheses, surfactants like Cetyltrimethylammonium bromide (CTAB) have been used as soft templates to control the size and shape of the resulting nanostructures.[4] This approach could be adapted for SbO₂ synthesis.
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Control Washing and Drying: After precipitation, thoroughly wash the product with deionized water and ethanol to remove residual ions that can cause agglomeration upon heating.[3] Employ a controlled drying process, for instance, at a moderate temperature (e.g., 100°C) before the final calcination.[3]
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Problem 3: The morphology of my SbO₂ product is irregular, not the spherical or granular shape I was expecting.
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Possible Cause: The pH of the synthesis solution was not optimal. The morphology of antimony oxide nanostructures is highly sensitive to the pH of the reaction medium.
-
Suggested Solution:
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Precise pH Control: Carefully monitor and adjust the pH of the solution during the addition of the precipitating agent. For the co-precipitation method, a final pH of 12 is recommended to obtain SbO₂ nanoparticles.[3]
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Investigate Different Solvents: In solvothermal and hydrothermal methods for antimony oxides, the solvent composition (e.g., water-ethanol ratio) has a strong influence on the resulting morphology, leading to structures ranging from nanoribbons to polyhedral particles.[7] While a specific solvent effect on SbO₂ morphology is less documented, it is a key parameter to investigate for morphology control.
-
Data Presentation
Table 1: Key Experimental Parameters for Co-Precipitation Synthesis of SbO₂ Nanoparticles
| Parameter | Value/Condition | Effect on Synthesis | Reference |
| Antimony Precursor | 0.25 M Antimony Chloride (SbCl₃) | Source of antimony ions | [3] |
| Precipitating Agent | 32 M Ammonium Hydroxide (NH₄OH) | Induces precipitation by increasing pH | [3] |
| Final pH | 12 | Critical for the formation of the SbO₂ phase | [3] |
| Drying Temperature | 100°C for 3 hours | Removes solvent before calcination | [3] |
| Calcination Temperature | 500°C for 2 hours | Promotes the formation of the crystalline SbO₂ phase | [3] |
| Resulting Morphology | Spherical and granular-like nanoparticles | The expected outcome of this protocol | [3] |
Experimental Protocols
Protocol 1: Co-Precipitation Synthesis of SbO₂ Nanoparticles
This protocol is adapted from the method described for the synthesis of pure SbO₂ nanoparticles.[3]
Materials:
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Antimony Chloride (SbCl₃)
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Oxalic Acid
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Ammonium Hydroxide (NH₄OH, 32 M)
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Double distilled water
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Ethanol
Procedure:
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Prepare a 0.25 M solution of antimony chloride by dissolving the appropriate amount in 50 ml of double distilled water.
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In a separate beaker, prepare a solution of oxalic acid in 50 ml of double distilled water.
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Stir both solutions using a magnetic stirrer for 20 minutes at room temperature.
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Add the antimony chloride solution dropwise into the oxalic acid solution under continuous stirring.
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Prepare a diluted ammonium hydroxide solution by mixing 32 M NH₄OH with 50 ml of double distilled water.
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Add the diluted NH₄OH solution dropwise to the antimony/oxalic acid mixture until the pH of the solution reaches 12. A precipitate will form during this process.
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Collect the precipitate by centrifugation and wash it three times with double distilled water and then two times with ethanol.
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Dry the washed precipitate on a hot plate at 100°C for 3 hours.
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Finely grind the dried powder.
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Calcine the ground powder in a muffle furnace at 500°C for 2 hours to obtain the final white SbO₂ nanopowder.
Visualizations
Caption: Experimental workflow for the co-precipitation synthesis of SbO₂ nanoparticles.
Caption: Key parameters influencing the crystal properties of antimony oxides during synthesis.
References
- 1. Antimony tetroxide - Wikipedia [en.wikipedia.org]
- 2. Antimony trioxide - Wikipedia [en.wikipedia.org]
- 3. internationaljournalssrg.org [internationaljournalssrg.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2020132751A1 - Method for obtaining antimony trioxide (sb2o3), arsenic trioxide (as2o3) and lead (pb) - Google Patents [patents.google.com]
improving the long-term stability of antimony dioxide-based sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with antimony dioxide (SbO₂)-based sensors. Our goal is to help you improve the long-term stability and performance of your sensors.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SD-01 | Signal Drift or Instability | - Temperature fluctuations in the operating environment.- Humidity variations affecting the sensor surface.- Incomplete sensor warm-up or stabilization period.- Aging or degradation of the sensing material. | - Ensure a stable operating temperature. For some sensors, operating at temperatures above 200°C can lead to more stable results.[1]- Maintain a controlled humidity environment or use a humidity correction model.[2][3]- Allow for an adequate warm-up period before taking measurements.- If drift persists, consider sensor recalibration or replacement. |
| NR-02 | No Response or Low Sensitivity | - Improperly connected or faulty sensor.- Sensor poisoning from exposure to incompatible chemicals.- Incorrect operating temperature.- The sensor has reached the end of its operational life. | - Check all electrical connections to the sensor.- Review the sensor's material compatibility and avoid exposure to known poisons like silicone vapors.- Optimize the operating temperature. The optimal temperature can vary based on the specific doping of the sensor material.[4][5]- Replace the sensor if it is beyond its expected lifespan. |
| FA-03 | False Alarms or Inaccurate Readings | - Cross-sensitivity to interfering gases or volatile organic compounds (VOCs).[6][7]- Improper or infrequent calibration.[8][9]- Environmental interference such as dust or water condensation on the sensor. | - Identify and filter out potential cross-sensitive gases in your experimental setup.[10]- Perform regular calibration with a certified gas standard.[11][12]- Ensure the sensor housing is clean and protected from environmental contaminants. |
| RC-04 | Slow Response or Recovery Time | - Sub-optimal operating temperature.- High concentrations of the target gas leading to saturation.- Degradation of the sensor's surface chemistry. | - Adjust the operating temperature. For Sb-doped SnO₂ sensors, specific temperature ranges can significantly improve response and recovery times.[4]- Operate the sensor within its specified detection range.- If performance has degraded over time, consider sensor regeneration protocols or replacement. |
Frequently Asked Questions (FAQs)
1. How does operating temperature affect the stability and sensitivity of my this compound-based sensor?
Operating temperature is a critical factor. For antimony-doped tin dioxide (Sb-SnO₂) sensors, the optimal operating temperature for achieving the highest response can vary depending on the antimony doping concentration. For instance, for NO₂ detection, the optimal temperature may decrease with increasing Sb doping.[4][5] Operating at elevated temperatures, such as 200°C, can also improve stability by minimizing the effects of humidity and light interference.[1]
2. What is sensor drift and how can I minimize it?
Sensor drift is the gradual change in the sensor's baseline or sensitivity over time, leading to inaccurate readings. It can be caused by environmental factors like temperature and humidity fluctuations, as well as the aging of the sensor material.[2][13][14] To minimize drift, it is crucial to operate the sensor in a controlled environment, allow for a sufficient warm-up period, and perform regular calibrations.[15]
3. How often should I calibrate my this compound-based sensor?
Calibration frequency depends on the application and the operational environment. As a general guideline, a bump test is recommended monthly, with a full calibration every 6 to 12 months.[11] For applications requiring high accuracy, more frequent calibration may be necessary.[12]
4. What are common interfering gases that can cause cross-sensitivity?
Metal oxide semiconductor sensors, including those based on this compound, can exhibit cross-sensitivity to various gases. Common interferents include volatile organic compounds (VOCs) like ethanol and acetone, as well as gases such as ozone and ammonia.[4][7] It is important to be aware of the potential for cross-sensitivity in your specific application and consider using in-line gas filters if necessary.[10]
5. How does humidity impact sensor performance and how can I mitigate its effects?
Humidity can significantly affect the performance of metal oxide sensors by adsorbing onto the sensing surface and altering its conductivity.[3] This can lead to signal drift and reduced sensitivity. To mitigate these effects, operating the sensor at a temperature well above 100°C can help reduce the impact of humidity.[3] For applications where this is not feasible, implementing a humidity correction model based on simultaneous temperature and humidity measurements can improve accuracy.[2] Doping with antimony has been shown to improve stability against humidity changes.
6. What are the best practices for handling and storing this compound-based sensors?
Proper handling and storage are crucial for maintaining long-term stability. Sensors should be stored in a cool, dry, and clean environment, preferably in sealed, anti-static packaging.[16][17] Avoid exposure to volatile chemicals and environments with high concentrations of dust or other particulates. When handling, use appropriate personal protective equipment and avoid touching the sensing element.
Quantitative Data Summary
The following tables summarize key performance data for this compound-based sensors under various conditions.
Table 1: Effect of Sb-doping and Operating Temperature on NO₂ Sensor Performance
| Sb-doping (atom %) | Optimal Operating Temperature (°C) | Response to 1 ppm NO₂ | Response Time (s) | Recovery Time (s) |
| 0 (Undoped) | 75-90 | Low | - | Poor |
| 0.1 | 75 | 2.65 x 10⁴ | 153 | 11 |
| 1.0 | 75 | 1.16 x 10⁵ | 227 | 13 |
| 2.0 | ~25 (Room Temp) | 3.42 x 10⁴ | - | Slow |
Data extracted from a study on Sb-doped SnO₂ nanoparticles. Response and recovery times can vary based on specific experimental conditions.[4]
Experimental Protocols
Protocol 1: Accelerated Aging Test
This protocol is designed to simulate the long-term performance of this compound-based sensors in a condensed timeframe.
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Initial Characterization: Record the baseline resistance, sensitivity to a known concentration of the target gas, and response/recovery times of the new sensor at its optimal operating temperature.
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Chamber Setup: Place the sensor in an environmental chamber where temperature and humidity can be precisely controlled.
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Aging Conditions: Set the chamber to an elevated temperature, typically between 50°C and 60°C.[18][19] The duration of the test will depend on the desired simulated shelf life and the chosen temperature, often following the Arrhenius equation where a 10°C increase roughly doubles the aging rate.[20]
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Periodic Testing: At predetermined intervals (e.g., every 24 or 48 hours), remove the sensor from the aging chamber and allow it to stabilize at its normal operating temperature.
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Performance Evaluation: Re-characterize the sensor's baseline resistance, sensitivity, and response/recovery times.
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Data Analysis: Plot the changes in sensor performance parameters over time to extrapolate the long-term stability.
Protocol 2: Humidity Dependence Test
This protocol evaluates the effect of varying humidity on sensor performance.
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Sensor Setup: Place the sensor in a sealed test chamber with gas inlets and outlets, and connections for sensor measurement.
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Dry Air Baseline: Introduce a stream of dry, synthetic air into the chamber and allow the sensor's baseline resistance to stabilize. Record this value.
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Controlled Humidity Introduction: Use a humidity generator or mix dry and water-saturated air streams to introduce air with a specific relative humidity (RH) into the chamber.
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Stabilization and Measurement: Allow the sensor to stabilize at the new humidity level and record its baseline resistance.
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Gas Response Measurement: While maintaining the specific RH, introduce a known concentration of the target gas and measure the sensor's response.
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Repeat for Different Humidity Levels: Repeat steps 3-5 for a range of RH levels (e.g., 20%, 40%, 60%, 80%).
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Data Analysis: Plot the sensor's baseline and response as a function of relative humidity to determine its humidity dependence.
Visualizations
References
- 1. Oxygen sensing with individual ZnO:Sb micro-wires: effects of temperature and light exposure on the sensitivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Correction Model for Metal Oxide Sensor Drift Caused by Ambient Temperature and Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. forensicsdetectors.com [forensicsdetectors.com]
- 7. Metal Oxide Semi-Conductor Gas Sensors in Environmental Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hawkequip.com [hawkequip.com]
- 9. indsci.com [indsci.com]
- 10. FAQs for our Sensors & Services - Find Out More - Alphasense [alphasense.com]
- 11. gas-sensing.com [gas-sensing.com]
- 12. intrinsicallysafestore.com [intrinsicallysafestore.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of initial drift in semiconductor gas sensors caused by temperature variation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. zvei.org [zvei.org]
- 17. gmpplastic.com [gmpplastic.com]
- 18. westpak.com [westpak.com]
- 19. pkgcompliance.com [pkgcompliance.com]
- 20. mddionline.com [mddionline.com]
Technical Support Center: Refining the Sol-Gel Synthesis of Antimony Dioxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the sol-gel synthesis of antimony dioxide (SbO₂). The following sections detail frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format, alongside detailed experimental protocols and data tables.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the sol-gel synthesis of this compound?
A1: The choice of precursor is a critical factor influencing the reaction kinetics and final properties of the this compound nanoparticles. Commonly used precursors include antimony chloride (SbCl₃) and antimony acetate (Sb(CH₃COO)₃). Antimony alkoxides are also utilized in non-aqueous sol-gel routes. The selection often depends on the desired purity, reaction conditions, and cost. Halogen-free precursors like antimony acetate are often preferred to avoid chloride ion contamination.
Q2: What is the fundamental principle behind the sol-gel synthesis of this compound?
A2: The sol-gel process for this compound synthesis is a wet-chemical technique that involves the conversion of molecular precursors into a colloidal solution (sol) and subsequently into a gel-like network. The process consists of two primary reactions:
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Hydrolysis: The antimony precursor reacts with water, leading to the formation of hydroxyl groups.
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Condensation: The hydroxylated precursor molecules then undergo condensation reactions, forming Sb-O-Sb bonds and releasing water or alcohol. This process leads to the formation of a three-dimensional oxide network, which constitutes the gel.
Q3: Why is controlling the pH of the solution important during the synthesis?
A3: The pH of the precursor solution plays a crucial role in controlling the rates of hydrolysis and condensation.[1] It directly impacts the particle size, morphology, and stability of the resulting sol and gel.[1] Acidic or basic catalysts are often used to modulate these reaction rates. For instance, strongly acidic conditions can lead to slower gelation and the formation of more extended networks, while basic conditions can accelerate gelation, favoring the formation of smaller, aggregated particles.[1]
Q4: What is the purpose of calcination in the sol-gel synthesis of this compound?
A4: Calcination is a high-temperature heat treatment step performed after the gel has been dried. Its primary purposes are:
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To remove residual organic compounds and solvents from the gel.
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To induce crystallization and the formation of the desired this compound phase.
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To control the final particle size and morphology of the this compound powder. The temperature and duration of calcination significantly influence the crystallinity and can lead to changes in the oxidation state of antimony.[2]
Troubleshooting Guide
Q1: My final product contains antimony trioxide (Sb₂O₃) impurities. How can I obtain pure this compound?
A1: The presence of Sb₂O₃ is a common issue and can result from incomplete oxidation or the reduction of the antimony precursor. To mitigate this:
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Optimize Calcination Temperature and Atmosphere: Insufficient calcination temperature or a non-oxidizing atmosphere can lead to the formation of Sb₂O₃. Increasing the calcination temperature and performing the heat treatment in an oxygen-rich environment (e.g., air) can promote the formation of SbO₂.
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Control Precursor-to-Chelating Agent Ratio: In methods involving a chelating agent like citric acid, the ratio of the antimony precursor to the chelating agent can influence the redox reactions during combustion. An insufficient amount of oxidizing agent (like ammonium nitrate) or an excess of a reducing agent (like citric acid) can lead to the formation of reduced antimony species.[3][4]
Q2: The synthesized this compound particles are agglomerated. How can I achieve better dispersion?
A2: Agglomeration is often a result of high surface energy and van der Waals forces between the nanoparticles. To improve dispersion:
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Use of Surfactants/Stabilizers: Introducing surfactants or stabilizing agents during the sol formation can help prevent particles from sticking together.
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Control of pH and Ionic Strength: Optimizing the pH and ionic strength of the solution can enhance the electrostatic repulsion between particles, thereby improving their stability and reducing agglomeration.
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Ultrasonication: Applying ultrasonication to the sol can help break up existing agglomerates.
Q3: The gelation process is too fast (or too slow). How can I control the gelation time?
A3: The gelation time is primarily influenced by the rates of hydrolysis and condensation.
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Adjusting pH: As mentioned in the FAQs, the pH is a powerful tool to control these reaction rates. A pH closer to neutral (around 7) generally results in the slowest hydrolysis rate. Moving towards acidic or basic conditions will increase the rate.[1]
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Water-to-Precursor Ratio: The amount of water available for hydrolysis directly affects the reaction rate. A higher water concentration will typically lead to faster hydrolysis and gelation.
-
Temperature: Increasing the reaction temperature will generally accelerate both hydrolysis and condensation, leading to a shorter gelation time.
Q4: The final this compound powder has a low surface area. How can I increase it?
A4: A low surface area can be a consequence of excessive crystal growth and particle sintering during calcination.
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Lower Calcination Temperature: Using a lower calcination temperature can limit the extent of particle growth and fusion, resulting in a higher surface area.[5] However, this must be balanced with the need for complete organic removal and crystallization.
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Control Drying Process: The method of drying the gel (e.g., supercritical drying to form aerogels) can significantly impact the final surface area. Slower, more controlled drying can help preserve the porous structure of the gel.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of this compound using Antimony Chloride Precursor
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Precursor Solution Preparation: Dissolve antimony trichloride (SbCl₃) in absolute ethanol to a final concentration of 0.5 M under vigorous stirring.
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Hydrolysis: Slowly add deionized water to the alcoholic solution dropwise while maintaining vigorous stirring. The molar ratio of water to SbCl₃ should be carefully controlled (e.g., 4:1).
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Gelation: Continue stirring the solution at room temperature until a transparent sol is formed. Allow the sol to age in a sealed container until a gel is formed. The aging time can vary from several hours to days.
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Drying: Dry the obtained gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.
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Calcination: Calcine the dried powder in a furnace in air. The temperature should be ramped up slowly (e.g., 5 °C/min) to the desired calcination temperature (e.g., 500-600 °C) and held for 2-4 hours.
Data Presentation
Table 1: Effect of Precursor on this compound Synthesis
| Precursor | Solvent | Typical Gelation Time | Advantages | Disadvantages |
| Antimony(III) Chloride (SbCl₃) | Ethanol | 12-24 hours | Readily available, cost-effective | Potential for chloride contamination |
| Antimony(III) Acetate (Sb(CH₃COO)₃) | Acetic Acid | 24-48 hours | Halogen-free, reduces contamination | More expensive, slower reaction |
| Antimony(III) Ethoxide (Sb(OC₂H₅)₃) | Ethanol | 4-8 hours | High purity product | Sensitive to moisture, expensive |
Table 2: Influence of Calcination Temperature on this compound Properties
| Calcination Temperature (°C) | Crystalline Phase | Average Particle Size (nm) | Surface Area (m²/g) | Notes |
| 400 | Amorphous to poor crystallinity | 10-20 | High | Incomplete removal of organics possible |
| 500 | Mixed Sb₂O₃ and SbO₂ | 20-40 | Moderate | Phase transformation begins |
| 600 | Predominantly SbO₂ | 40-80 | Low | Good crystallinity, potential for sintering |
| >700 | SbO₂ | >80 | Very Low | Significant particle growth and sintering |
Visualizations
Caption: Workflow of the sol-gel synthesis of this compound nanoparticles.
Caption: Key chemical reactions in the sol-gel process for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Note. Antimony-121 Mössbauer study of the effects of calcination on the structure of tin–antimony oxides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Hydrothermal Synthesis of Antimony Dioxide (SbO2)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during the hydrothermal synthesis of antimony dioxide (SbO2).
Troubleshooting Guide
This guide addresses common issues encountered during the hydrothermal synthesis of SbO2, with a focus on impurity reduction.
| Problem | Potential Cause | Recommended Solution |
| Final product contains antimony trioxide (Sb2O3) impurities. | Incomplete Oxidation: The oxidizing agent may be insufficient or the reaction conditions (temperature, time) may not be adequate for complete conversion of the Sb(III) precursor to Sb(IV). | - Increase the molar ratio of the oxidizing agent to the antimony precursor.- Extend the reaction time or increase the hydrothermal temperature within a safe range for the equipment.- Ensure homogeneous mixing of reactants. |
| Presence of crystalline antimony oxychloride (e.g., Sb4O5Cl2) in the product. | Incomplete Hydrolysis of Chloride Precursor: When using antimony trichloride (SbCl3) as a precursor, incomplete hydrolysis can lead to the formation of stable oxychloride intermediates.[1] | - Adjust the pH of the reaction mixture to be slightly alkaline (pH 8-10) to promote complete hydrolysis.[1]- Increase the water-to-precursor ratio.- Thoroughly wash the final product with deionized water to remove residual chloride ions. A test with silver nitrate (AgNO3) solution can confirm the absence of chloride ions in the washing solution. |
| Contamination with other antimony oxides (e.g., Sb2O5). | Over-oxidation: Excessively strong oxidizing conditions or high temperatures can lead to the formation of higher oxidation state antimony oxides. | - Carefully control the stoichiometry of the oxidizing agent.- Optimize the reaction temperature and time to favor the formation of SbO2. |
| Presence of unreacted precursor in the final product. | Insufficient Reaction Time or Temperature: The hydrothermal reaction may not have reached completion. | - Increase the duration of the hydrothermal treatment.- Raise the reaction temperature, ensuring it is below the decomposition temperature of the desired product. |
| Final product has a yellowish tint instead of the expected color. | Presence of Impurity Cations: Contamination from starting materials or the reaction vessel can introduce impurity cations that affect the color of the product. | - Use high-purity precursors.- Ensure the reaction vessel (e.g., Teflon-lined autoclave) is thoroughly cleaned and inert. |
| Arsenic (As) contamination in the final product. | Arsenic Impurities in Antimony Precursor: Arsenic is a common impurity in antimony-containing raw materials.[2] | - Utilize high-purity antimony precursors with low arsenic content.- If using raw materials with known arsenic content, consider a pre-treatment step to remove arsenic, such as selective leaching.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for the hydrothermal synthesis of SbO2, and how do they affect purity?
A1: Common precursors include antimony(III) compounds like antimony trichloride (SbCl3) or antimony trioxide (Sb2O3), used in conjunction with an oxidizing agent. The choice of precursor is critical for purity. Using SbCl3 can introduce chloride-related impurities like antimony oxychloride if hydrolysis is not complete.[1] Using Sb2O3 as a precursor can avoid chloride contamination, but may require harsher oxidizing conditions to achieve complete conversion to SbO2.
Q2: How does pH influence the formation of impurities during the hydrothermal synthesis of SbO2?
A2: pH is a crucial parameter. For syntheses involving chloride precursors, a slightly alkaline pH (e.g., 8-10) is often necessary to ensure the complete hydrolysis of antimony chloride and prevent the formation of antimony oxychloride intermediates.[1] The optimal pH will also depend on the specific precursor and oxidizing agent used.
Q3: What is the recommended washing procedure to minimize impurities in the final SbO2 product?
A3: After the hydrothermal reaction, the product should be thoroughly washed to remove any soluble impurities and residual reactants. A typical procedure involves multiple cycles of centrifugation or filtration, followed by resuspension in deionized water. Washing with a dilute basic solution (e.g., dilute NH4OH) may help in removing certain acidic impurities. The washing process should be repeated until the conductivity of the washing solution is close to that of deionized water. If a chloride precursor was used, testing the wash water with silver nitrate for the absence of a white precipitate (AgCl) is recommended.
Q4: Can the reaction temperature and time be optimized to reduce impurities?
A4: Yes, both temperature and time are critical. Insufficient temperature or time can lead to incomplete reactions and the presence of unreacted precursors or intermediate phases in the final product. Conversely, excessively high temperatures or prolonged reaction times can sometimes lead to the formation of undesired phases or larger, less uniform crystals. It is essential to systematically vary these parameters to find the optimal conditions for the specific precursor system being used.
Q5: How can I detect and quantify the level of impurities in my synthesized SbO2?
A5: Several analytical techniques can be used to assess the purity of your SbO2 sample. X-ray Diffraction (XRD) is essential for identifying crystalline impurity phases. X-ray Photoelectron Spectroscopy (XPS) can provide information about the oxidation states of antimony and detect surface impurities. Elemental analysis techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to quantify the concentration of elemental impurities, such as arsenic.
Experimental Protocol: Hydrothermal Synthesis of SbO2 with Minimized Impurities
This protocol provides a general methodology for the hydrothermal synthesis of SbO2, emphasizing steps to minimize impurities.
1. Materials and Reagents:
-
Antimony(III) precursor (e.g., high-purity SbCl3 or Sb2O3)
-
Oxidizing agent (e.g., hydrogen peroxide (H2O2), ammonium persulfate ((NH4)2S2O8))
-
pH-adjusting agent (e.g., ammonia solution (NH4OH), sodium hydroxide (NaOH))
-
High-purity deionized water
2. Procedure:
-
Preparation of Precursor Solution: Dissolve the antimony(III) precursor in an appropriate solvent (e.g., deionized water or ethanol) in a beaker with constant stirring.
-
pH Adjustment (if necessary): Slowly add a pH-adjusting agent dropwise to the precursor solution while monitoring the pH with a calibrated meter until the desired pH is reached. This step is crucial for preventing the formation of intermediate impurity phases.
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent to the precursor solution under continuous stirring. The molar ratio of the oxidizing agent to the antimony precursor should be carefully controlled to ensure complete oxidation to SbO2 without over-oxidation.
-
Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the desired reaction temperature (e.g., 180-220 °C) for a specific duration (e.g., 12-24 hours).
-
Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected product repeatedly with deionized water to remove any soluble impurities. If a chloride precursor was used, continue washing until a silver nitrate test of the supernatant is negative. A final wash with ethanol can aid in drying.
-
Drying: Dry the purified product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain the final SbO2 powder.
8. Characterization: Analyze the final product using XRD, XPS, and ICP-MS to confirm the phase purity and quantify any residual impurities.
Quantitative Data Summary
The following table summarizes key experimental parameters and their impact on product purity, based on literature for antimony oxide synthesis. Note that specific values for SbO2 may need to be empirically determined.
| Parameter | Typical Range | Effect on Purity | Reference |
| Precursor Purity | > 99% | High-purity precursors are essential to minimize elemental impurities like arsenic in the final product. | [2] |
| pH | 8 - 10 (for chloride precursors) | Controls the hydrolysis of precursors and can prevent the formation of oxychloride impurities. | [1] |
| Reaction Temperature | 120 - 220 °C | Affects reaction kinetics and phase formation. Optimization is needed to ensure complete conversion without forming undesired byproducts. | [3] |
| Reaction Time | 12 - 24 hours | Insufficient time can lead to incomplete reactions, while excessive time may promote side reactions or crystal growth that traps impurities. | [3] |
| Oxidant-to-Precursor Molar Ratio | 1:1 to 2:1 (example) | A sufficient excess of oxidant is needed for complete conversion, but a large excess can lead to over-oxidation. | General Stoichiometric Principles |
Logical Workflow for Troubleshooting Impurities
The following diagram illustrates a logical workflow for identifying and resolving impurity issues during the hydrothermal synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of Gas Sensing Properties: Pure Tin Dioxide (SnO₂) vs. Antimony-Doped Tin Dioxide (Sb-doped SnO₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gas sensing capabilities of pure tin dioxide (SnO₂) and antimony-doped tin dioxide (Sb-doped SnO₂). Due to a lack of extensive research on pure antimony dioxide (SbO₂) as a primary gas sensing material, this comparison focuses on the well-documented enhancements observed when antimony is used as a dopant in SnO₂. The information herein is derived from peer-reviewed experimental data to support research and development efforts in gas sensor technology.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance metrics of pure SnO₂ and Sb-doped SnO₂ across various target gases. The inclusion of antimony as a dopant has been shown to significantly alter and often improve the sensing characteristics of tin dioxide.[1]
| Sensing Material | Target Gas | Concentration | Operating Temperature (°C) | Response / Sensitivity | Response Time (s) | Recovery Time (s) |
| Pure SnO₂ | NO₂ | 2 ppm | Room Temperature | High | 184 | 432 |
| H₂ | 10 - 1000 ppm | 300 | ~0.4 - 3.25 | Not Specified | Not Specified | |
| Ethanol | 100 ppm | 300 | ~35 | ~5 | ~10 | |
| Sb-doped SnO₂ | NO₂ | 4.8 ppm | 200 | 16.20 ± 0.25 | Not Specified | Not Specified |
| NH₃ | 100 ppm | Room Temperature | 33.1 | Not Specified | Not Specified | |
| H₂ | 200 ppm | 350 | Maintained sensitivity in humid conditions | Not Specified | Not Specified | |
| Acetone | 10 ppm | 300 - 400 | Enhanced Response | Not Specified | Not Specified |
Note: Response/Sensitivity values are reported as defined in the source literature and may be calculated differently (e.g., Rₐ/R₉ or R₉/Rₐ). Direct numerical comparisons should be made with caution. The data indicates performance trends upon doping.
Experimental Protocols: Methodologies for Synthesis and Testing
Reproducibility and advancement in materials science hinge on detailed experimental protocols. The following are generalized procedures for the synthesis of the sensing materials and the subsequent fabrication and testing of gas sensors.
Synthesis of Sensing Materials
Pure SnO₂ Nanoparticles via Sol-Gel Method:
-
A precursor, typically tin(IV) chloride pentahydrate (SnCl₄·5H₂O), is dissolved in an alcoholic solvent like ethanol.
-
A precipitating agent, such as ammonium hydroxide, is added dropwise under vigorous stirring to induce the formation of a tin hydroxide precipitate.
-
The resulting gel is aged for a period, commonly 24 hours, to ensure complete precipitation.
-
The precipitate is then thoroughly washed with deionized water and ethanol to eliminate residual ions.
-
Drying of the washed precipitate is carried out in an oven at approximately 100°C.
-
Finally, the dried powder undergoes calcination at elevated temperatures (e.g., 500-600°C) to yield crystalline SnO₂ nanoparticles.
Antimony-Doped SnO₂ via Hydrothermal Synthesis:
-
Precursors for tin (e.g., SnCl₄·5H₂O) and antimony (e.g., SbCl₃) are dissolved in a suitable solvent, often a mixture of deionized water and ethanol, in the desired stoichiometric ratio.
-
The pH of the solution is carefully adjusted using a base (e.g., NaOH or NH₄OH) to initiate co-precipitation.
-
The resulting suspension is transferred into a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and maintained at a specific temperature (e.g., 180-200°C) for a set duration (e.g., 12-24 hours).
-
Following the hydrothermal treatment, the autoclave is allowed to cool to room temperature.
-
The product is collected, washed with deionized water and ethanol, and dried.
-
A final calcination step is often employed to enhance the crystallinity of the Sb-doped SnO₂ nanoparticles.
Gas Sensor Fabrication and Testing
-
Paste Formulation: The synthesized pure or Sb-doped SnO₂ powder is blended with an organic binder (e.g., terpineol) and a dispersant to create a homogeneous paste.
-
Sensor Substrate: Alumina substrates featuring interdigitated electrodes (commonly Au or Pt) are typically used. A resistive heater may be integrated on the reverse side of the substrate for temperature control.
-
Film Deposition: The prepared paste is applied onto the electrode area of the substrate through methods such as screen printing or drop casting.
-
Annealing: The coated substrate is subjected to an annealing process at high temperatures to burn out the organic binder and to ensure strong adhesion of the sensing layer to the substrate and electrodes.
-
Gas Sensing Measurements:
-
The fabricated sensor is placed within a sealed test chamber equipped with gas flow controllers.
-
The electrical resistance of the sensor is monitored in real-time as it is exposed to a carrier gas (e.g., dry air) and subsequently to the target gas at various concentrations.
-
The operating temperature is precisely controlled using the integrated heater.
-
The sensor response is determined by the ratio of its resistance in air (Rₐ) to its resistance in the target gas (R₉) for reducing gases, or the inverse for oxidizing gases.
-
Response and recovery times are typically defined as the time taken to reach 90% of the final steady-state resistance upon exposure to and removal of the target gas.
-
Visualizing the Doping Effect on Gas Sensing Mechanism
The following diagram illustrates the logical workflow of how antimony doping enhances the gas sensing properties of tin dioxide.
References
A Comparative Guide to the Characterization of Antimony Dioxide Polymorphs using X-ray Diffraction and Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary polymorphs of antimony dioxide, α-Sb₂O₄ (cervantite) and β-Sb₂O₄ (clinocervantite), utilizing X-ray diffraction (XRD) and Raman spectroscopy. The distinct structural and vibrational properties of these phases are detailed, supported by experimental data to aid in their identification and differentiation. This information is crucial for applications where precise phase composition is critical, such as in catalysis, flame retardants, and materials science.
Introduction to this compound Polymorphs
This compound, also known as antimony tetroxide (Sb₂O₄), is a mixed-valence compound containing both Sb(III) and Sb(V) cations. It primarily exists in two crystalline forms: the orthorhombic α-phase (cervantite) and the monoclinic β-phase (clinocervantite). The arrangement of the SbO₆ octahedra and SbO₃ pyramids differs between the two structures, leading to distinct physical and chemical properties. Accurate characterization of these polymorphs is essential for controlling material synthesis and performance.
X-ray Diffraction Analysis
X-ray diffraction is a fundamental technique for identifying the crystalline phases of this compound by analyzing the diffraction patterns produced by the interaction of X-rays with the material's crystal lattice. The positions and relative intensities of the diffraction peaks are unique to each polymorph.
Comparative XRD Data
The following table summarizes the characteristic XRD peaks for α-Sb₂O₄ and β-Sb₂O₄, as well as for the common polymorphs of antimony trioxide (Sb₂O₃) for comparative purposes.
| Compound | Phase | Crystal System | JCPDS Card No. | Prominent 2θ Peaks (Cu Kα) |
| This compound (Sb₂O₄) | α-phase (Cervantite) | Orthorhombic | 11-0694 | 26.8°, 29.7°, 34.2°, 44.3° |
| β-phase (Clinocervantite) | Monoclinic | 33-0111 | d=3.244 Å, d=2.877 Å | |
| Antimony Trioxide (Sb₂O₃) | Valentinite | Orthorhombic | 05-0534 | 27.8°, 29.1°, 32.5°, 33.7°, 46.2° |
| Senarmontite | Cubic | 05-0534 | 27.7°, 32.1°, 45.9°, 54.4°, 57.2° |
Experimental Protocol: Powder X-ray Diffraction
A typical experimental setup for the powder XRD analysis of antimony oxides is as follows:
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample Preparation: The antimony oxide powder is finely ground to ensure random orientation of the crystallites and mounted on a zero-background sample holder.
-
Data Collection:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/minute.
-
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the phases present by comparing the peak positions and intensities with standard reference patterns from the JCPDS-ICDD database. Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.
Raman Spectroscopy Analysis
Raman spectroscopy provides information about the vibrational modes of a material, which are highly sensitive to its crystal structure and chemical bonding. Each polymorph of this compound exhibits a unique Raman spectrum, allowing for their unambiguous identification.
Comparative Raman Data
The table below presents the characteristic Raman peak positions for the different phases of this compound and trioxide.
| Compound | Phase | Raman Peak Positions (cm⁻¹) | Vibrational Mode Assignments |
| This compound (Sb₂O₄) | α-phase (Cervantite) | 96, 199, 402 | O-Sb-O and Sb-O-Sb vibrational modes[1] |
| β-phase (Clinocervantite) | Data not readily available in the searched literature | - | |
| Antimony Trioxide (Sb₂O₃) | Valentinite | 143, 191, 218, 256, 297, 445, 503, 596, 681 | Characteristic of the orthorhombic form |
| Senarmontite | 190, 255, 365, 495 | Characteristic of the cubic form |
Note: While extensive data exists for α-Sb₂O₄ and Sb₂O₃ polymorphs, experimental Raman data for β-Sb₂O₄ is not well-documented in the available literature.
Experimental Protocol: Raman Spectroscopy
The following outlines a general procedure for acquiring Raman spectra of antimony oxides:
-
Instrument: A micro-Raman spectrometer equipped with a visible laser source.
-
Laser Source: Typically a 532 nm or 633 nm laser.
-
Laser Power: Kept low (e.g., < 1 mW) to avoid laser-induced sample degradation or phase transformation.
-
Objective: 50x or 100x magnification to focus the laser beam onto the sample.
-
Data Acquisition:
-
Spectral Range: 50 - 1000 cm⁻¹.
-
Acquisition Time: 10-60 seconds.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Calibration: The spectrometer is calibrated using a silicon wafer standard (peak at 520.7 cm⁻¹).
-
Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify the specific polymorph.
Visualizing the Characterization Workflow and Data Interpretation
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between the analytical techniques and the information they provide.
Caption: Experimental workflow for the characterization of this compound.
Caption: Relationship between analytical techniques and derived information.
Conclusion
The combination of X-ray diffraction and Raman spectroscopy provides a powerful and complementary approach for the unambiguous characterization of this compound polymorphs. XRD is indispensable for determining the crystal structure and phase purity, while Raman spectroscopy offers a rapid and sensitive method for identifying the specific vibrational fingerprint of each phase. This guide provides the necessary data and protocols to assist researchers in the accurate identification and differentiation of α-Sb₂O₄ and β-Sb₂O₄, which is fundamental for advancing their application in various scientific and industrial fields. Further research is warranted to fully elucidate the Raman spectral features of the β-Sb₂O₄ phase.
References
A Comparative Guide to the Electrochemical Cyclability of Antimony-Based Anodes
In the quest for next-generation energy storage, researchers are continually exploring anode materials that can surpass the theoretical capacity of commercially ubiquitous graphite (372 mAh g⁻¹).[1] Antimony (Sb) and its oxides have emerged as promising candidates due to their high theoretical capacities.[2][3] Elemental antimony, for instance, offers a high theoretical capacity of 660 mAh g⁻¹ by forming an alloy with lithium (Li₃Sb) or sodium (Na₃Sb).[2] This guide provides an objective comparison of the electrochemical cyclability of antimony-based anodes, with a focus on antimony trioxide (Sb₂O₃), and contrasts their performance with traditional graphite and other emerging alternatives.
While antimony dioxide (SbO₂) is not extensively studied as a primary anode material, its close relative, antimony trioxide (Sb₂O₃), has garnered significant research interest. Sb₂O₃ undergoes a conversion and alloying reaction, contributing to its high capacity, but also faces challenges such as significant volume expansion during cycling, which can lead to poor cyclability and capacity fade.[4][5] Strategies to mitigate this include nanoengineering, creating composites with carbonaceous materials like graphene, or forming composites with other metal oxides.[6]
Comparative Performance of Antimony-Based Anodes
The electrochemical performance of anode materials is evaluated based on several key metrics: initial specific capacity, capacity retention over numerous cycles, and rate capability. The following table summarizes the performance of various antimony-based anodes and compares them with graphite, the industry standard.
| Anode Material | Ion | Initial Discharge Capacity (mAh g⁻¹) | Capacity After Cycles (mAh g⁻¹) | Cycles (n) | Current Density (A g⁻¹) | Capacity Retention (%) |
| Graphite (Commercial) | Li⁺ | ~370 | >300 | >500 | 0.1 | ~80-90%[7][8] |
| Pure Sb₂O₃ Microbelts | Na⁺ | - | 470 | 50 | 0.05 | - |
| Sb₂O₃/rGO Composite | Li⁺ | - | 513 | 300 | 0.5 | -[6] |
| Sb₂O₃@RGO Composite | Na⁺ | - | 388.5 | 200 | 1.0 | - |
| Sb/Sb₂O₃-200 Nanoparticles | Na⁺ | 628.8 (initial reversible) | 540 | 100 | 0.1 | ~85.9%[9] |
| TiO₂@Sb₂O₃ (3:1) Composite | Li⁺ | - | 536 | 100 | 0.1 | -[1][6] |
| Facet-Engineered Sb₂O₃-(010) | Na⁺ | - | - | 200 | 5.0 | 80.6%[4] |
| Antimony@Graphene Oxide | Li⁺ | - | 340 | 50 | 0.25 | -[10] |
Experimental Protocols for Validation
Validating the electrochemical performance of a novel anode material requires a standardized set of procedures. Below are typical protocols for electrode preparation, cell assembly, and electrochemical testing.
1. Electrode Slurry Preparation:
-
Active Material: The synthesized anode powder (e.g., Sb₂O₃ nanoparticles).
-
Conductive Agent: Super P or acetylene black is typically used to enhance electrical conductivity.
-
Binder: Polyvinylidene fluoride (PVDF) is a common binder, dissolved in N-methyl-2-pyrrolidone (NMP).
-
Procedure: The active material, conductive agent, and binder are mixed in a specific weight ratio (e.g., 80:10:10). The components are ground together in a mortar to ensure homogeneity, and NMP is added dropwise to form a uniform slurry with appropriate viscosity.
2. Electrode Fabrication:
-
The prepared slurry is cast onto a copper foil current collector using a doctor blade technique to ensure a uniform thickness.
-
The coated foil is then dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the NMP solvent.
-
Finally, circular electrode discs of a precise diameter (e.g., 12-15 mm) are punched from the coated foil and weighed to determine the mass loading of the active material.
3. Coin Cell Assembly:
-
Half-cells (e.g., CR2032 coin cells) are assembled in an argon-filled glovebox to prevent contamination from air and moisture.
-
The components are stacked in the following order: negative casing, a lithium or sodium metal disc (as the counter and reference electrode), a separator (e.g., Celgard 2320) soaked in electrolyte, the prepared working electrode (anode disc), a stainless steel spacer, and the positive casing.
-
The electrolyte is typically a lithium or sodium salt (e.g., 1 M LiPF₆ or NaPF₆) dissolved in a mixture of organic carbonates, such as ethylene carbonate (EC) and dimethyl carbonate (DMC).
-
The assembled cell is crimped to ensure it is hermetically sealed.
4. Electrochemical Measurements:
-
Galvanostatic Cycling (GC): This is the primary method for evaluating cyclability.[11][12] The cells are charged and discharged at a constant current density (e.g., 100 mA g⁻¹) within a specific voltage window (e.g., 0.01–3.0 V vs. Li/Li⁺).[13][14] The specific capacity, coulombic efficiency, and capacity retention are recorded over a large number of cycles.
-
Cyclic Voltammetry (CV): CV is performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox potentials associated with the conversion and alloying reactions of the anode material.[12]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the charge transfer resistance and ion diffusion kinetics within the electrode before and after cycling.
Visualizing the Validation Workflow
The logical flow from material synthesis to electrochemical characterization is crucial for systematic validation. The following diagram illustrates this standard workflow.
Caption: Workflow for validating anode electrochemical cyclability.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimony-based materials as promising anodes for rechargeable lithium-ion and sodium-ion batteries - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antimony and antimony oxide@ graphene oxide obtained by the peroxide route as anodes for lithium-ion batteries - Amrita Vishwa Vidyapeetham [amrita.edu]
- 11. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. web.iitd.ac.in [web.iitd.ac.in]
A Comparative Analysis of Antimony Dioxide and Antimony Trioxide as Catalysts for Researchers and Drug Development Professionals
A detailed examination of the catalytic applications of antimony dioxide (SbO₂) and antimony trioxide (Sb₂O₃), focusing on their performance, synthesis, and reaction mechanisms in key chemical transformations.
Antimony oxides have long been utilized as effective catalysts in a variety of industrial processes, most notably in the production of polyethylene terephthalate (PET) and as flame retardants. Among the different oxides of antimony, the trioxide (Sb₂O₃) is the most commercially significant and well-studied catalyst. However, another oxide, this compound (SbO₂), also known as antimony tetroxide (Sb₂O₄) due to its mixed-valence nature, possesses unique properties that make it a subject of interest for catalytic applications. This guide provides a comparative analysis of this compound and antimony trioxide, offering insights into their catalytic performance based on available experimental data, detailing their synthesis protocols, and illustrating their proposed reaction mechanisms.
Performance Comparison
Direct comparative studies of SbO₂ and Sb₂O₃ under identical reaction conditions are limited in publicly available literature. However, by examining their performance in similar types of reactions, a comparative assessment can be made.
Catalytic Activity in Esterification Reactions
Antimony trioxide is a widely used and effective catalyst for the polymerization of PET.[1][2] In the synthesis of poly(ethylene vanillate), Sb₂O₃ showed a 73% conversion of carboxylic acid groups, which was lower than titanium-based catalysts under the same conditions.[3] One study on glycerol esterification with acetic acid investigated various metal oxides, including Sb₂O₃ and antimony pentoxide (Sb₂O₅), and found that Sb₂O₅ exhibited good activity and selectivity to diacetin, suggesting that the higher oxidation state of antimony might be beneficial in this reaction.[4] While this study did not include SbO₂, the mixed-valence state of SbO₂ (containing both Sb(III) and Sb(V)) suggests it could also be an active catalyst for esterification.
Catalytic Activity in Oxidation Reactions
This compound (in the form of Sb₂O₄) has shown effectiveness as a catalyst in the oxidation of hydrocarbons.[5] It is often used in combination with other metal oxides, such as in tin-antimony catalysts for olefin oxidation.[5] The presence of antimony in vanadia-based catalysts can lead to a reduction in surface acidity, which improves selectivity in oxidation reactions.[6] Antimony trioxide nanoparticles have also demonstrated excellent catalytic action in the oxidative degradation of methylene blue.[7]
Table 1: Summary of Catalytic Performance
| Catalyst | Reaction Type | Substrate | Product(s) | Key Performance Metrics | Reference(s) |
| Antimony Trioxide (Sb₂O₃) | Polyesterification | Terephthalic acid, Ethylene glycol | Polyethylene terephthalate (PET) | High polymerization rate, good polymer properties. | [1][2] |
| Esterification | 4-(2-hydroxyethoxy)-3-methoxybenzoic acid | Poly(ethylene vanillate) | 73% conversion of -COOH groups. | [3] | |
| Oxidation | Methylene blue | Degraded products | Rapid and efficient color removal. | [7] | |
| This compound (SbO₂/Sb₂O₄) | Oxidation | Hydrocarbons, Olefins | Oxidized products | Effective catalyst, often in mixed-oxide systems. | [5][6] |
| Photocatalysis | - | - | Potential for photocatalytic applications. | [8][9] |
Experimental Protocols
Synthesis of Antimony Trioxide (Sb₂O₃)
Antimony trioxide can be synthesized through various methods, including the oxidation of antimony metal and the hydrolysis of antimony compounds.[7]
Method 1: Oxidation of Antimony Metal
A common industrial method involves the oxidation of antimony metal in a furnace. The reaction is exothermic and the resulting antimony trioxide is formed through sublimation and collected. The particle size can be controlled by adjusting the process conditions in the furnace and the gas flow.
Method 2: Hydrolysis of Antimony Trichloride
Antimony trichloride can be hydrolyzed to produce antimony trioxide. This can be achieved using aqueous ammonia, sodium hydroxide, or sodium carbonate.[8]
Synthesis of this compound (SbO₂/Sb₂O₄)
This compound, or tetroxide, is a mixed-valence compound containing both Sb(III) and Sb(V). It can be synthesized by the thermal oxidation of antimony trioxide.[5]
Method: Thermal Oxidation of Antimony Trioxide
Antimony trioxide (Sb₂O₃) is heated in the presence of air. The transformation to antimony tetroxide (Sb₂O₄) begins at temperatures around 400-500°C, with complete conversion occurring at higher temperatures, around 800°C.[5] The phase of the resulting antimony oxide is critically dependent on the temperature.[5][10]
Synthesis pathways for Antimony Trioxide and this compound.
Catalytic Mechanisms
Antimony Trioxide in Polyesterification
The catalytic mechanism of antimony trioxide in the polycondensation step of PET synthesis is believed to involve the formation of an antimony glycolate intermediate. This intermediate then coordinates with the hydroxyl end groups of the growing polymer chains, facilitating the esterification reaction and the elimination of ethylene glycol.
Proposed catalytic cycle of Sb₂O₃ in PET polycondensation.
This compound in Catalytic Reactions
The catalytic activity of this compound (Sb₂O₄) is attributed to its mixed-valence nature, containing both Sb(III) and Sb(V) centers.[10] This allows for facile redox cycling, which is crucial for many catalytic oxidation reactions. The synergy observed in mixed-oxide catalysts containing Sb₂O₄ often arises from the formation of new, distinct phases or from the nanoscale intermixing of the constituent oxides.[6] In these systems, the antimony oxide can modify the surface properties of the catalyst, such as its acidity, and alter the reactivity of surface oxygen species.[6]
Conclusion
Antimony trioxide is a well-established and highly effective catalyst, particularly for polyesterification reactions like the production of PET. Its synthesis and catalytic mechanism are relatively well understood. This compound, while less studied as a standalone catalyst, shows promise in oxidation reactions, largely due to its mixed-valence state which facilitates redox processes. Its application is often in the form of mixed-metal oxides where it can significantly enhance catalytic performance through synergistic effects.
For researchers and professionals in drug development and materials science, the choice between these two catalysts will depend on the specific application. For established processes like PET synthesis, antimony trioxide remains the industry standard. However, for the development of novel catalytic systems, particularly for selective oxidation reactions, this compound presents an interesting and potentially advantageous alternative, especially when used in combination with other metal oxides. Further research into the direct comparative catalytic performance of SbO₂ and Sb₂O₃ is warranted to fully elucidate their respective strengths and weaknesses and to unlock their full potential in various catalytic applications.
References
- 1. nanorh.com [nanorh.com]
- 2. nihonseiko.co.jp [nihonseiko.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimony oxide (Sb2O4) | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. SbO2 Nanoparticles: Structural, Morphological and Optical analysis for Photocatalytic applications [internationaljournalssrg.org]
- 10. Antimony tetroxide - Wikipedia [en.wikipedia.org]
performance evaluation of antimony dioxide vs. other metal oxides in supercapacitors
A Comparative Guide to Antimony Dioxide and Other Metal Oxides for Supercapacitor Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for high-performance, cost-effective, and durable electrode materials is at the forefront of supercapacitor research. Among the various candidates, metal oxides have garnered significant attention due to their high specific capacitance and electrochemical stability. This guide provides a comprehensive comparison of the performance of this compound (SbO₂), often in the form of antimony-doped tin oxide (ATO) or antimony trioxide (Sb₂O₃) due to the limited research on pure SbO₂, against other prominent metal oxides: ruthenium oxide (RuO₂), manganese dioxide (MnO₂), nickel oxide (NiO), and cobalt oxide (Co₃O₄). The information presented is based on a meticulous review of recent scientific literature, with a focus on experimental data to aid in the selection and development of next-generation energy storage devices.
Performance Evaluation of Metal Oxides in Supercapacitors
The performance of a supercapacitor is primarily dictated by the properties of its electrode material. Key metrics for evaluation include specific capacitance, energy density, power density, and cyclic stability. The following table summarizes these performance indicators for this compound/oxide and other selected metal oxides, based on reported experimental findings. It is important to note that performance metrics can vary significantly based on the synthesis method, electrode architecture, and testing conditions.
| Metal Oxide | Specific Capacitance (F/g) | Current Density (A/g) | Electrolyte | Energy Density (Wh/kg) | Power Density (W/kg) | Cyclic Stability (% retention after cycles) |
| Antimony-Tin Oxide (ATO) | 343.2[1] | 1[1] | 3 M KOH | - | - | 93% after 10 cycles[1] |
| Antimony Oxide (Sb₂O₃)-Graphene | 98[2] | 0.1[2] | 1 M Li₂SO₄ | - | - | ~100% after 3500 cycles[3][4] |
| Ruthenium Oxide (RuO₂) Hydrous | ~190[5] | - (from CV) | - | 27[5] | - | - |
| Ruthenium Oxide (RuO₂)/Carbon | 537.7[6] | 0.05[6] | H₂SO₄ | - | - | Good cycling stability[6] |
| Manganese Dioxide (α-MnO₂) Nanowire | 157[7] | 4[7] | Na₂SO₄ | 17.2[8] | 596[8] | 94% after 2000 cycles[8] |
| Manganese Dioxide (MnO₂)/Graphene | 550[7] | - | - | - | - | 91% after 1100 cycles[7] |
| Nickel Oxide (NiO) Nanoparticles | 1024[9] | - (at 2 mV/s) | 6 M KOH | - | - | 76.67% after 3000 cycles[9] |
| Nickel Oxide (NiO)/r-GO | 115 C/g (equivalent to ~255 F/g) | 0.5[10] | KOH | - | - | 98% after 5000 cycles[10] |
| Cobalt Oxide (Co₃O₄) Nanorods | 373.84[11] | 1.5[11] | - | - | - | 92% after 1000 cycles[11] |
| Cobalt Oxide (Co₃O₄) Flower-like | 640[12] | 1[12] | - | - | - | - |
Experimental Protocols
To ensure a comprehensive understanding and enable reproducibility, detailed experimental methodologies for the synthesis and electrochemical characterization of these metal oxide electrodes are crucial. Below are representative protocols based on commonly employed techniques in the cited literature.
Synthesis of Metal Oxide Nanomaterials
A prevalent method for synthesizing metal oxide nanomaterials for supercapacitor electrodes is the hydrothermal method .[13][14] This technique allows for the control of particle size, morphology, and crystallinity.
A. Hydrothermal Synthesis of Antimony-Doped Tin Oxide (ATO) Nanoparticles [1][15]
-
Precursor Solution Preparation: Prepare an aqueous solution containing sodium stannate (Na₂SnO₃) and potassium hexahydroxoantimonate(V) (KSb(OH)₆) as tin and antimony precursors, respectively. The molar ratio of Sn to Sb is varied to achieve the desired doping concentration.
-
Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 220 °C) for a predetermined duration.[1]
-
Product Collection and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and by-products, and finally dried in an oven.
B. Hydrothermal Synthesis of Other Metal Oxides (e.g., MnO₂, NiO, Co₃O₄)
A similar hydrothermal approach can be adapted for other metal oxides by selecting appropriate precursors. For instance:
-
For MnO₂: Potassium permanganate (KMnO₄) and a reducing agent like manganese sulfate (MnSO₄) or hydrochloric acid (HCl) are commonly used.
-
For NiO: Nickel nitrate (Ni(NO₃)₂) or nickel chloride (NiCl₂) with a precipitating agent like urea or ammonia.
-
For Co₃O₄: Cobalt nitrate (Co(NO₃)₂) or cobalt chloride (CoCl₂) with a suitable precipitating agent.
Electrode Preparation and Electrochemical Characterization
The performance of the synthesized metal oxide is evaluated by fabricating an electrode and testing its electrochemical properties.
A. Working Electrode Preparation
-
Slurry Formulation: The active material (synthesized metal oxide powder) is mixed with a conductive agent (e.g., carbon black or acetylene black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a specific weight ratio (e.g., 80:10:10).
-
Solvent Addition: A suitable solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.
-
Coating: The slurry is then uniformly coated onto a current collector (e.g., nickel foam, stainless steel mesh, or titanium foil).
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.
B. Electrochemical Measurements [16]
Electrochemical characterization is typically performed in a three-electrode setup using the prepared material as the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE). The electrolyte can be an aqueous solution (e.g., KOH, H₂SO₄, or Na₂SO₄) or an organic electrolyte. The key electrochemical tests include:
-
Cyclic Voltammetry (CV): This technique is used to study the capacitive behavior and redox reactions of the electrode material. The specific capacitance can be calculated from the integrated area of the CV curve.
-
Galvanostatic Charge-Discharge (GCD): GCD tests are performed at various constant current densities to determine the specific capacitance, energy density, and power density of the electrode.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode.
-
Cyclic Stability Test: The long-term performance and durability of the electrode are evaluated by subjecting it to thousands of charge-discharge cycles at a constant current density and measuring the capacitance retention.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the typical experimental workflow for evaluating the performance of metal oxide-based supercapacitors.
A typical experimental workflow for supercapacitor material evaluation.
Signaling Pathway of Pseudocapacitive Charge Storage
The charge storage mechanism in metal oxide electrodes is primarily pseudocapacitive, involving fast and reversible Faradaic redox reactions at the electrode surface. This is distinct from the electrostatic charge storage in electric double-layer capacitors (EDLCs). The following diagram illustrates the general signaling pathway for pseudocapacitive charge storage.
Generalized mechanism of pseudocapacitive charge storage in metal oxides.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave synthesis of antimony oxide graphene nanoparticles – a new electrode material for supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave synthesis of antimony oxide graphene nanoparticles – a new electrode material for supercapacitors - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. Ruthenium oxide-based nanocomposites with high specific surface area and improved capacitance as a supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijsred.com [ijsred.com]
- 8. Electrochemical Analysis of MnO2 (α, β, and γ)-Based Electrode for High-Performance Supercapacitor Application [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hydrothermal Synthesis of Supercapacitors Electrode Materials - Materials Research Forum [mrforum.com]
- 14. One-step hydrothermal synthesis of transition metal oxide electrode material for energy storage applications | Semantic Scholar [semanticscholar.org]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
Confirming the Oxidation State of Antimony in Antimony Dioxide Using X-ray Photoelectron Spectroscopy (XPS): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) data for discerning the oxidation states of antimony, with a specific focus on antimony dioxide (Sb₂O₄). Understanding the surface oxidation state of antimony is critical in various fields, including catalysis, materials science, and toxicology, where it influences the material's reactivity, stability, and biological interactions.
Antimony is a metalloid that can exist in several oxidation states, most commonly 0 (metallic), +3, and +5.[1] this compound (Sb₂O₄) is a mixed-valence compound, meaning it contains antimony in both +3 and +5 oxidation states.[2] XPS is a powerful surface-sensitive analytical technique that can identify the elemental composition and chemical states of a material, making it an ideal tool for this purpose.
The core principle of XPS involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its oxidation state. Higher positive oxidation states generally lead to higher binding energies due to increased coulombic attraction between the electron and the atomic nucleus.
Comparative Analysis of Antimony Oxidation States by XPS
A primary challenge in the XPS analysis of antimony oxides is the spectral overlap between the Sb 3d₅/₂ and the O 1s core level peaks.[3][4] However, by carefully analyzing the spin-orbit split Sb 3d₃/₂ peak, which does not have this interference, accurate determination of the antimony oxidation state is achievable.[4] The Sb 3d₃/₂ peak serves as a reference to model the overlapping Sb 3d₅/₂ peak, based on the fixed spin-orbit splitting and theoretical peak area ratio.[3][4]
The following table summarizes the typical binding energies for the Sb 3d core levels in different chemical states, providing a reference for experimental data interpretation.
| Compound | Antimony Oxidation State | Sb 3d₅/₂ Binding Energy (eV) | Sb 3d₃/₂ Binding Energy (eV) | Reference(s) |
| Metallic Sb | 0 | ~528.5 | ~537.5 | [5] |
| Antimony trioxide (Sb₂O₃) | +3 | 530.1 - 531.0 | ~540.0 | [3][5] |
| This compound (Sb₂O₄) | +3 and +5 (Mixed) | Contains components of both Sb³⁺ and Sb⁵⁺ | Contains components of both Sb³⁺ and Sb⁵⁺ | [2] |
| Antimony pentoxide (Sb₂O₅) | +5 | ~530.9 | 539.8 - 541.6 | [3][6][7] |
Note: Binding energy values can vary slightly depending on the specific instrument calibration and sample conditions.
Experimental Protocol for XPS Analysis
The following provides a generalized methodology for the XPS analysis of antimony-containing materials.
1. Sample Preparation:
-
Powder samples should be pressed into a pellet or mounted on a sample holder using conductive carbon tape.
-
For thin films or bulk materials, the sample should be mounted directly.
-
To remove surface contamination or native oxides from metallic samples, in-situ sputtering with argon ions can be employed.[8] However, care must be taken as ion sputtering can sometimes reduce the oxidation state of metal oxides.
2. Instrumentation and Data Acquisition:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
-
Analysis Chamber: The analysis should be conducted under ultra-high vacuum (UHV) conditions (pressure < 2 x 10⁻⁷ Pa) to prevent surface contamination.[5]
-
Data Acquisition:
-
A survey scan (e.g., 0-1200 eV) is first performed to identify all elements present on the surface.
-
High-resolution spectra are then acquired for the Sb 3d and O 1s region (typically up to 550 eV to include both Sb 3d spin-orbit components) and the C 1s region (for charge referencing).[4]
-
A constant pass energy of 20 eV is often used for high-resolution scans to achieve good energy resolution.[5]
-
3. Data Processing and Analysis:
-
Charge Correction: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to a standard value, typically 284.8 eV or 285.0 eV.[5]
-
Background Subtraction: A Shirley-type background is commonly subtracted from the high-resolution spectra.[5]
-
Peak Fitting (Deconvolution):
-
The Sb 3d region is fitted using a combination of Gaussian and Lorentzian line shapes.[5]
-
Due to the overlap of the Sb 3d₅/₂ and O 1s peaks, the analysis should start with the non-overlapping Sb 3d₃/₂ peak.
-
The Sb 3d₅/₂ peak is then constrained based on the Sb 3d₃/₂ peak with a fixed spin-orbit splitting (typically ~9.3-9.4 eV) and an area ratio of 2:3.[3]
-
For this compound (Sb₂O₄), two sets of doublets corresponding to Sb³⁺ and Sb⁵⁺ will be required to accurately fit the Sb 3d spectrum.
-
The remaining area in the Sb 3d₅/₂ region after accounting for the antimony signals can be attributed to the O 1s signal.[3][4]
-
Visualizing the Workflow and Chemical Relationships
The following diagrams illustrate the experimental workflow for XPS analysis and the relationship between different antimony oxides.
Caption: Experimental workflow for XPS analysis of this compound.
Caption: Relationship between antimony oxidation states.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. abechem.com [abechem.com]
- 3. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Antimony [xpsfitting.com]
- 4. Antimony | Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Cross-Validation of Theoretical Predictions for Antimony Dioxide's Band Gap: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of theoretically predicted and experimentally determined band gap values for antimony dioxide (SbO₂), a material of growing interest in various scientific and technological fields. The objective is to offer a clear cross-validation of computational models against empirical data, which is crucial for the accurate design and development of novel materials and devices. This document summarizes quantitative data, details experimental methodologies, and visualizes the validation workflow.
Data Presentation: Theoretical vs. Experimental Band Gap of this compound (Sb₂O₄)
This compound, often represented by its empirical formula SbO₂, typically exists as antimony tetroxide (Sb₂O₄), which contains antimony in both +3 and +5 oxidation states. The following table summarizes the available theoretical and experimental band gap values for different phases of Sb₂O₄.
| Material | Method | Band Gap Type | Predicted/Measured Band Gap (eV) |
| Theoretical Predictions | |||
| γ-Sb₂O₄ (monolayer) | DFT (GW calculations) | Indirect | 5.51[1] |
| δ-Sb₂O₄ (monolayer) | DFT (GW calculations) | Indirect | 3.39[1] |
| γ-Sb₂O₄ (bulk) | DFT (GW calculations) | Indirect | 3.66[1] |
| δ-Sb₂O₄ (bulk) | DFT (GW calculations) | Indirect | 2.25[1] |
| Experimental Measurements | |||
| α-Sb₂O₄ | UV-Vis Spectroscopy | Direct | ~3.26[2] |
Experimental Protocols
Accurate experimental determination of the band gap is paramount for validating theoretical models. Below are detailed methodologies for three common techniques used for semiconductor band gap measurement.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique to determine the optical band gap of materials.
Methodology:
-
Sample Preparation: The this compound sample is prepared as a thin film on a transparent substrate or as a dispersion in a suitable solvent. For diffuse reflectance measurements, the powder sample is used directly.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used, covering a wavelength range from at least 200 nm to 800 nm. An integrating sphere accessory is often employed for powdered samples to collect diffuse reflectance.
-
Data Acquisition: The absorbance or reflectance spectrum of the sample is recorded. A baseline correction is performed using a reference sample (e.g., the bare substrate or a standard reflectance material like BaSO₄).
-
Data Analysis (Tauc Plot):
-
The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the relation α = 2.303 * A / t. For reflectance data, the Kubelka-Munk function, F(R) = (1-R)² / (2R), is used, which is proportional to the absorption coefficient.
-
The optical band gap (E_g) is determined using the Tauc equation: (αhν)^n = A(hν - E_g), where hν is the photon energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
-
A Tauc plot is generated by plotting (αhν)^n against hν.
-
The linear portion of the plot is extrapolated to the energy axis (where (αhν)^n = 0) to determine the band gap energy. For α-Sb₂O₄, a direct band gap was determined by plotting (αhν)² versus hν[2].
-
Photoluminescence (PL) Spectroscopy
PL spectroscopy is a sensitive, non-destructive technique that provides information about the electronic transitions in a material.
Methodology:
-
Sample Preparation: The this compound sample is typically in the form of a thin film or a powder. The sample is mounted in a cryostat for temperature-dependent measurements if required.
-
Instrumentation: A PL spectroscopy system consists of an excitation source (e.g., a laser with an energy greater than the expected band gap of the material), a monochromator to disperse the emitted light, and a detector (e.g., a photomultiplier tube or a CCD camera).
-
Data Acquisition: The sample is excited by the laser, and the emitted photoluminescence is collected and passed through the monochromator to the detector. The PL spectrum (intensity versus wavelength or energy) is recorded.
-
Data Analysis:
-
The peak of the PL emission spectrum corresponds to the radiative recombination of an electron and a hole across the band gap.
-
The wavelength of the peak emission (λ_peak) is converted to energy using the equation: E_g ≈ hc/λ_peak, where h is Planck's constant and c is the speed of light. This provides a direct measurement of the band gap energy.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS can be used to determine the band gap by measuring the valence band maximum and the core level energy loss spectrum.
Methodology:
-
Sample Preparation: The sample, typically a thin film or a clean powder, is placed in an ultra-high vacuum (UHV) chamber. The surface must be free of contaminants.
-
Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα) and a hemispherical electron energy analyzer is used.
-
Data Acquisition:
-
A survey scan is first performed to identify the elements present on the surface.
-
High-resolution spectra of the valence band region and a core level peak (e.g., O 1s or Sb 3d) are acquired.
-
-
Data Analysis:
-
The valence band maximum (VBM) is determined by extrapolating the leading edge of the valence band spectrum to the baseline.
-
The onset of the energy loss spectrum associated with a core level peak is measured. This energy loss corresponds to the energy required to excite an electron from the core level to the conduction band minimum (CBM).
-
The band gap is then calculated as the difference between the core level binding energy, the VBM, and the energy loss onset.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of theoretical and experimental band gap predictions for this compound.
Caption: Cross-validation workflow for this compound's band gap.
References
A Comparative Analysis of Antimony Dioxide's Flame Retardant Efficiency Against Other Antimony Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardant efficiency of antimony dioxide (also known as antimony tetroxide, Sb₂O₄) with other common antimony oxides, namely antimony trioxide (Sb₂O₃) and antimony pentoxide (Sb₂O₅). The information presented is supported by experimental data from scientific literature to aid in the selection of the most suitable flame retardant for specific applications.
Executive Summary
Antimony oxides are not inherently flame retardants but act as powerful synergists when combined with halogenated compounds (e.g., chlorinated or brominated flame retardants).[1][2][3][4][5] The primary mechanism involves a gas-phase reaction where antimony halides are formed, which then interrupt the combustion cycle by scavenging free radicals.[2][4] A secondary mechanism in the condensed phase involves the promotion of char formation, which acts as a protective barrier.[2][4]
Available data suggests that the flame retardant efficiency of antimony oxides can vary depending on the polymer system and the specific test conditions. However, emerging research indicates that this compound (tetroxide) and antimony pentoxide may offer superior performance compared to the traditionally used antimony trioxide in certain applications.
Data Presentation: A Comparative Overview
The following table summarizes the flame retardant performance of different antimony oxides based on available experimental data. It is important to note that direct comparisons are most effective when the antimony oxides are evaluated in the same polymer matrix and under identical conditions.
| Antimony Oxide | Polymer Matrix | Test Method | Key Findings | Reference |
| This compound (Sb₂O₄) | Poly(acrylonitrile-co-vinylidene chloride) (PANVDC) | Limiting Oxygen Index (LOI) | LOI of 31.2% , outperforming Sb₂O₃ in the same system.[6] | [6] |
| Antimony Trioxide (Sb₂O₃) | Poly(acrylonitrile-co-vinylidene chloride) (PANVDC) | Limiting Oxygen Index (LOI) | LOI of 29.0%.[6] | [6] |
| Antimony Trioxide (Sb₂O₃) | Polypropylene (PP) with Intumescent Flame Retardant (IFR) | Limiting Oxygen Index (LOI) & UL-94 | With 2 wt% Sb₂O₃, LOI increased from 27.8% to 36.6% and achieved a V-0 rating.[1][7] | [1][7] |
| Antimony Pentoxide (Sb₂O₅) | Polypropylene (PP) Fiber with Brominated Aromatic Compound | UL-94 Vertical Flame Test | Achieved a V-2 rating .[8] | [8] |
| Antimony Trioxide (Sb₂O₃) | Polypropylene (PP) Fiber with Brominated Aromatic Compound | UL-94 Vertical Flame Test | Rated from V-0 to Fail depending on concentration.[8] | [8] |
Note: Higher LOI values indicate better flame retardancy. The UL-94 classification has the following hierarchy from best to worst: V-0, V-1, V-2.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.
Limiting Oxygen Index (LOI)
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Apparatus: A heat-resistant glass chimney containing a vertically oriented sample holder, gas metering and control devices for oxygen and nitrogen.
-
Sample Preparation: Samples are typically prepared as rectangular bars or films of specific dimensions.
-
Procedure:
-
The specimen is mounted vertically in the holder within the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney, with the initial oxygen concentration set below the expected LOI value.
-
The top of the specimen is ignited with a pilot flame.
-
The oxygen concentration is incrementally increased until the sample sustains combustion for a specified period or to a certain length.
-
The LOI is the lowest oxygen concentration, expressed as a volume percentage, that supports combustion under these conditions.
-
UL-94 Vertical Burn Test
The UL-94 test is a widely used standard for assessing the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is generally more stringent than the horizontal test.
-
Apparatus: A test chamber, a Bunsen burner, a specimen clamp, and a timer.
-
Sample Preparation: Rectangular bar specimens of a specified size are prepared.
-
Procedure:
-
The specimen is clamped vertically.
-
A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
As soon as the afterflame ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
Observations of flaming drips that ignite a cotton patch placed below the specimen are also recorded.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite the cotton.
-
Cone Calorimetry
Cone calorimetry is a powerful tool for evaluating the fire behavior of materials by measuring parameters such as heat release rate (HRR), time to ignition (TTI), and smoke production.
-
Apparatus: A conical radiant heater, a specimen holder on a load cell, a spark igniter, and an exhaust system with gas analysis instrumentation.
-
Sample Preparation: Flat specimens, typically 100 mm x 100 mm, are prepared.
-
Procedure:
-
The specimen is placed in the holder and exposed to a specific level of radiant heat from the conical heater.
-
A spark igniter is used to ignite the combustible gases released from the decomposing material.
-
Throughout the test, the instrument continuously measures the oxygen concentration in the exhaust gas to calculate the heat release rate.
-
Other parameters such as mass loss, smoke density, and generation of carbon monoxide and carbon dioxide are also recorded.
-
Mandatory Visualization
The following diagrams illustrate the key relationships and mechanisms discussed in this guide.
Caption: Synergistic flame retardant mechanism of antimony oxides with halogenated compounds.
Caption: General experimental workflow for evaluating flame retardant efficiency.
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. nihonseiko.co.jp [nihonseiko.co.jp]
- 4. hmroyal.com [hmroyal.com]
- 5. What is antimony trioxide flame retardant used for? - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vtalc.com]
- 6. Study on the Flame Retardancy and Hazard Evaluation of Poly(acrylonitrile-co-vinylidene chloride) Fibers by the Addition of Antimony-Based Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimony pentoxide provides better flame retardant properties to fine denier PP fiber [plastemart.com]
A Comparative Guide to the Photocatalytic Activity of Antimony Oxides and Their Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel, efficient photocatalysts is a significant area of interest. While titanium dioxide (TiO₂) has long been the industry benchmark, recent research has illuminated the potential of antimony-based materials as powerful alternatives.[1][2] This guide provides an objective comparison of the photocatalytic performance of various antimony oxides and their derivatives against the conventional TiO₂, supported by experimental data.
Antimony-based photocatalysts are gaining attention for their potential to effectively degrade environmental pollutants such as toluene and rhodamine.[2] Their applications extend to various fields, including the production of hydrogen peroxide through artificial photosynthesis, water purification, and serving as catalysts in the manufacturing of materials like polyethylene terephthalate (PET).[3][4]
Data Presentation: Quantitative Performance Comparison
The photocatalytic efficiency of a material is influenced by several key parameters, including particle size, specific surface area, and band gap energy. The following table summarizes the performance indicators of various antimony-based photocatalysts compared to the commercial standard, TiO₂ (P25), based on data from comparative studies.
| Parameter | CaSb₂O₅(OH)₂ | α-Sb₂O₃ | Sb-doped TiO₂ | Sb-doped SnO₂ | TiO₂ (P25) | Key Findings |
| Particle Size | ~8 nm[1] | ~20.89 nm[5] | - | - | - | Smaller particle size generally leads to a larger surface area. |
| Specific Surface Area | 101.8 m²/g[1] | - | - | - | - | A larger surface area offers more active sites for photocatalysis. |
| Band Gap (Eg) | 4.6 eV[1] | ~3.1 - 3.3 eV[6] | - | - | ~3.2 eV[7] | A wider band gap can indicate stronger oxidative potential. |
| Pollutant Phase | Gas / Aqueous | Aqueous | Aqueous | Aqueous | Gas / Aqueous | Demonstrates versatility across different reaction environments. |
| Degradation Target | Benzene[1] | Methylene Blue[5] | Methylene Blue[2] | Malachite Green[8] | Benzene[1] | Effective against a range of common organic pollutants. |
| Degradation Efficiency | 29% (steady state)[1] | 60% in 60 min[5] | 94% (with 10% ATO)[2] | ~80.9% (with 10% Sb)[8] | Lower than CaSb₂O₅(OH)₂[1] | Doping antimony into other metal oxides like TiO₂ and SnO₂ significantly enhances photocatalytic activity.[2][8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of photocatalytic experiments. Below are protocols for catalyst synthesis and the assessment of photocatalytic activity.
1. Synthesis of Antimony Trioxide (Sb₂O₃) Nanoparticles (Solvothermal Method) [5]
-
Precursors: Antimony(III) chloride (SbCl₃), ethanol, and ammonium hydroxide (NH₄OH).
-
Procedure:
-
Dissolve 114 mg (0.1 M) of SbCl₃ in 50 mL of ethanol with constant stirring.
-
Add 6 mL of freshly prepared 10 mol/L NH₄OH to the solution to adjust the pH to 10. Continue stirring for 60 minutes.
-
Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to between 120-160 °C and maintain the temperature for 10 hours.
-
Allow the autoclave to cool to room temperature.
-
Wash the resulting white precipitate with distilled water and then with ethanol to remove any unreacted precursors or impurities.
-
Dry the final Sb₂O₃ nanoparticle powder at 60 °C for 3 hours.
-
2. Synthesis of Nanocrystalline CaSb₂O₅(OH)₂ (Microwave-Hydrothermal Method) [9]
-
Precursors: Calcium chloride (CaCl₂) and potassium pyroantimonate (K₂H₂Sb₂O₇).
-
Procedure:
-
Prepare a 0.05 M solution of K₂H₂Sb₂O₇ by dissolving it in hot distilled water.
-
Slowly add 8 mL of a 0.1 M CaCl₂ solution to 16 mL of the K₂H₂Sb₂O₇ solution under continuous stirring.
-
Adjust the pH of the mixture using potassium hydroxide or hydrochloric acid.
-
Transfer the mixture (20-25 mL) into a 35 mL reaction vessel.
-
Treat the vessel in a microwave system at a controlled temperature (e.g., 180 °C) for a specified holding time (e.g., 20 minutes).
-
Rapidly cool the reaction vessel using high-pressure air.
-
3. Evaluation of Photocatalytic Activity: Aqueous Phase (Dye Degradation) [1][5]
-
Materials: Photocatalyst (e.g., Sb₂O₃ NPs), organic dye solution (e.g., Methylene Blue), UV light source.
-
Procedure:
-
Prepare an aqueous solution of the target dye with a known initial concentration (C₀).
-
Disperse a specific amount of the photocatalyst powder into the dye solution.
-
Stir the suspension in complete darkness for a set period (e.g., 20-30 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Expose the suspension to a UV light source under continuous stirring.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the withdrawn samples to remove the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency based on the decrease in dye concentration over time.
-
4. Evaluation of Photocatalytic Activity: Gaseous Phase (Benzene Degradation) [1]
-
Setup: Photocatalyst thin film, gas-flow reactor, UV lamp (e.g., high-pressure mercury lamp), Gas Chromatograph (GC).
-
Procedure:
-
Prepare a thin film of the photocatalyst on the inner surface of the reactor.
-
Introduce a controlled stream of air containing a specific concentration of benzene and water vapor into the reactor.
-
Irradiate the reactor with the UV lamp to initiate the photocatalytic reaction.
-
Continuously monitor the concentration of benzene and its degradation byproducts (e.g., CO₂) in the outlet gas stream using a gas chromatograph.
-
Visualizing Experimental and Mechanistic Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and reaction mechanisms.
Caption: Workflow for synthesis, characterization, and testing of photocatalysts.
Caption: Electron-hole pair generation and ROS formation in photocatalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. nanorh.com [nanorh.com]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A Review on Nano Ti-Based Oxides for Dark and Photocatalysis: From Photoinduced Processes to Bioimplant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pure and Antimony-doped Tin Oxide Nanoparticles for Fluorescence Sensing and Dye Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
comparative study of the thermal stability of different antimony dioxide polymorphs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of the two primary polymorphs of antimony dioxide (Sb₂O₄): the low-temperature orthorhombic phase (α-Sb₂O₄), also known as cervantite, and the high-temperature monoclinic phase (β-Sb₂O₄), or clinocervantite. Understanding the thermal behavior of these polymorphs is crucial for applications in catalysis, flame retardants, and materials science. This document summarizes key thermal properties based on available experimental data and outlines the methodologies used for their characterization.
Introduction to this compound Polymorphs
This compound is a mixed-valence compound containing both Sb(III) and Sb(V) ions. The α-polymorph is the thermodynamically stable form at lower temperatures, while the β-polymorph is typically formed at elevated temperatures or pressures.[1] The transition between these two phases is a key aspect of their thermal behavior, though the reported transition temperatures in the literature vary, underscoring the influence of experimental conditions such as atmosphere and the presence of impurities.[1][2]
Comparative Thermal Analysis
The thermal stability of α-Sb₂O₄ and β-Sb₂O₄ has been investigated primarily using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). These techniques provide insights into mass loss as a function of temperature and the energetics of phase transitions and decomposition.
Quantitative Thermal Decomposition Data
The following table summarizes the key thermal events for the two polymorphs of this compound. It is important to note that the exact temperatures can vary depending on experimental parameters such as heating rate and the surrounding atmosphere.
| Thermal Event | α-Sb₂O₄ (Cervantite) | β-Sb₂O₄ (Clinocervantite) | Atmosphere |
| Phase Transition to β-Sb₂O₄ | 650 - 935 °C[1] | N/A | Air/Inert |
| Decomposition Onset | ~950 °C | > 1000 °C | Air |
| Decomposition Products | Sb₂O₃ (g) + O₂ (g) | Sb₂O₃ (g) + O₂ (g) | Air |
| Reported Decomposition | At temperatures above 930 °C, Sb₂O₄ decomposes. | Stable to higher temperatures than the α-form. | Air |
Note: The literature presents a range of temperatures for the α to β transition, with some studies reporting it as high as 1130 °C. This variability is often attributed to kinetic factors and the presence of other oxides which can lower the transition temperature.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducible thermal analysis. Below are typical protocols for the synthesis of the polymorphs and their subsequent thermal characterization.
Synthesis of this compound Polymorphs
α-Sb₂O₄ (Cervantite):
-
Starting Material: Antimony(III) oxide (Sb₂O₃).
-
Procedure: Heat Sb₂O₃ powder in a furnace with a continuous flow of air or oxygen.
-
Temperature Program: Ramp the temperature to 500-750 °C and hold for several hours to ensure complete oxidation.[1] For instance, heating at 750 °C for 48 hours with intermediate grinding is a reported method.[1]
-
Characterization: Confirm the formation of the orthorhombic α-Sb₂O₄ phase using powder X-ray diffraction (XRD).
β-Sb₂O₄ (Clinocervantite):
-
Starting Material: α-Sb₂O₄ or antimony(V) oxide (Sb₂O₅).
-
Procedure: Heat the starting material in a sealed quartz ampoule or under high pressure.
-
Temperature Program: Heat α-Sb₂O₄ to temperatures above its transition point (e.g., 960 °C) and hold for an extended period.[3] Alternatively, β-Sb₂O₄ can be obtained by heating Sb₂O₅ to around 900 °C.
-
Characterization: Verify the formation of the monoclinic β-Sb₂O₄ phase using powder XRD.
Thermal Analysis Protocol (TGA/DTA)
-
Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA/DSC.
-
Sample Preparation: Place 5-10 mg of the finely ground α-Sb₂O₄ or β-Sb₂O₄ powder into an alumina or platinum crucible.
-
Atmosphere: Use a controlled atmosphere, typically flowing air or nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature (e.g., 1200 °C).
-
-
Data Acquisition: Record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow (DSC) as a function of temperature.
-
Analysis: Analyze the resulting curves to determine the onset temperatures of mass loss, peak temperatures of thermal events, and the percentage of mass change.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the comparative thermal stability study and the relationship between the different antimony oxides.
Caption: Experimental workflow for the comparative thermal analysis.
Caption: Thermal transformations of antimony oxides.
Conclusion
The thermal stability of this compound is significantly influenced by its polymorphic form. The high-temperature β-polymorph generally exhibits greater thermal stability, decomposing at a higher temperature than the α-polymorph. The transition from α-Sb₂O₄ to β-Sb₂O₄ is a critical event, although the reported temperature for this transition varies. For precise applications, it is recommended that the thermal properties of the specific this compound material be characterized under the conditions relevant to its intended use, following standardized thermal analysis protocols.
References
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Antimony Dioxide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. Antimony dioxide, like other antimony compounds, is classified as a hazardous substance, necessitating strict adherence to disposal protocols to protect both human health and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Protocols
Before beginning any process that will generate this compound waste, it is crucial to have a designated and properly labeled hazardous waste container. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemical-resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If there is a risk of dust formation and work is not being conducted in a fume hood, a NIOSH-approved respirator is necessary.[1]
In the event of a spill, immediately alert others in the vicinity. Isolate the area and prevent dust from becoming airborne. Carefully clean the spill using a HEPA-filtered vacuum or by gently wetting the material and absorbing it with an inert material like sand or vermiculite.[2][3] Place all contaminated materials into a sealed, labeled hazardous waste container.
Step-by-Step Disposal Procedure
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste. In some jurisdictions, such as the European Union, waste containing over 1% of an antimony compound is formally classified as hazardous.[4] It is best practice to consider all this compound waste as hazardous unless professionally tested and determined otherwise.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled container. The label should include "Hazardous Waste," "this compound," and the date of accumulation.
-
Container Management: Use a container that is compatible with this compound and is in good condition. Keep the container closed at all times except when adding waste.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area away from incompatible materials. This area should be well-ventilated and have secondary containment.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5] Disposal methods may include hazardous waste incineration or landfilling at a permitted facility.[4][6] Never dispose of this compound down the drain or in regular trash.[2][7]
Quantitative Regulatory and Safety Data
The following table summarizes key quantitative data related to the handling and disposal of antimony compounds.
| Parameter | Value | Jurisdiction/Agency | Notes |
| Hazardous Waste Threshold | > 1% Antimony Compound | European Union (Directive 91/689/EEC) | Waste containing more than this concentration must be treated as hazardous.[4] |
| OSHA Permissible Exposure Limit (PEL) | 0.5 mg/m³ | USA (OSHA) | Time-weighted average over an 8-hour workday.[3] |
| NIOSH Recommended Exposure Limit (REL) | 0.5 mg/m³ | USA (NIOSH) | Time-weighted average over a 10-hour workday.[3] |
| ACGIH Threshold Limit Value (TLV) | 0.5 mg/m³ | USA (ACGIH) | Time-weighted average over an 8-hour workday.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: Essential Protocols for Handling Antimony Dioxide
For Immediate Reference: Key Safety and Handling Information for Antimony Dioxide
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with this compound (Sb₂O₃). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white, crystalline solid that is insoluble in water.[1] It is classified as a suspected carcinogen by inhalation and can cause irritation to the skin, eyes, and respiratory tract.[2][3] Prolonged or repeated skin contact may lead to "antimony measles," a pimply skin eruption.[4] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Requirements | Rationale |
| Respiratory Protection | NIOSH/MSHA approved dust respirator.[2] For exposures potentially exceeding 50 mg/m³, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece is required.[5] | To prevent inhalation of dust, which is a primary route of exposure and can cause respiratory tract irritation and is a suspected carcinogen.[2] |
| Hand Protection | Chemical resistant, impermeable gloves.[6][7] | To prevent skin contact, which can cause irritation.[4] |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[4][5] Contact lenses should not be worn when handling this substance.[5] | To protect eyes from dust particles that can cause irritation.[4] |
| Protective Clothing | Long-sleeved overalls, closed footwear, and other protective clothing to prevent skin exposure.[2][4] | To minimize skin contact with the compound.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk and maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[6] Local exhaust ventilation is preferred to control contaminant dispersion at its source.[2]
-
Avoid Dust Formation: Take precautions to avoid the formation and dispersal of dust.[2][4] Where possible, use automated transfer systems for moving the substance from storage to process containers.[5]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly after handling and before breaks.[2] Emergency eye wash fountains and safety showers should be readily available.[4]
Storage:
-
Containers: Store in tightly closed, suitable containers.[8]
-
Location: Keep in a dry, cool, and well-ventilated place.[7][8] The storage area should be locked up or accessible only to authorized personnel.
-
Incompatible Materials: Avoid storage with strong acids, strong bases, and reducing agents.[8]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] If irritation develops or persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do.[4] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical.[1] Seek immediate medical attention.[4] |
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Prevent the spill from entering drains or waterways.[4][7]
-
Cleanup:
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Table 1.[4]
Disposal Plan
This compound and any contaminated materials should be disposed of as hazardous waste.[5]
-
Containers: Collect waste material in suitable, closed, and properly labeled containers.[2]
-
Regulations: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[7] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[5]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for this compound Handling.
References
- 1. ANTIMONY TRIOXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. hbchemical.com [hbchemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aardvarkclay.com [aardvarkclay.com]
- 5. nj.gov [nj.gov]
- 6. Antimony - ESPI Metals [espimetals.com]
- 7. harwick.com [harwick.com]
- 8. fishersci.com [fishersci.com]
- 9. materion.com [materion.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
